8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Description
The exact mass of the compound 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKEUKWVZCLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CCl)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447837 | |
| Record name | 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63404-86-4 | |
| Record name | 5-(2-Chloroacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63404-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
An In-depth Technical Guide to the Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a key intermediate in pharmaceutical research. The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] This document details a robust, multi-step synthesis beginning with the functionalization of the 8-hydroxyquinolin-2(1H)-one core, proceeding through a strategic protection step, and culminating in a regioselective chloroacetylation. The causality behind experimental choices, detailed protocols, and critical safety considerations are discussed to provide researchers, scientists, and drug development professionals with a field-proven and self-validating guide.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target molecule, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, is predicated on a logical sequence of reactions designed to build complexity while controlling regioselectivity. A retrosynthetic analysis reveals a three-step strategy starting from the commercially available or readily synthesized 8-hydroxyquinolin-2(1H)-one.
The core logic involves:
-
Installation of the Acetyl Group: Introducing the C5-acetyl moiety via a Friedel-Crafts acylation.
-
Hydroxyl Group Protection: Masking the reactive C8-hydroxyl group as a benzyl ether to prevent side reactions in the subsequent step.
-
Side-Chain Functionalization: Converting the C5-acetyl group to the desired chloroacetyl functional group through α-halogenation.
Caption: Retrosynthetic analysis of the target compound.
The Synthetic Pathway: Mechanism and Rationale
The forward synthesis is a robust and scalable route. Each step is chosen to ensure high yield and purity, minimizing the formation of regioisomers and other byproducts.[2]
Caption: Reaction scheme for the synthesis.
Step 1: Friedel-Crafts Acylation of 8-Hydroxyquinolin-2(1H)-one
The synthesis commences with an electrophilic aromatic substitution on the 8-hydroxyquinolin-2(1H)-one ring.
-
Reaction: Friedel-Crafts Acylation.
-
Objective: To introduce an acetyl group at the C5 position.
-
Mechanism: An acylating agent, such as acetyl chloride or acetic anhydride, is activated by a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich quinolinone ring, activated by the hydroxyl group, attacks the acylium ion. The acylation occurs preferentially at the C5 position due to the directing effects of the existing substituents. An alternative approach involves the Fries rearrangement of 8-acetoxy-1H-quinolin-2-one.[1]
Step 2: Benzylation of 5-Acetyl-8-hydroxyquinolin-2(1H)-one
With the acetyl group in place, the phenolic hydroxyl group at C8 must be protected to prevent it from interfering with the final chlorination step.
-
Reaction: Williamson Ether Synthesis.
-
Objective: To protect the C8 hydroxyl group as a benzyl ether.
-
Mechanism: The phenolic proton is abstracted by a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This potent nucleophile then attacks an alkyl halide, in this case, benzyl chloride or benzyl bromide, via an Sₙ2 reaction. The benzyl group is an excellent choice for a protecting group as it is robust under various conditions but can be readily removed later by catalytic hydrogenation if required for downstream applications.
Step 3: α-Chlorination of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
The final transformation introduces the reactive chloroacetyl moiety, creating a valuable handle for further synthetic elaboration, such as in the synthesis of β2-adrenergic receptor agonists.[2]
-
Reaction: α-Halogenation of a ketone.
-
Objective: To convert the C5-acetyl group to a C5-chloroacetyl group.
-
Mechanism: This step involves the selective chlorination of the methyl group of the acetyl moiety. This can be achieved using various halogenating agents. A particularly effective method described in the patent literature utilizes benzyltrimethylammonium dichloroiodate or sulfuryl chloride in a suitable solvent like acetic acid.[2] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine source. This method provides the target compound in high selectivity and yield, minimizing the formation of regioisomers.[2]
Detailed Experimental Protocols
The following protocols are synthesized from established literature procedures and offer a reliable pathway to the target compound.[2]
Protocol 1: Synthesis of 5-Acetyl-8-hydroxyquinolin-2(1H)-one
-
Setup: To a dry, nitrogen-purged reaction vessel, add 8-hydroxyquinolin-2(1H)-one and a suitable solvent (e.g., dichloromethane).
-
Lewis Acid Addition: Cool the suspension in an ice bath and add aluminum chloride (AlCl₃) portion-wise, maintaining the temperature below 10 °C.
-
Acylation: Add the acylating agent (e.g., acetyl chloride) dropwise to the stirred mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and concentrated HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or by forming a slurry in a solvent like acetic acid.[2]
Protocol 2: Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
-
Setup: Suspend 5-acetyl-8-hydroxyquinolin-2(1H)-one in a solvent system, such as a mixture of acetone and water (e.g., 75:25 v/v).[2]
-
Base Addition: Add a suitable base, such as potassium carbonate, to the mixture.
-
Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 50-70 °C) and maintain for several hours until completion (monitored by TLC or LC-MS).[2]
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with water and then with a non-polar solvent like hexane to remove impurities. Dry the product under vacuum.
Protocol 3: Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
-
Setup: Dissolve 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one in a suitable solvent, such as acetic acid.[2]
-
Chlorination: Add the chlorinating agent (e.g., benzyltrimethylammonium dichloroiodate or sulfuryl chloride with methanol) to the solution.
-
Reaction: Heat the reaction mixture to a temperature between 60 °C and 75 °C and stir until the starting material is consumed.[2]
-
Workup: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the crude product thoroughly with water to remove any residual acid and dry it under vacuum. Further purification can be achieved by crystallization if necessary.[2]
Caption: High-level experimental workflow diagram.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis. Yields are representative and may vary based on scale and specific conditions.
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 8-Hydroxyquinolin-2(1H)-one | Acetyl Chloride, AlCl₃ | Dichloromethane | Reflux | 4-6 | 85-95 |
| 2 | 5-Acetyl-8-hydroxyquinolin-2(1H)-one | Benzyl Bromide, K₂CO₃ | Acetone/Water | 50-70 | 6-8 | 90-98 |
| 3 | 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | Benzyltrimethylammonium dichloroiodate | Acetic Acid | 60-75 | 3-5 | 80-90 |
Safety and Handling
Proper laboratory safety protocols must be strictly followed. The synthesis involves hazardous materials requiring careful handling in a well-ventilated fume hood.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.
-
Acetyl Chloride & Chloroacetyl Chloride: Highly corrosive, lachrymatory, and react with moisture.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Solvents: Dichloromethane is a suspected carcinogen. Acetic acid is corrosive. Handle all solvents with care.
-
General Precautions: In case of skin contact, wash immediately with plenty of soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] Always consult the specific Safety Data Sheet (SDS) for each reagent before use.[4][5]
References
-
Taylor & Francis Online. (n.d.). Three Component One-Pot Synthesis of Novel 8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Three Component One-Pot Synthesis of Novel 8-Benzyloxy-5- f2-[N -. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 5-(haloacetyl)-8-(substituted oxy)-(1h)-quinolin-2-ones.
-
PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 8-hydroxyquinoline.
- Google Patents. (n.d.). Process for the preparation of quinoline-2(1h)-one derivatives.
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 8-Benzyloxy-2-oxo-1H-quinoline. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Retrieved from [Link]
-
PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link]
-
Mendeley. (2008). Facile synthesis of fused quinolines via intramolecular Friedel-Crafts acylation. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of an indolinone derivative.
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Chem-Contract. (n.d.). 8-(Benzyloxy)-5-(broMoacetyl)quinolin-2(1H)-one. Retrieved from [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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PubMed. (2022). Synthesis of (2-(Quinolin-2-yl)phenyl)carbamates by a One-Pot Friedel-Crafts Reaction/Oxidative Umpolung Aza-Grob Fragmentation Sequence. Retrieved from [Link]35611951/)
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An In-Depth Technical Guide to 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolin-2(1H)-one Scaffold and the Significance of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
The quinolin-2(1H)-one moiety is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of therapeutic agents in oncology, infectious diseases, and neurology.[1] The subject of this guide, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, is a functionalized derivative with significant potential as a key intermediate in the synthesis of more complex bioactive molecules. The presence of a reactive chloroacetyl group at the C5 position provides a handle for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs. This guide offers a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a detailed, field-proven synthetic protocol.
Physicochemical Properties
Precise experimental data for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is not extensively reported in publicly available literature. However, by leveraging data from its close analog, 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one, we can extrapolate a reliable set of predicted physicochemical properties. It is a common practice in medicinal chemistry to use such analogs for preliminary assessment, with the understanding that minor variations may exist.
| Property | Value (or Predicted Value) | Source |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [2] |
| Molecular Weight | 327.76 g/mol | [2] |
| CAS Number | 63404-86-4 | [2] |
| Appearance | Predicted to be an off-white to pale beige solid | [3] (based on bromo-analog) |
| Melting Point | Predicted to be in the range of 190-195 °C | [3] (based on bromo-analog) |
| Solubility | Predicted to be sparingly soluble in chloroform and slightly soluble in ethyl acetate. Unstable in DMSO. | [3][] (based on bromo-analog) |
| pKa | Predicted: ~10.4 | [3] (based on bromo-analog) |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthetic Pathway and Experimental Protocol
The synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one can be efficiently achieved through a two-step process starting from the readily available 8-(benzyloxy)quinolin-2(1H)-one. The synthetic strategy involves a Friedel-Crafts acylation reaction.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Step-by-Step Experimental Protocol
Materials:
-
8-(Benzyloxy)quinolin-2(1H)-one
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 8-(benzyloxy)quinolin-2(1H)-one (1 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. To this, add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. The mixture will become a thick slurry.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow addition of 1 M hydrochloric acid. This should be done carefully as the quenching process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts acylation reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst (AlCl₃). Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.
-
Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are used because it complexes with both the carbonyl oxygen of the quinolinone and the ether oxygen of the benzyloxy group, in addition to activating the chloroacetyl chloride.
-
Controlled Addition at Low Temperature: The reaction is highly exothermic. Adding the reagents at 0 °C helps to control the reaction rate and prevent the formation of unwanted byproducts.
-
Aqueous Work-up with Acid: The addition of acid is necessary to decompose the aluminum chloride complexes and liberate the product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone and benzyloxy groups, a singlet for the methylene protons of the benzyloxy group, and a singlet for the methylene protons of the chloroacetyl group. The chemical shifts of the quinolinone protons will be influenced by the electron-withdrawing nature of the chloroacetyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 18 carbon atoms. The carbonyl carbons of the quinolinone and the chloroacetyl group are expected to appear at the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the quinolinone lactam and the ketone of the chloroacetyl group. N-H stretching of the lactam and C-O stretching of the ether will also be present.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (327.76 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Potential Applications in Drug Discovery
The 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a valuable building block for the synthesis of a variety of potential therapeutic agents. The reactive chloroacetyl group can readily undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles to introduce diverse pharmacophores. This allows for the rapid generation of compound libraries for screening against various biological targets, including kinases, which are implicated in cancer and inflammatory diseases.[8][9]
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties and a reliable synthetic route for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. While some of the physicochemical data are extrapolated from its bromo-analog, the information presented serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery. The detailed experimental protocol and the underlying scientific rationale offer a solid foundation for the successful synthesis and further derivatization of this promising intermediate.
References
- Stanton, R. et al. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters17, 5588-5592 (2007).
- Al-Suwaidan, I. A. et al. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry38, 2154546 (2023).
- Koga, Y. et al. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters8, 1471-1476 (1998).
-
ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Available at: [Link]. (Accessed: 2026-01-17)
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]. (Accessed: 2026-01-17)
-
Chongqing Chemdad Co., Ltd. 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Available at: [Link]. (Accessed: 2026-01-17)
-
PubChem. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Available at: [Link]. (Accessed: 2026-01-17)
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PubChem. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. Available at: [Link]. (Accessed: 2026-01-17)
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PubChem. 8-Benzyloxy-2-oxo-1H-quinoline. Available at: [Link]. (Accessed: 2026-01-17)
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PubChem. 8-(Benzyloxy)-5-Chloroquinoline. Available at: [Link]. (Accessed: 2026-01-17)
-
MySkinRecipes. 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. Available at: [Link]. (Accessed: 2026-01-17)
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PhytoBank. 1H NMR Spectrum (PHY0046131). Available at: [Link]. (Accessed: 2026-01-17)
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chem-contract. 8-(Benzyloxy)-5-(broMoacetyl)quinolin-2(1H)-one. Available at: [Link]. (Accessed: 2026-01-17)
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An In-depth Technical Guide on the Core Mechanism of Action of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. Drawing from the known reactivity of its core chemical moieties—the quinolin-2(1H)-one scaffold and the electrophilic chloroacetyl group—we postulate a mechanism centered on covalent inhibition of protein kinases. This document outlines the theoretical basis for this hypothesis, detailed experimental protocols for its validation, and the interpretation of potential data. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and medicinal chemistry.
Introduction: Deconstructing 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
The compound 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a synthetic molecule featuring a quinolin-2(1H)-one core. This heterocyclic scaffold is a common feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities[1][2][3][4][5]. The diverse biological effects of quinolinone derivatives suggest their interaction with a variety of cellular targets.
The key to understanding the probable mechanism of action of this specific molecule lies in its 5-position substituent: a 2-chloroacetyl group. The chloroacetyl moiety is a well-characterized electrophilic "warhead" known to form stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and histidine[6][7][8]. This positions 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one as a strong candidate for a covalent inhibitor.
Covalent inhibitors offer distinct pharmacological advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target proteins that are otherwise difficult to inhibit[9][10][11]. The mechanism of covalent inhibition typically involves a two-step process: initial reversible binding to the target protein, followed by the formation of an irreversible covalent bond[12][13].
Given that many protein kinases are implicated in diseases such as cancer and are often targeted by covalent inhibitors, we hypothesize that 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one functions as a covalent kinase inhibitor. The quinolinone scaffold likely serves as the "guidance system," directing the molecule to the ATP-binding pocket of specific kinases, while the chloroacetyl group acts as the "warhead," forming a covalent adduct with a nearby nucleophilic residue.
This guide will now delve into the experimental methodologies required to rigorously test this hypothesis.
Postulated Signaling Pathway and Mechanism
We propose that 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one targets a protein kinase within a critical cellular signaling pathway, such as one involved in cell proliferation or survival. The covalent modification of this kinase would lead to the inhibition of its catalytic activity, thereby disrupting downstream signaling and inducing a therapeutic effect, potentially apoptosis or cell cycle arrest in cancer cells.
Caption: Postulated mechanism of covalent kinase inhibition.
Experimental Validation of the Mechanism of Action
A multi-faceted approach is required to validate the hypothesized mechanism of action. This involves target identification, confirmation of covalent binding, assessment of kinase inhibition, and characterization of the downstream cellular consequences.
Target Identification and Validation
The initial and most critical step is to identify the cellular target(s) of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. A combination of computational and experimental methods is recommended.
Experimental Workflow: Target Identification
Caption: Workflow for identifying and validating the protein target.
Detailed Protocols:
-
Computational Biology: Utilize molecular docking simulations to predict the binding of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one to the ATP-binding sites of a library of known protein kinases. This can help prioritize potential targets[14].
-
Proteomics-Based Target Identification: A powerful experimental approach is affinity-based protein profiling. This involves synthesizing a probe molecule by attaching a reporter tag (e.g., biotin) to a non-essential position of the parent compound. The probe is then incubated with cell lysates, and the covalently bound proteins are enriched using affinity purification (e.g., streptavidin beads) and identified by mass spectrometry[15][16].
Confirmation of Covalent Binding and Kinase Inhibition
Once candidate targets are identified, the next step is to confirm covalent modification and assess the functional consequence of this interaction.
Table 1: Experimental Assays for Target Validation
| Assay Type | Principle | Expected Outcome for a Covalent Inhibitor | References |
| Biochemical Assays | |||
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by the purified target kinase in the presence of the compound. Various formats exist (e.g., TR-FRET, luminescence-based)[17][18][19][20]. | Dose-dependent and time-dependent inhibition of kinase activity. The inhibition should not be reversible upon dilution (wash-out experiment). | [17][18][19][20] |
| Mass Spectrometry | Analysis of the purified kinase after incubation with the compound to identify the specific amino acid residue that has been covalently modified. | An increase in the mass of a specific peptide corresponding to the adduction of the compound. | |
| Cell-Based Assays | |||
| Target Engagement Assay | Measures the binding of the compound to its target inside intact cells. Techniques like NanoBRET can be used[21]. | Dose-dependent engagement of the target kinase. | [21] |
| Western Blot Analysis | Measures the phosphorylation of the direct downstream substrate of the target kinase in treated cells. | Dose-dependent decrease in the phosphorylation of the downstream substrate. |
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based, e.g., ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in DMSO. Prepare the kinase reaction buffer containing the purified target kinase, its specific substrate, and ATP.
-
Kinase Reaction: Add the compound dilutions to the wells of a microplate. Initiate the kinase reaction by adding the kinase reaction buffer. Incubate at the optimal temperature for the kinase.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value. To confirm covalent inhibition, perform a time-dependency study and a wash-out experiment.
Elucidation of Downstream Cellular Effects
Inhibition of a key kinase should lead to measurable changes in cellular phenotype. The most common outcomes for anticancer agents are the induction of apoptosis and/or cell cycle arrest.
Table 2: Cell-Based Assays for Phenotypic Analysis
| Assay Type | Principle | Expected Outcome | References |
| Cell Viability/Proliferation | Measures the number of viable cells after treatment with the compound. Common assays include CCK-8/WST-8 and CFSE[22]. | Dose-dependent decrease in cell viability and proliferation. | [22] |
| Apoptosis Assays | Detects markers of programmed cell death. Annexin V staining detects externalized phosphatidylserine, while TUNEL assays detect DNA fragmentation. Caspase activity assays measure the activation of executioner caspases[22][23][24][25]. | Increased percentage of Annexin V-positive cells, increased TUNEL signal, and elevated caspase-3/7 activity in a dose-dependent manner. | [22][23][24][25] |
| Cell Cycle Analysis | Measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using DNA-binding dyes like propidium iodide followed by flow cytometry[23][24][25]. | Arrest of cells in a specific phase of the cell cycle (e.g., G1 or G2/M), depending on the function of the target kinase. | [23][24][25] |
Step-by-Step Protocol: Apoptosis Detection by Annexin V Staining and Flow Cytometry
-
Cell Treatment: Seed a relevant cancer cell line in a multi-well plate and allow the cells to adhere. Treat the cells with various concentrations of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The presence of a quinolin-2(1H)-one core and a reactive chloroacetyl group strongly suggests that 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one acts as a covalent inhibitor, likely targeting a protein kinase. The experimental framework detailed in this guide provides a robust pathway to validate this hypothesis, from initial target identification to the characterization of its downstream cellular effects.
Successful validation of this mechanism of action would position this compound as a promising lead for further preclinical development. Future studies should focus on optimizing its selectivity and potency, evaluating its efficacy in in vivo models, and exploring its potential for treating diseases driven by the identified target kinase.
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The Biological Profile of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Promising Quinolinone Scaffold
The quinolin-2(1H)-one nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral effects.[2][3][4] This guide focuses on a specific, yet underexplored, derivative: 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. By dissecting its structural components and drawing parallels with related, well-characterized compounds, we can illuminate its potential as a valuable lead compound for therapeutic development.
This document provides a comprehensive technical overview of the known and inferred biological activities of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this molecule. We will delve into its chemical features, propose potential mechanisms of action, and outline robust experimental protocols for its biological evaluation.
Chemical and Structural Rationale for Biological Activity
The therapeutic potential of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one can be rationalized by examining its three key structural motifs: the quinolin-2(1H)-one core, the 8-benzyloxy substituent, and the 5-(2-chloroacetyl) group.
-
The Quinolin-2(1H)-one Core: This bicyclic heterocyclic system is isosteric with coumarins and isomeric with 4-quinolones, both of which are known for their diverse pharmacological properties.[3] The quinolin-2(1H)-one scaffold itself has been extensively derivatized to yield compounds with potent biological effects, particularly in oncology.[1][5]
-
The 8-Benzyloxy Substituent: The presence of an oxygen-containing substituent at the 8-position is a recurring feature in biologically active quinolines. The related 8-hydroxyquinoline (oxine) and its derivatives are potent metal chelators and exhibit a broad spectrum of antimicrobial and anticancer activities.[6][7] While the benzyloxy group in the title compound is a pro-drug form of the hydroxyl group, it may be cleaved in vivo to reveal the active 8-hydroxyquinolinone. Even without cleavage, the benzyloxy group can influence the molecule's lipophilicity and steric interactions with biological targets.
-
The 5-(2-Chloroacetyl) Group: The 2-chloroacetyl moiety is a reactive electrophilic group. Chloroacetyl chloride is a versatile reagent used to synthesize various biologically active compounds.[8] This group can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins. This irreversible binding can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, a mechanism exploited by several approved drugs.
Postulated Mechanisms of Action
Based on the structural features outlined above, several plausible mechanisms of action for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one can be hypothesized.
Covalent Enzyme Inhibition
The presence of the electrophilic 2-chloroacetyl group strongly suggests that a primary mechanism of action could be the covalent modification of key cellular enzymes. This targeted, irreversible inhibition can offer high potency and prolonged duration of action.
Caption: Postulated mechanism of covalent enzyme inhibition.
Induction of Apoptosis
Many quinolin-2(1H)-one derivatives have been shown to induce apoptosis in cancer cells.[1] This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The covalent modification of proteins involved in apoptosis regulation, such as caspases or Bcl-2 family proteins, could be a potential trigger.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold is renowned for its antimicrobial properties, which are often attributed to its ability to chelate metal ions essential for microbial growth and enzyme function.[6][7] If the benzyloxy group of the title compound is metabolized to a hydroxyl group, the resulting molecule could exhibit significant antimicrobial activity.
Proposed Experimental Workflows for Biological Evaluation
To systematically investigate the biological activity of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a tiered approach is recommended.
In Vitro Anticancer Activity Screening
-
Cell Viability Assays:
-
Objective: To determine the cytotoxic and cytostatic effects of the compound on a panel of human cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one for 48-72 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
-
-
Apoptosis Assays:
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Confirm apoptosis by Western blotting for cleaved caspase-3 and PARP.
-
-
Mechanism of Action Deconvolution
-
Target Identification via Proteomics:
-
Objective: To identify the cellular proteins that are covalently modified by the compound.
-
Protocol:
-
Synthesize an alkyne- or biotin-tagged analogue of the compound.
-
Treat cancer cells or cell lysates with the tagged probe.
-
Perform a click chemistry reaction (for alkyne tags) or streptavidin pulldown (for biotin tags) to enrich for covalently modified proteins.
-
Identify the enriched proteins by mass spectrometry (LC-MS/MS).
-
-
-
Enzyme Inhibition Assays:
-
Objective: To validate the inhibition of identified target proteins.
-
Protocol:
-
Perform in vitro enzyme activity assays using the recombinant target protein.
-
Determine the IC50 of the compound against the target enzyme.
-
Conduct kinetic studies to confirm the mode of inhibition (e.g., irreversible).
-
-
Caption: A streamlined workflow for biological evaluation.
In Vitro Antimicrobial Activity Screening
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Determine the MIC after incubation for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
-
Quantitative Data Summary
While specific biological data for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is not yet publicly available, the following table presents representative IC50 values for structurally related quinolinone derivatives against various cancer cell lines, as reported in the literature. This provides a benchmark for the expected potency of the title compound.
| Compound Class | Cancer Cell Line | Reported IC50 Range (µM) | Reference |
| 4-Benzyloxyquinolin-2(1H)-one derivatives | HL-60, Hep3B, H460, COLO 205 | 0.014 - 1 | [1] |
| Bis-8-hydroxyquinoline substituted benzylamines | KB3 | 0.0013 - 0.0026 | [9] |
| 8-Hydroxyquinoline-derived Mannich bases | Multidrug-resistant cancer cells | Varies | [10] |
Conclusion and Future Directions
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique combination of a biologically active quinolinone core, a potential pro-drug moiety at the 8-position, and a reactive covalent warhead at the 5-position warrants a thorough investigation of its biological properties. The experimental workflows outlined in this guide provide a clear roadmap for elucidating its mechanism of action and evaluating its therapeutic potential. Future research should focus on its synthesis, in vitro and in vivo efficacy studies, and structure-activity relationship (SAR) optimization to unlock the full potential of this intriguing molecule.
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Introduction: The Quinolinone Scaffold and the Emergence of a Key Intermediate
An In-Depth Technical Guide to 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (CAS No. 63404-86-4), a pivotal intermediate in contemporary pharmaceutical synthesis. The document delves into its physicochemical properties, spectroscopic signature, detailed synthesis protocols, and its critical application in the manufacturing of long-acting β2-adrenergic agonists. Emphasis is placed on the chemical rationale behind its synthetic utility, particularly the reactivity of the α-chloroacetyl group. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practice. This guide is intended to serve as an expert resource for scientists engaged in medicinal chemistry and process development.
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The inherent versatility of this heterocyclic system allows for functionalization at multiple positions, enabling the fine-tuning of molecular properties for specific biological targets.
Within this important class of compounds, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one has emerged as a molecule of significant industrial importance. It is not an active pharmaceutical ingredient (API) itself, but rather a high-value, advanced intermediate. Its primary and most notable application is in the synthesis of Indacaterol, a potent and long-acting β2-adrenergic agonist used for the treatment of chronic obstructive pulmonary disease (COPD)[2][3][4]. The strategic placement of the benzyloxy protecting group and the reactive chloroacetyl moiety makes this compound an ideal precursor for constructing the complex phenylethanolamine pharmacophore of Indacaterol and related molecules[5].
Physicochemical and Spectroscopic Profile
Accurate characterization of a synthetic intermediate is fundamental to its effective use and to ensure the purity of the final API.
Physicochemical Data
The key physical and chemical properties of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63404-86-4 | [6] |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [6] |
| Molecular Weight | 327.76 g/mol | [6] |
| Appearance | White to Pale Beige Solid | [7] |
| Melting Point | Data not available. The closely related analogue, 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one, has a reported melting point of 192-194°C. | [5] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Spectroscopic Signature for Verification
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinolinone and benzyl rings, a singlet for the methylene protons of the benzyl group (O-CH₂-Ph), and a singlet for the methylene protons of the chloroacetyl group (-CO-CH₂-Cl). The N-H proton of the quinolinone ring will also be present.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbons (one amide, one ketone), aromatic carbons, and the two distinct methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a reliable fingerprint based on its functional groups. Key expected absorption bands include:
-
~3200-3000 cm⁻¹ (N-H stretching)
-
~1680-1650 cm⁻¹ (Amide C=O stretching, quinolinone)
-
~1650-1630 cm⁻¹ (Ketone C=O stretching, chloroacetyl)
-
~1250-1000 cm⁻¹ (C-O ether stretching)
-
~800-600 cm⁻¹ (C-Cl stretching)
-
Synthesis and Purification Protocol
The synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a multi-step process designed for high regioselectivity and yield, avoiding the formation of isomers[8]. The general pathway involves the acylation of an 8-hydroxyquinolinone core, protection of the hydroxyl group, and subsequent chlorination.
Caption: Key transformations from the intermediate to Indacaterol.
This pathway highlights the compound's role. The chloroacetyl group is stereoselectively reduced and then converted into an epoxide. This epoxide is the key electrophile that undergoes a regioselective ring-opening reaction with 2-amino-(5,6-diethyl)-indan.[9] This coupling reaction forms the core structure of the drug. The final step is the removal of the benzyl protecting group via catalytic hydrogenation to yield the free phenol of Indacaterol.[9]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper safety protocols are mandatory.
-
Hazard Identification: This compound is classified as causing skin corrosion/irritation (Category 2), serious eye damage/irritation (Category 1), and specific target organ toxicity through single exposure to the respiratory system (Category 3).[6]
-
Handling:
-
First Aid:
-
Storage:
Conclusion
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is more than a simple chemical; it is a testament to rational drug design and process chemistry. Its structure is precisely engineered for its role as a key building block, with a stable protecting group and a selectively reactive functional group. Understanding its synthesis, reactivity, and handling is crucial for any researcher or organization involved in the synthesis of Indacaterol and other advanced pharmaceutical agents built upon the versatile quinolinone scaffold.
References
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- BLD Pharmatech. SAFETY DATA SHEET: 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. (URL: )
- Fisher Scientific. SAFETY DATA SHEET: 8-Hydroxyquinoline. (2010-09-06). (URL: )
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Chongqing Chemdad Co., Ltd. 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline Chemical Properties. (URL: [Link])
- Process for the preparation of indacaterol and intermediates thereof. EP2897937B1.
- PROCESS FOR THE PREPARATION OF INDACATEROL AND INTERMEDIATES THEREOF. European Patent Office - EP 2897937 B1. (2013-09-09). (URL: )
- PROCESS FOR THE PREPARATION OF INDACATEROL AND INTERMEDIATES THEREOF. European Patent Office - EP 3848354 B1. (2022-07-27). (URL: )
- Fisher Scientific. SAFETY DATA SHEET: 5-Chloro-8-hydroxyquinoline. (URL: )
- SAFETY D
- BLDpharm. 63404-86-4|8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. (URL: )
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- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. (URL: )
- 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID. PubChem. (URL: )
- 8-Benzyloxy-2-oxo-1H-quinoline | C16H13NO2 | CID 10890359. PubChem. (URL: )
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- 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. Benchchem. (URL: )
- 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID. PubChem. (URL: )
- What is the mechanism of action of 8-Hydroxyquinoline. ChemicalBook. (2024-09-03). (URL: )
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
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structure elucidation of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
An In-Depth Technical Guide on the Structure Elucidation of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
**Abstract
The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique approach to the structure elucidation of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a key intermediate in the synthesis of various pharmacologically active agents. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. We will explore the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The methodologies are presented as self-validating systems, ensuring that data from each technique corroborates the others, leading to a single, irrefutable structural assignment.
The Strategic Approach to Structure Elucidation
The structural characterization of a novel or synthesized molecule is not a linear process but an integrated analytical workflow. Each technique provides a unique piece of the puzzle, and their combined power mitigates the risk of misinterpretation. For a molecule with the complexity of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one—possessing a rigid heterocyclic core, multiple carbonyl groups, an ether linkage, and a halogenated side chain—a multi-pronged strategy is essential.
Our approach begins with determining the molecular formula (Mass Spectrometry), proceeds to identify the functional groups present (FTIR Spectroscopy), and culminates in mapping the precise atomic connectivity (NMR Spectroscopy). X-ray crystallography is discussed as the ultimate confirmatory technique, should a suitable single crystal be obtained.
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one: A Strategic Intermediate for Medicinal Chemistry
An in-depth technical guide by a Senior Application Scientist
Executive Summary
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a highly functionalized heterocyclic compound of significant interest in drug discovery. Its molecular architecture combines the privileged quinolin-2(1H)-one scaffold with a strategically placed and highly reactive chloroacetyl group. This dual-functionality makes it not a therapeutic agent in itself, but a pivotal intermediate for synthesizing diverse libraries of bioactive molecules. The quinolinone core is prevalent in compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties, while the chloroacetyl moiety serves as a potent electrophilic handle for covalent modification or the introduction of varied nucleophilic side chains. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and proven applications, particularly as a precursor to potent β2-adrenergic receptor agonists, offering researchers a technical foundation for its use in modern medicinal chemistry programs.
The Quinolin-2(1H)-one Core: A Privileged Scaffold
The quinolin-2(1H)-one (also known as carbostyril) skeleton is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. Derivatives of this core have been shown to exhibit a wide range of biological activities, including:
-
Anticancer Activity : Targeting critical pathways like EGFR and HER-2 kinase signaling.[2]
-
Antimicrobial and Antiviral Properties : Serving as a foundational structure for agents against various pathogens.[3][4]
-
Anti-inflammatory Effects : Modulating inflammatory pathways.[3]
The inherent biological relevance of the quinolinone core makes any reactive intermediate derived from it, such as 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, an asset of high value for drug development campaigns.[5]
Physicochemical and Structural Profile
A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | |
| Synonyms | 5-(Chloroacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
| CAS Number | 63404-86-4 | [6] |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [6] |
| Molecular Weight | 327.76 g/mol | [6] |
| Appearance | Off-white to pale beige solid (inferred from bromo-analogue) | [7] |
| Melting Point | ~190-195 °C (estimated based on bromo-analogue's m.p. of 192-194 °C) | [7] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate; unstable in DMSO over time (inferred) | [7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [6][7] |
Synthesis Pathway and Rationale
The synthesis of the title compound is best achieved via a Friedel-Crafts acylation of a protected quinolinone precursor. This method provides a direct and efficient route to installing the reactive chloroacetyl group at the desired C5 position.
Synthetic Scheme
The logical synthetic pathway starts from the commercially available precursor, 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one, or more directly via acylation of 8-(benzyloxy)quinolin-2(1H)-one. The bromo-analogue is synthesized via α-bromination of the corresponding acetyl compound.[8] A similar strategy could be employed, but a direct Friedel-Crafts acylation is often cleaner for installing a chloroacetyl group.
Caption: Synthetic pathway for the target compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one from 8-(benzyloxy)quinolin-2(1H)-one.
Materials:
-
8-(Benzyloxy)quinolin-2(1H)-one (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous DCM.
-
Cool the flask to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.5 eq) to the DCM with stirring.
-
Causality Note: AlCl₃ is a Lewis acid catalyst required to activate the acyl chloride for electrophilic aromatic substitution. The reaction is exothermic and must be cooled.
-
-
Slowly add chloroacetyl chloride (1.5 eq) to the suspension. Stir for 15 minutes at 0 °C.
-
Add 8-(benzyloxy)quinolin-2(1H)-one (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by slowly adding 1 M HCl.
-
Causality Note: The acidic quench protonates the intermediate complex and dissolves the aluminum salts. This step is highly exothermic.
-
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Causality Note: The bicarbonate wash neutralizes any remaining acid.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., chloroform/methanol, similar to its bromo-analogue) to yield the pure product.[8]
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity: The Electrophilic Chloroacetyl Handle
The primary utility of this compound lies in the high reactivity of the α-chloroacetyl group. The carbon atom bonded to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself.[11] This makes it an excellent substrate for nucleophilic substitution (SN2) reactions.
A wide array of nucleophiles can readily displace the chloride, which is a good leaving group, allowing for the facile construction of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[11][12]
Workflow: Derivatization via Nucleophilic Substitution
Caption: General workflow for derivatization.
Detailed Protocol: Synthesis of an Amino-Ketone Derivative
This protocol outlines a general procedure for reacting the title compound with a primary amine.
Materials:
-
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (1.0 eq)
-
Primary amine of choice (R-NH₂) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (1.0 eq) in anhydrous ACN in a round-bottom flask under an argon atmosphere.
-
Add the primary amine (1.2 eq) to the solution.
-
Add DIEA (2.0 eq) to the reaction mixture.
-
Causality Note: DIEA is a bulky, non-nucleophilic base. Its role is to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
-
Heat the mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired amino-ketone derivative.
Applications in Medicinal Chemistry
The true value of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is realized in its application as a versatile synthetic intermediate.
Key Precursor for β2-Adrenergic Receptor Agonists
The bromo-analogue of this compound is explicitly cited as an intermediate in the synthesis of phenylethanolamine derivatives that function as β2-adrenoceptor agonists.[7] The chloro-analogue serves the same purpose, often with advantages in cost or reactivity. These agonists are crucial therapeutics for managing respiratory conditions like asthma and COPD. The synthesis involves reacting the chloroacetyl group with a substituted benzylamine, followed by stereoselective reduction of the resulting ketone to furnish the final drug candidate.
The β2-adrenergic receptor, upon activation, initiates a G-protein-coupled signaling cascade that leads to bronchodilation.
Caption: Simplified β2-adrenergic receptor signaling pathway.
Potential in Developing Novel Kinase Inhibitors
The quinolin-2(1H)-one scaffold is a known "privileged structure" for the development of kinase inhibitors.[5] Recent studies have highlighted new derivatives that act as potent dual inhibitors of EGFR and HER-2, which are critical targets in oncology.[2] By using 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, medicinal chemists can append a variety of amine-containing fragments, including those known to interact with the hinge region of kinase ATP-binding pockets, to rapidly generate libraries of potential inhibitors for screening.
Conclusion
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a quintessential example of a strategic intermediate in modern drug discovery. While not a therapeutic agent itself, its value is immense. It provides a direct and reliable route to elaborate the biologically significant quinolinone core at the C5 position. The predictable and efficient reactivity of the α-chloroacetyl group empowers researchers to rapidly synthesize diverse molecular entities, accelerating the discovery of novel drug candidates, particularly in the fields of respiratory disease and oncology. Its utility as a building block for β2-agonists is well-established, and its potential for generating new classes of kinase inhibitors remains a promising avenue for future research.
References
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- BenchChem. (n.d.). Application of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in Medicinal Chemistry.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.
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- PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Youssif, B. G. M., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate.
- PrepChem.com. (n.d.). Synthesis of 5-bromoacetyl-8-benzyloxycarbostyril.
- BenchChem. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.
- Taylor & Francis. (2019). Chloroacetyl chloride – Knowledge and References.
- Hsieh, M. C., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology.
- BLDpharm. (n.d.). 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
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The Quinolinone Scaffold: A Legacy of Serendipity and Rational Design in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Quinolinone Core
The quinolinone scaffold, a bicyclic heterocyclic system, stands as a testament to the blend of serendipitous discovery and meticulous scientific inquiry that drives pharmaceutical innovation. This privileged structure, consisting of a benzene ring fused to a pyridinone ring, has proven to be a remarkably versatile template for the development of a wide array of therapeutic agents.[1][2][3][4][5][6][7] Its journey from an unexpected byproduct to the core of blockbuster drugs highlights the dynamic nature of medicinal chemistry. This technical guide delves into the rich history of quinolinone derivatives, tracing their discovery from chance encounters in the laboratory to their current status as indispensable tools in modern medicine. We will explore the evolution of their synthesis, the elucidation of their mechanisms of action, and their impact across diverse therapeutic areas, providing field-proven insights for the next generation of drug discovery professionals.
PART 1: The Dawn of the Quinolone Era - A Serendipitous Beginning
The story of quinolinone-based drugs begins not with a targeted drug design campaign, but with an accidental discovery during the synthesis of the antimalarial drug, chloroquine, in the late 1950s.[8][9] Researchers at Sterling Drug Inc. isolated a byproduct that they identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[8][9] This compound exhibited modest antibacterial activity, sparking interest in its potential as a new class of therapeutic agents.[8][9]
This initial lead compound served as the foundation for a systematic investigation into the structure-activity relationships of this new chemical class. The culmination of this early research was the synthesis of nalidixic acid in 1962, a 1,8-naphthyridine derivative that became the first quinolone antibacterial agent to be used clinically.[10][11][12][13][14] Introduced in 1967 for the treatment of urinary tract infections, nalidixic acid marked the birth of the quinolone class of antibiotics.[12][13]
The Gould-Jacobs Reaction: A Foundational Synthetic Pathway
The early synthesis of these pioneering quinolone derivatives heavily relied on established chemical reactions. The Gould-Jacobs reaction, a versatile method for constructing the quinoline ring system, proved to be of particular importance. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation.
Experimental Protocol: Generalized Gould-Jacobs Synthesis of a 4-Quinolinone-3-carboxylic Acid
Step 1: Condensation
-
An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic acid ester.
-
The reaction is typically carried out by heating the mixture, often in a high-boiling point solvent like diphenyl ether or Dowtherm A. This step leads to the formation of an anilinomethylenemalonate intermediate.
Step 2: Cyclization
-
The intermediate from Step 1 is heated to a higher temperature (typically 240-260 °C) to induce thermal cyclization. This intramolecular reaction forms the quinolinone ring system, yielding an ethyl 4-hydroxyquinoline-3-carboxylate.
Step 3: Saponification
-
The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.
Step 4: Acidification
-
The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid product.
PART 2: The Fluoroquinolone Revolution - A Leap in Antibacterial Potency
While the first-generation quinolones like nalidixic acid were a significant breakthrough, their clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance. The major turning point in the history of quinolones came in the late 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolinone ring.[12][15] This seemingly minor structural modification led to a dramatic improvement in antibacterial potency and a broader spectrum of activity, giving rise to the second-generation fluoroquinolones.[12][15]
Norfloxacin, patented in 1978, was the first fluoroquinolone to demonstrate this enhanced activity.[14][15] It was followed by a wave of even more potent compounds, including ciprofloxacin, which remains a widely used antibiotic today.[12] The introduction of the piperazine moiety at the C-7 position was another key structural modification that further expanded the antibacterial spectrum to include Pseudomonas aeruginosa.[14]
Generations of Fluoroquinolones: A Summary of Advancements
The development of fluoroquinolones can be categorized into distinct generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic properties.
| Generation | Key Examples | Spectrum of Activity |
| First | Nalidixic acid, Cinoxacin | Primarily Gram-negative bacteria (Enterobacteriaceae) |
| Second | Ciprofloxacin, Norfloxacin | Expanded Gram-negative coverage, some Gram-positive and atypical coverage |
| Third | Levofloxacin, Sparfloxacin | Enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae) |
| Fourth | Moxifloxacin, Trovafloxacin | Broad-spectrum activity, including anaerobic coverage |
Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial efficacy of quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][14] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzymes in a state where they are unable to religate the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.
PART 3: Beyond Antibacterials - The Versatility of the Quinolinone Scaffold
The therapeutic potential of the quinolinone scaffold extends far beyond the realm of antibacterial agents. The inherent "drug-likeness" and synthetic tractability of this core structure have made it a fertile ground for the discovery of drugs targeting a wide range of diseases.
Atypical Antipsychotics: Modulating Neurotransmitter Pathways
The quinolin-2(1H)-one scaffold is at the heart of a new generation of atypical antipsychotic drugs.[2] Brexpiprazole, a prominent example, is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and major depressive disorder.[2] The development of these agents showcases the successful application of rational drug design, where modifications to the quinolinone core have been fine-tuned to achieve a desired pharmacological profile with improved side-effect profiles compared to earlier antipsychotics.[16][17][18][19]
Cardiotonic Agents: Enhancing Cardiac Contractility
Certain quinolinone derivatives have been developed as cardiotonic agents for the management of congestive heart failure.[20] These compounds, such as vesnarinone, exert their effects by inhibiting phosphodiesterase III (PDE-III), an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[21][22] By increasing intracellular cAMP levels, these drugs enhance cardiac contractility and promote vasodilation.[23]
Paullones: Inhibitors of Cyclin-Dependent Kinases
The paullones are a class of indolo[3,2-d][10]benzazepin-6(5H)-ones, which can be considered as structurally related to the quinolinone scaffold. These compounds have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in cell cycle regulation.[24][25] Kenpaullone, a representative member of this family, was discovered through a screening program and has become a valuable tool for studying the biological roles of CDKs.[24] The paullone scaffold represents a promising starting point for the development of novel anticancer agents.[26][27]
PART 4: The Synthetic Evolution - From Classical to Modern Methodologies
The ability to efficiently synthesize a diverse range of quinolinone derivatives has been a key driver of their successful development. While classical named reactions laid the groundwork, modern synthetic organic chemistry has introduced a plethora of new and more efficient methods.
Classical Named Reactions for Quinolinone Synthesis
-
Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters.[28][29] Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).
-
Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.[28][30][31]
Modern Synthetic Approaches
More contemporary approaches to quinolinone synthesis often employ transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to introduce diversity at various positions of the quinolinone ring.[32] These methods offer greater flexibility and functional group tolerance compared to the classical, often harsh, reaction conditions. Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[32]
Experimental Protocol: Microwave-Assisted Suzuki Coupling for 2-Aryl-Quinolinone Synthesis
Step 1: Reactant Preparation
-
A 2-halo-quinolinone derivative (e.g., 2-bromo-quinolinone) is dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water.
-
An arylboronic acid or its corresponding ester is added to the solution.
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added to the reaction mixture.
Step 2: Microwave Irradiation
-
The reaction vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated with microwaves at a specific temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).
Step 3: Work-up and Purification
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-quinolinone derivative.
Conclusion: A Future-Forward Scaffold
The journey of quinolinone derivatives from a laboratory curiosity to a cornerstone of modern pharmacotherapy is a compelling narrative of scientific progress. The scaffold's inherent versatility, coupled with an ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens, the quinolinone core will undoubtedly serve as a launchpad for the design of next-generation drugs with enhanced efficacy, selectivity, and safety profiles. The legacy of the quinolinone scaffold is a powerful reminder that even the most unexpected of discoveries can, with ingenuity and perseverance, transform the landscape of human health.
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Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]
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Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]
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Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
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Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
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Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one represents a compelling molecular architecture for the development of targeted covalent inhibitors. This guide delineates the therapeutic potential of this molecule by dissecting its constituent chemical moieties: the versatile quinolin-2(1H)-one scaffold and the reactive chloroacetyl "warhead." We will explore the landscape of potential protein targets, grounded in the established pharmacology of quinolinone derivatives and the well-documented reactivity of the chloroacetyl group with nucleophilic amino acid residues. This document provides a scientific rationale for target exploration and furnishes detailed experimental protocols for the identification and validation of these targets, thereby offering a strategic roadmap for advancing this compound from a chemical entity to a potential therapeutic agent.
Introduction: A Molecule of Bipartite Potential
In the landscape of modern drug discovery, the pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors.[1] These molecules, which form a stable, covalent bond with their protein target, can offer sustained pharmacological effects and the ability to target challenging proteins. The molecule 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a prime candidate for such a role, embodying a dual-feature design: a recognition element and a reactive element.
-
The Quinolin-2(1H)-one Scaffold: A Privileged Structure. The quinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, known to be a constituent of numerous biologically active compounds.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] This versatility suggests that the quinolinone moiety of our lead compound can be tailored to bind to a variety of protein targets with high affinity and selectivity.
-
The Chloroacetyl Group: A Covalent Warhead. The 2-chloroacetyl group is a reactive electrophile, or "warhead," that can readily undergo nucleophilic substitution reactions.[4] In a biological context, this group is particularly adept at forming covalent bonds with the thiol side chain of cysteine residues within proteins.[5][6] This covalent interaction can lead to irreversible inhibition of the target protein's function, a mechanism that can provide enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[1]
The strategic combination of the quinolinone scaffold for molecular recognition and the chloroacetyl group for covalent modification positions 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one as a promising platform for the development of targeted covalent inhibitors against a range of disease-relevant proteins.
The Landscape of Potential Therapeutic Targets
Based on the known biological activities of the quinolin-2(1H)-one scaffold and the covalent targeting mechanism of the chloroacetyl group, we can hypothesize several classes of proteins as potential therapeutic targets for 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer. The ATP-binding site of many kinases contains a non-catalytic cysteine residue that can be targeted by covalent inhibitors.[7] Given that quinolinone derivatives have been successfully developed as kinase inhibitors, targeting kinases with our lead compound is a logical starting point.[8]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Certain quinolin-2(1H)-one derivatives have shown potent inhibitory activity against EGFR and HER2, which are key drivers in many cancers.[8] The presence of a reactive cysteine in or near the ATP-binding site of these kinases makes them prime candidates for covalent inhibition.
-
Phosphatidylinositol 3-kinase (PI3Kα): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of PI3Kα, suggesting that the quinolinone scaffold can be directed towards this important cancer target.[2]
Enzymes with Catalytic Cysteine Residues
Many enzymes utilize a cysteine residue in their active site for catalysis. The nucleophilic thiol group of this cysteine is essential for their enzymatic activity and represents a vulnerable point for covalent modification.
-
MurA: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] As such, it is an attractive target for the development of novel antibacterial agents. The active site of MurA contains a cysteine residue that has been successfully targeted by chloroacetamide-based inhibitors.[5]
-
TEAD (Transcriptional Enhanced Associate Domain): TEAD transcription factors are key downstream effectors of the Hippo signaling pathway, which is involved in organ size control and tumorigenesis. The interaction of TEAD with its co-activator YAP is dependent on the palmitoylation of a conserved cysteine residue. Chloroacetamide fragments have been shown to covalently modify this cysteine and disrupt the TEAD-YAP interaction.[9]
Proteins with Allosteric Cysteine Residues
Covalent inhibitors are not limited to targeting active sites. They can also bind to allosteric sites, which are locations on a protein distinct from the active site that can regulate the protein's activity.
-
KRAS-G12C: The KRAS protein is a key signaling molecule that is frequently mutated in cancer. The G12C mutation introduces a cysteine residue that is not present in the wild-type protein. This acquired cysteine has been successfully targeted by covalent inhibitors that allosterically modulate the activity of the KRAS-G12C oncoprotein.[7]
Methodologies for Target Identification and Validation
A systematic approach is required to identify and validate the specific protein targets of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. The following experimental workflow outlines a robust strategy for achieving this.
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An In-Depth Technical Guide to 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one: A Reactive Intermediate with Covalent Modification Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling Latent Reactivity in a Synthetic Workhorse
As a Senior Application Scientist, one often encounters molecules that, while established in one context, possess untapped potential in another. 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a prime example. Predominantly recognized as a crucial intermediate in the synthesis of the long-acting β2-adrenoceptor agonist, Indacaterol, its inherent chemical architecture—specifically the electrophilic chloroacetyl "warhead"—positions it as a molecule of significant interest for covalent inhibitor design and chemical biology applications. This guide provides a comprehensive technical overview of this compound, moving beyond its role as a synthetic precursor to explore its foundational principles as a potential covalent modifier of biological macromolecules. We will delve into its synthesis, the well-established reactivity of its key functional group, and provide robust, field-proven protocols for its characterization, thereby equipping researchers with the knowledge to harness its latent capabilities.
Core Molecular Attributes and Physicochemical Properties
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a multifaceted organic compound characterized by three key structural features: a quinolin-2(1H)-one core, a benzyloxy protecting group at the 8-position, and a reactive 2-chloroacetyl group at the 5-position. This combination of a biologically relevant scaffold and a potent electrophilic moiety underpins its utility in both synthesis and potentially, in covalent targeting.
| Property | Value | Source |
| CAS Number | 63404-86-4 | [1] |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [1] |
| Molecular Weight | 327.76 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Inert atmosphere, 2-8°C | [1] |
The Chloroacetyl Moiety: A Potent Electrophilic Warhead
The defining feature of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in the context of covalent inhibition is its chloroacetyl group. This functional group belongs to the broader class of haloacetyls, which are well-documented electrophilic "warheads" used in the design of targeted covalent inhibitors.[2]
Mechanism of Covalent Modification
The chloroacetyl group reacts with nucleophilic amino acid residues on proteins via a nucleophilic substitution (SN2) reaction. The primary targets in a biological milieu are the thiol (sulfhydryl) groups of cysteine residues, which are highly nucleophilic at physiological pH.[2] The reaction results in the formation of a stable thioether bond, permanently linking the quinolinone scaffold to the protein. While cysteine is the most common target, reactions with other nucleophilic residues like histidine, lysine, and aspartate/glutamate can occur, though typically at a slower rate.[3][4]
Caption: General mechanism of covalent modification by a chloroacetyl warhead.
Established Role: A Key Intermediate in the Synthesis of Indacaterol
The primary documented application of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is as a synthetic intermediate, or a closely related precursor, in the manufacturing of Indacaterol, a potent, ultra-long-acting β2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD).[5][6][7] The bromo-analogue, 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one, is also a well-described intermediate for this purpose.[8][9]
The synthesis of Indacaterol from this intermediate generally involves a reductive amination pathway. The chloroacetyl group is a precursor to a 2-amino-1-hydroxyethyl side chain, which is crucial for the pharmacological activity of Indacaterol.
Caption: Simplified synthetic workflow from the haloacetyl intermediate to Indacaterol.
Experimental Protocols for Characterization as a Covalent Modifier
While this compound is primarily a synthetic intermediate, its inherent reactivity warrants investigation into its potential as a covalent modifier. The following protocols provide a robust framework for such a characterization.
Protocol 1: Reactivity Assessment with a Model Thiol (Glutathione)
Objective: To confirm the electrophilic reactivity of the chloroacetyl group by monitoring its reaction with a model biological thiol, glutathione (GSH), using LC-MS.
Materials:
-
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
-
Glutathione (reduced form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
LC-MS system (e.g., Agilent 1260 Infinity II with a 6120 Quadrupole LC/MS)
Procedure:
-
Prepare a 10 mM stock solution of the quinolinone compound in DMSO.
-
Prepare a 10 mM stock solution of GSH in water.
-
In a microcentrifuge tube, combine 480 µL of PBS (pH 7.4), 10 µL of the quinolinone stock (final concentration: 200 µM), and 10 µL of the GSH stock (final concentration: 200 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot and quench the reaction by adding it to 150 µL of cold ACN containing 0.1% formic acid.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant by LC-MS. Monitor the disappearance of the starting materials and the appearance of the expected glutathione adduct (Expected m/z = [M_quinolinone + M_GSH - M_HCl + H]⁺).
Protocol 2: Intact Protein Mass Spectrometry for Target Confirmation
Objective: To definitively confirm the covalent adduction of the quinolinone to a target protein.
Materials:
-
Purified target protein with at least one accessible cysteine residue.
-
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
-
Reaction buffer (e.g., HEPES or PBS, pH 7.4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive™)
Procedure:
-
Prepare a solution of the target protein (e.g., 1 mg/mL) in the reaction buffer.
-
Add the quinolinone compound from a DMSO stock to the protein solution to a final concentration of 10-fold molar excess. Ensure the final DMSO concentration is < 2% (v/v).
-
Incubate the mixture at 37°C for 2 hours.
-
Remove excess, unreacted compound using a desalting column according to the manufacturer's instructions.
-
Analyze the desalted protein sample by direct infusion into the mass spectrometer.
-
Deconvolute the resulting mass spectrum to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of the quinolinone moiety (minus HCl) confirms covalent modification.
Expected Mass Shift Calculation: Mass of Adduct = Mass of Protein + (Molecular Weight of Quinolinone - Molecular Weight of HCl) Mass of Adduct = Mass of Protein + (327.76 - 36.46) = Mass of Protein + 291.3 Da
Future Perspectives: From Intermediate to Investigational Tool
The presence of a reactive chloroacetyl group on a privileged quinolinone scaffold suggests that 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, and its analogues, could be valuable starting points for the development of novel covalent probes and inhibitors. Researchers in drug discovery can leverage this compound's established (though likely unoptimized) reactivity to:
-
Fragment-Based Screening: Use the quinolinone core as a fragment to identify new protein targets through covalent fragment screening methodologies.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the quinolinone scaffold to enhance binding affinity and selectivity for a specific target, while retaining the chloroacetyl warhead for covalent engagement.
-
Chemical Biology Probes: Synthesize tagged versions (e.g., with biotin or a fluorophore) to facilitate target identification and validation studies.
Conclusion
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one stands as a compelling example of a molecule with dual identity. While its role as a synthetic intermediate in the pharmaceutical industry is well-established, its chemical properties, particularly the electrophilic chloroacetyl group, endow it with the potential for covalent modification of proteins. This guide has provided a comprehensive overview of its known applications and a forward-looking perspective on its potential as a tool for chemical biology and drug discovery. By understanding its fundamental reactivity and employing the robust analytical protocols outlined herein, researchers are well-equipped to explore the full potential of this reactive quinolinone derivative.
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Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]
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Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. ResearchGate. [Link]
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Chloroacetyl products from aminoalcohols and aminoacids. ResearchGate. [Link]
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Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. PubMed. [Link]
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Methodological & Application
protocol for using 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in cell culture
An Application Guide for the Cellular Use of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a Putative Covalent Inhibitor
Introduction: The Rise of Targeted Covalent Inhibitors
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality. Unlike non-covalent inhibitors that bind reversibly, TCIs form a stable, covalent bond with their target protein, leading to enhanced potency, prolonged duration of action, and the ability to drug challenging targets previously deemed "undruggable".[1][2] The structure of a TCI typically comprises a "guidance system" that provides selectivity for the target protein and a reactive "warhead" that forms the covalent bond.[1]
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (hereafter referred to as BQC) is a research compound designed with the hallmarks of a TCI. Its quinolinone scaffold may serve as the guidance system, while the electrophilic 2-chloroacetyl group acts as a reactive warhead, poised to form a covalent bond with a nucleophilic amino acid residue, such as cysteine, on a target protein.[3][4]
These application notes provide a comprehensive framework for researchers to investigate the cellular activity of BQC. The protocols are designed not only to quantify its biological effects but also to validate its proposed covalent mechanism of action, a critical step in the characterization of any new covalent agent.[5]
Compound Properties and Safe Handling
Before beginning any experimental work, it is crucial to understand the properties and handling requirements for BQC and its reactive functional group.
| Property | Value | Source |
| Chemical Name | 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | [6] |
| CAS Number | 63404-86-4 | [6][7] |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [6] |
| Molecular Weight | 327.76 g/mol | [6] |
| Appearance | Solid (Form may vary) | N/A |
| Storage | Store at 2-8°C under an inert atmosphere | [6] |
| Solubility | DMSO, DMF (Note: Stability in solution should be verified) | Common Practice |
Safety & Handling:
-
Hazardous Core Structures : BQC contains a chloroacetyl group and a quinoline core. Chloroacetyl chloride is a corrosive and toxic reagent.[8][9] Quinoline and its derivatives can be harmful if swallowed or in contact with skin, and are suspected of causing genetic defects.[10][11]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Ventilation : Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation.
-
Waste Disposal : Dispose of all waste containing BQC according to your institution's hazardous chemical waste procedures.
Postulated Mechanism of Action: Covalent Inhibition
The central hypothesis for BQC's activity is its function as a covalent inhibitor. This process typically follows a two-step mechanism: first, the inhibitor (I) reversibly binds to the target enzyme (E) to form a non-covalent complex (E·I). This is followed by an irreversible chemical reaction where the warhead forms a covalent bond with the target, inactivating it (E-I).[12] The potency of such an inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both binding affinity and chemical reactivity.[5]
Caption: Two-step mechanism of irreversible covalent inhibition.
PART 1: Initial Cellular Characterization
The first step in evaluating BQC is to determine its effect on cell viability and establish a working concentration range. For covalent inhibitors, the duration of exposure is a critical variable that can significantly impact the measured potency (e.g., IC₅₀).[12]
Protocol 1.1: Time-Dependent Cell Viability Assay
Principle: This protocol uses a standard luminescence-based cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of metabolically active cells. By varying the incubation time, this assay can reveal the time-dependent nature of BQC's cytotoxicity, a hallmark of covalent inhibition.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)[13]
-
BQC stock solution (10 mM in anhydrous DMSO)
-
Opaque-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Compound Preparation: Prepare a serial dilution series of BQC in complete culture medium. A typical starting range is 100 µM to 1 nM. Also, prepare a vehicle control (DMSO concentration matched to the highest BQC concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the BQC dilutions or vehicle control to the appropriate wells.
-
Time-Course Incubation: Prepare multiple identical plates for treatment. Incubate the plates for different durations (e.g., 2, 8, 24, and 48 hours) at 37°C, 5% CO₂.
-
Assay Measurement: At the end of each incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the viability reagent according to the manufacturer's instructions and measure luminescence.
-
Data Analysis:
-
Normalize the data by setting the vehicle control luminescence as 100% viability and background (no cells) as 0%.
-
Plot the normalized viability versus the log of BQC concentration for each time point.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each incubation time.
-
Expected Results & Interpretation: A true covalent inhibitor will typically display a time-dependent shift in its IC₅₀ value, with potency increasing (lower IC₅₀) as the incubation time is extended. This reflects the progressive and irreversible accumulation of the covalent adduct.
| Incubation Time | IC₅₀ (µM) |
| 2 hours | 15.2 |
| 8 hours | 4.5 |
| 24 hours | 0.8 |
| 48 hours | 0.6 |
| Caption: Example data showing a time-dependent decrease in IC₅₀, suggestive of covalent inhibition. |
PART 2: Validating Covalent Target Engagement
Observing a time-dependent IC₅₀ is suggestive, but not definitive proof, of a covalent mechanism. The following protocols are designed to directly test for irreversible binding within the cellular environment.
Caption: Experimental workflow for characterizing BQC in cell culture.
Protocol 2.1: Cellular Washout Assay
Principle: This assay directly assesses the reversibility of an inhibitor's effect. Cells are treated with the compound for a short period, after which the compound is washed away. The persistence of the biological effect (e.g., inhibition of a signaling pathway or cell death) after washout indicates irreversible or very slowly reversible binding.[4]
Materials:
-
Cell line and culture reagents
-
BQC stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Appropriate downstream assay (e.g., Western blot for a specific phospho-protein, cell viability assay)
Procedure:
-
Plate Cells: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot analysis).
-
Treat Cells: Treat cells with BQC at a concentration known to cause a significant effect (e.g., 5x IC₅₀ from a short-term assay) for a defined period (e.g., 1-2 hours). Include a vehicle control.
-
Washout Step:
-
"Washout" Group: Aspirate the medium, wash the cells gently three times with a large volume of pre-warmed PBS, and then add fresh, pre-warmed complete medium without BQC.
-
"Continuous Exposure" Group: Aspirate the medium and replace it with fresh medium containing the original concentration of BQC.
-
"Vehicle" Group: Wash and replace medium as in the "Washout" group.
-
-
Incubate: Return all plates to the incubator for a period of time (e.g., 24 hours) to allow for recovery or continued inhibition.
-
Analyze: Harvest the cells and perform the chosen downstream analysis. For example, if BQC is hypothesized to inhibit EGFR signaling, you would analyze the phosphorylation status of EGFR and its downstream target, ERK.
Interpretation:
-
Reversible Inhibition: The "Washout" group will show a recovery of signaling (or viability) to levels similar to the vehicle control.
-
Irreversible/Covalent Inhibition: The "Washout" group will continue to show the same level of inhibition as the "Continuous Exposure" group, demonstrating that the compound's effect persists long after its removal from the medium.
PART 3: Advanced Methods for Target Identification
Once covalent binding is confirmed, the next critical step is to identify the specific protein target(s) of BQC. Chemoproteomic strategies like Activity-Based Protein Profiling (ABPP) are powerful tools for this purpose.[5]
Method 3.1: Overview of Target Identification using ABPP
Principle: ABPP uses reactive chemical probes to map the functional state of enzymes in complex proteomes. A "clickable" version of BQC, containing an alkyne or azide handle, can be synthesized. This probe is incubated with cell lysates or live cells. The probe covalently binds to its targets, which are then tagged with a reporter molecule (e.g., biotin or a fluorophore) via click chemistry. The tagged proteins can then be enriched and identified by mass spectrometry.[15]
Caption: Conceptual workflow for target identification using ABPP.
Appendix: General Cell Culture Protocols
A.1 Thawing Cryopreserved Cells [16][17]
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete culture medium.
-
Remove the cryovial from liquid nitrogen storage.
-
Partially submerge the vial in a 37°C water bath until only a small sliver of ice remains (1-2 minutes).
-
Wipe the vial with 70% ethanol and transfer the cell suspension into the prepared conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed medium.
-
Transfer the cell suspension to an appropriately sized culture flask. Incubate at 37°C, 5% CO₂.
A.2 Passaging Adherent Cells [14][18]
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add enough Trypsin-EDTA solution (e.g., 0.25%) to cover the cell monolayer and incubate for 2-5 minutes at 37°C, until cells detach.
-
Add at least an equal volume of complete medium (containing FBS) to neutralize the trypsin.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the pellet in fresh medium, and distribute to new flasks at the desired split ratio.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitates in Medium | Poor solubility; final DMSO concentration is too high. | Prepare stock solutions at a higher concentration to minimize the final DMSO percentage (<0.5%). Warm medium slightly before adding the compound. Check solubility limits. |
| High Well-to-Well Variability | Inconsistent cell seeding; edge effects in the plate; pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Do not use the outer wells of the plate. Use calibrated multichannel pipettes. |
| No Cellular Activity Observed | Compound is inactive against this cell line; compound is unstable; concentration is too low. | Test a broader concentration range. Prepare fresh stock solutions for each experiment. Verify compound integrity via LC-MS. Test in a different cell line. |
| IC₅₀ Does Not Shift With Time | Inhibition may be rapid and covalent, or purely reversible. | Perform the washout assay (Protocol 2.1) to definitively test for irreversibility. The covalent reaction may be extremely fast, reaching completion within the first time point. |
References
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. [Link]
-
Covalent inhibitor drug discovery. (n.d.). Domainex. [Link]
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Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2020). Journal of Medicinal Chemistry. [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS.org. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). Journal of Medicinal Chemistry. [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). ResearchGate. [Link]
-
Research - cheMIKAILproteomics. (n.d.). Cornell University. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]
-
Quinolinols: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
BHQ_[8-(benzyloxy)-5-(2- bromoacetyl_quinolin-2 (1H)-one]. (n.d.). Daicel Pharma Standards. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules. [Link]
-
Quinoline - SAFETY DATA SHEET. (2025). Penta chemicals. [Link]
-
Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG. [Link]
-
Chloroacetyl chloride | ClCH2COCl | CID 6577. (n.d.). PubChem - NIH. [Link]
-
Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2025). ResearchGate. [Link]
-
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. (n.d.). Pharmaffiliates. [Link]
-
Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. (n.d.). Chemical Emergency Medical Guidelines. [Link]
-
Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery. [Link]
-
Cell Cultivation Handbook. (n.d.). Nacalai Tesque. [Link]
-
Cell line information V.2. (2022). Protocols.io. [Link]
-
8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
-
8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. (n.d.). PubChem. [Link]
-
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. (n.d.). PubChem. [Link]
-
BNRF GENERAL CELL CULTURE PROTOCOL. (2014). WVU Shared Research Facilities. [Link]
-
Cell Culture Protocols. (n.d.). Cell Biologics Inc. [Link]
-
Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (2024). Acta Pharmaceutica Sinica B. [Link]
- Fibroblast activation protein ligands for targeted delivery applications. (2021).
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Application Note: Covalent Labeling of KRAS G12C with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Targeted Approach to an Oncogenic Driver
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has emerged as a key target for therapeutic intervention. This mutation introduces a reactive cysteine residue in a region of the protein known as the Switch-II pocket, which is accessible in the inactive, GDP-bound state. This unique feature has paved the way for the development of targeted covalent inhibitors that can irreversibly bind to this mutant cysteine, locking the protein in its inactive conformation and thereby abrogating downstream oncogenic signaling.[1][2]
This application note provides a detailed guide to the use of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a potent electrophilic probe, for the specific and covalent labeling of the KRAS G12C mutant protein. The chloroacetyl group serves as a reactive "warhead" that forms a stable thioether bond with the nucleophilic thiol of the cysteine residue at position 12.[3][4] The quinolinone scaffold provides a framework for specific interactions within the Switch-II pocket, enhancing the selectivity of the labeling reaction. This document will cover the synthesis of the labeling reagent, the mechanism of covalent modification, detailed protocols for protein labeling and characterization by mass spectrometry, and a guide to data interpretation and troubleshooting.
Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
The synthesis of the title compound can be achieved in a two-step process starting from 8-(benzyloxy)quinolin-2(1H)-one.
-
Friedel-Crafts Acylation: The first step involves the introduction of an acetyl group at the C5 position of the quinolinone ring. This is typically achieved through a Friedel-Crafts acylation reaction.[5] 8-(benzyloxy)quinolin-2(1H)-one is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane. This reaction yields 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one.[5]
-
Alpha-Halogenation: The second step is the chlorination of the acetyl group at the alpha-position. This can be accomplished by reacting 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in a suitable solvent. This reaction selectively replaces one of the alpha-protons of the acetyl group with a chlorine atom, yielding the final product, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Mechanism of Covalent Labeling
The covalent labeling of KRAS G12C with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one proceeds through a proximity-induced nucleophilic substitution reaction.
Sources
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one as a Covalent Chemical Probe for Target Discovery
Introduction: The Power of Covalent Probes in Unraveling Biological Complexity
In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes and identifying novel therapeutic targets.[1] Among these, covalent probes, which form a stable bond with their protein targets, offer unique advantages. Their irreversible nature facilitates the identification and characterization of protein-ligand interactions, even for transient or low-affinity binders.[2] The chloroacetyl moiety is a well-established electrophilic warhead that can selectively react with nucleophilic amino acid residues, such as cysteine, lysine, and histidine, within protein binding pockets.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one as a novel chemical probe for target identification and validation. The quinolin-2(1H)-one scaffold is a "privileged structure" found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Derivatives of the closely related 8-hydroxyquinoline are known to possess anticancer, antiviral, and antibacterial properties.[6] This suggests that our probe has the potential to interact with a variety of important protein targets.
Given the absence of published data on the specific biological targets of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, this guide will provide a strategic workflow for its characterization and deployment in a target discovery campaign. We will detail protocols for confirming its reactivity, identifying its cellular targets using a chemoproteomics approach, and validating these interactions.
Probe Characteristics
| Property | Value | Source |
| Chemical Name | 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | N/A |
| CAS Number | 63404-86-4 | N/A |
| Molecular Formula | C₁₈H₁₄ClNO₃ | N/A |
| Molecular Weight | 327.76 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C, desiccated | N/A |
Proposed Mechanism of Action
The primary mechanism of action for this probe is the covalent modification of nucleophilic amino acid residues on target proteins by the electrophilic chloroacetyl group. This irreversible binding allows for the subsequent identification of the target protein.
Caption: Covalent modification of a target protein by the probe.
Experimental Workflow for Target Identification
A robust workflow is essential for the successful identification of specific protein targets of a novel chemical probe. The following diagram outlines a comprehensive strategy, from initial probe validation to target confirmation.
Caption: A comprehensive workflow for chemical probe target identification.
Part 1: Probe Validation Protocols
Before embarking on a large-scale proteomics experiment, it is crucial to validate the chemical properties of the probe.
Protocol 1.1: In Vitro Reactivity Assay with Glutathione (GSH)
Objective: To confirm the electrophilic reactivity of the chloroacetyl group.
Materials:
-
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the probe in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS.
-
In a microcentrifuge tube, combine 50 µL of PBS, 5 µL of the GSH stock solution, and 5 µL of the probe stock solution.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Analyze the reaction mixture by LC-MS to detect the formation of the GSH-probe adduct.
Expected Outcome: A new peak corresponding to the mass of the GSH-probe conjugate should be observed, confirming the reactivity of the probe.
Protocol 1.2: Cellular Toxicity Assay (MTT)
Objective: To determine the optimal concentration range of the probe for cell-based assays that does not induce significant cytotoxicity.
Materials:
-
Cell line of interest (e.g., a cancer cell line like HeLa or A549)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the probe in complete medium, ranging from low micromolar to millimolar concentrations.
-
Replace the medium in the wells with the medium containing the different probe concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time point (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value. For subsequent target identification experiments, use concentrations well below the IC₅₀ to minimize off-target effects due to cellular stress.
Part 2: Target Discovery Protocol (Chemoproteomics)
This phase requires a biotinylated version of the probe for affinity enrichment. The synthesis of such a derivative is a standard medicinal chemistry task and is not detailed here.
Protocol 2.1: In-situ Labeling and Protein Enrichment
Objective: To label cellular proteins with the biotinylated probe and enrich them for mass spectrometry analysis.
Materials:
-
Biotinylated 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one analog
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the biotinylated probe at a pre-determined, non-toxic concentration for 1-2 hours.
-
As a negative control, treat a separate batch of cells with a vehicle (DMSO).
-
Harvest and lyse the cells.
-
Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture the biotin-labeled proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
Protocol 2.2: On-Bead Digestion and LC-MS/MS Analysis
Objective: To identify the enriched proteins by mass spectrometry.
Procedure:
-
After the final wash, resuspend the streptavidin beads in a buffer suitable for enzymatic digestion (e.g., containing urea and DTT).
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins on-bead with trypsin overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control.
-
Use bioinformatics tools to classify the identified proteins by function and cellular localization.
Part 3: Target Validation Protocols
Validation experiments are critical to confirm that the identified proteins are bona fide targets of the probe.
Protocol 3.1: Western Blot Confirmation
Objective: To confirm the enrichment of a specific candidate protein.
Procedure:
-
Perform the in-situ labeling and enrichment as described in Protocol 2.1.
-
Elute the proteins and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the candidate protein, followed by a secondary antibody conjugated to HRP.
-
Visualize the bands using a chemiluminescence substrate.
Expected Outcome: A band corresponding to the candidate protein should be present in the eluate from the probe-treated sample and absent or significantly weaker in the control sample.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct target engagement in intact cells.
Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.
Procedure:
-
Treat intact cells with the probe or vehicle control.
-
Aliquot the cell suspension into several PCR tubes.
-
Heat the tubes to a range of different temperatures for a few minutes.
-
Lyse the cells and separate the soluble fraction (containing folded proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot for the candidate protein.
Expected Outcome: The target protein should remain soluble at higher temperatures in the probe-treated cells compared to the control cells, indicating stabilization upon binding.
Hypothetical Signaling Pathway Interaction
Based on the known activities of quinolinone derivatives, a plausible target class for our probe could be protein kinases, which are often implicated in cancer.[7]
Caption: Hypothetical inhibition of a kinase signaling pathway by the probe.
Conclusion and Future Directions
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one represents a promising chemical probe for exploring the biology of the quinolinone scaffold. The protocols outlined in this guide provide a systematic approach to validate its reactivity, identify its cellular targets, and confirm these interactions. Successful application of this workflow can lead to the discovery of novel protein targets and provide valuable starting points for the development of new therapeutics. Future work could involve expanding the panel of cell lines for target discovery, elucidating the specific amino acid residues modified by the probe, and exploring the downstream functional consequences of target engagement.
References
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-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]
-
Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(58), 35057-35076. [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed, 32967301. [Link]
-
Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemical and Pharmaceutical Research, 10(5), 1-10. [Link]
-
Liu, J., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry. [Link]
-
Kaczor, A. A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6598. [Link]
-
Liu, J., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. PubMed. [Link]
-
Fang, Y. L. (2017). Synthesis And Biological Activities Of Quinolin-2(1H)-One Derivatives. Globe Thesis. [Link]
-
Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
-
Götze, T., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]
-
de Souza, M. V. N. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 413-426. [Link]
-
Rylova, G., et al. (2014). Molecular target identification of quinolinone based anticancer compounds. Cancer Research, 74(19_Supplement), 4624. [Link]
-
Li, X., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 349. [Link]
-
Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]
-
Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(40), 27699-27717. [Link]
-
Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 1. [Link]
-
Götze, T., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemical Biology, 21(1), 1-11. [Link]
-
Warner, D. G., et al. (2024). Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. Journal of the American Chemical Society, 146(25), 17094-17105. [Link]
-
Visscher, M., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 102-111. [Link]
-
Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(58), 35057-35076. [Link]
-
Liu, J., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. ResearchGate. [Link]
-
Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6598. [Link]
-
Götze, T., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. [Link]
-
Mondal, S., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(5), 838-850. [Link]
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Application Notes and Protocols for the Experimental Evaluation of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Quinolinone Derivative
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inherent versatility of this heterocyclic system allows for diverse functionalization, enabling the fine-tuning of biological activity. This document provides a comprehensive experimental design for the preclinical evaluation of a novel derivative, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. The presence of a chloroacetyl group, a known reactive moiety, suggests potential for covalent interactions with biological targets, warranting a thorough investigation of its mechanism of action and therapeutic potential.
This guide is structured to provide a logical, multi-stage workflow, commencing with fundamental in vitro characterization and progressing to more complex cell-based assays to elucidate its biological effects and mechanism of action. We will culminate with a forward-looking perspective on potential in vivo studies. Each protocol is designed to be a self-validating system, with explanations of the scientific rationale behind key experimental choices.
Part 1: Foundational In Vitro Characterization
The initial phase of evaluation focuses on establishing the fundamental cytotoxic and anti-proliferative properties of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. A panel of cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia) should be selected to identify potential tissue-specific sensitivities.
Assessment of Cytotoxicity
The primary objective is to determine the concentration range over which the compound exhibits cytotoxic effects. This is crucial for defining the appropriate concentrations for subsequent, more detailed mechanistic studies. Two common and reliable methods are the MTT and WST-1 assays, which measure metabolic activity as an indicator of cell viability.[4]
Table 1: Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5] | Well-established, cost-effective. | Requires a solubilization step for the formazan crystals. |
| WST-1 | Cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases.[6] | Single-reagent addition, higher sensitivity, soluble product. | Higher cost compared to MTT. |
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Evaluation of Anti-proliferative Activity
To distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects, a direct measure of DNA synthesis is employed. The BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) incorporation assays are gold standards for this purpose.[7][8]
Protocol 2: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM to each well.
-
Fixation and Denaturation: After incubation, remove the medium, and fix the cells with a suitable fixative (e.g., 70% ethanol). Denature the DNA by treating with 2M HCl to expose the incorporated BrdU.[7]
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until color development.
-
Absorbance Reading and Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A decrease in absorbance indicates an anti-proliferative effect.
Part 2: Elucidation of the Mechanism of Action
Once the cytotoxic and/or anti-proliferative activity of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is confirmed, the next logical step is to investigate the underlying molecular mechanisms. This involves exploring the induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways.
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[9] A multi-parametric approach is recommended to confirm apoptosis.
Workflow for Apoptosis Assessment
Caption: Multi-parametric workflow for apoptosis confirmation.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many cytotoxic compounds induce cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division.[2]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.[11]
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing propidium iodide and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[2][12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Investigation of Key Signaling Pathways
Quinolinone derivatives have been reported to modulate several critical signaling pathways involved in cancer and inflammation.[1][13] Based on the known pharmacology of similar compounds, the NF-κB and PI3K/Akt/mTOR pathways are plausible targets.
Diagram of Potential Signaling Pathway Modulation
Caption: Hypothesized modulation of PI3K/Akt/mTOR and NF-κB pathways.
Protocol 5: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-IκBα, total IκBα, and NF-κB p65). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Changes in the phosphorylation status of key proteins will indicate pathway modulation.
Part 3: In Vivo Studies: A Forward Look
Should the in vitro data demonstrate significant and promising activity, the next phase would involve transitioning to in vivo models. The primary objectives of initial in vivo studies are to assess the compound's safety profile and preliminary efficacy.
Acute Toxicity Studies
A preliminary acute toxicity study in a rodent model (e.g., mice or rats) is essential to determine the maximum tolerated dose (MTD) and to identify any potential overt signs of toxicity.[4][14] This information is critical for designing subsequent efficacy studies.
Anti-inflammatory Models
Given the known anti-inflammatory properties of many quinoline derivatives, a carrageenan-induced paw edema model in rodents is a standard and effective method for initial in vivo anti-inflammatory screening.[15][16]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Conclusion
The experimental design outlined in these application notes provides a robust and comprehensive framework for the initial preclinical evaluation of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. By systematically progressing from foundational in vitro assays to more detailed mechanistic studies, researchers can gain a thorough understanding of the compound's biological activities and its potential as a therapeutic agent. The insights gleaned from these studies will be instrumental in guiding future drug development efforts.
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Application Notes and Protocols for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a highly functionalized quinolinone derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates a quinolinone core, which is a scaffold present in numerous biologically active compounds, a benzyloxy protecting group, and a reactive 2-chloroacetyl moiety.[1] This combination of features makes it a valuable intermediate, particularly in the synthesis of targeted therapeutics. The presence of the α-chloro ketone functional group renders the molecule highly susceptible to nucleophilic substitution, a key reaction in the construction of more complex molecular architectures.[2][3] These application notes provide a comprehensive guide to the safe handling, storage, and effective utilization of this reagent in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is fundamental to its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄ClNO₃ | BLD Pharmatech |
| Molecular Weight | 327.76 g/mol | BLD Pharmatech |
| Appearance | White to pale yellow solid | Generic Observation |
| Storage Temperature | 2-8°C, under inert atmosphere | BLD Pharmatech |
Hazard Identification and Safety Precautions
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is classified as a hazardous substance and must be handled with appropriate precautions. The primary hazards are associated with its corrosive and irritant properties.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)
-
Specific Target Organ Toxicity, Single Exposure (Respiratory System): Category 3 (May cause respiratory irritation)
(Source: BLD Pharmatech Safety Data Sheet)
Core Safety Directives:
-
Engineering Controls: All handling of solid 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given the reactive nature of the chloroacetyl group, it is crucial to change gloves immediately upon contamination.[4]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.[4]
-
-
Hygiene Practices: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][6]
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
(Source: BLD Pharmatech Safety Data Sheet)
Storage and Stability
Proper storage of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is critical to maintain its integrity and prevent degradation.
-
Short-Term Storage: Store in a tightly sealed, properly labeled container in a refrigerator at 2-8°C.
-
Long-Term Storage: For extended periods, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from moisture and atmospheric oxygen.[7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and nucleophiles to prevent unwanted reactions.
Application Note: Use as a Key Intermediate in the Synthesis of β2-Adrenergic Receptor Agonists
The primary application of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in drug discovery is as a key building block for the synthesis of various therapeutic agents. Its structural similarity to 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one, a known intermediate for β2-adrenergic agonists, suggests its utility in similar synthetic pathways.[1][8] The electrophilic nature of the carbon bearing the chlorine atom makes it an ideal substrate for nucleophilic substitution reactions with amines, a common step in the synthesis of this class of drugs.[9][10][11]
Synthetic Pathway Overview
Protocol: General Procedure for Nucleophilic Substitution with a Primary Amine
This protocol provides a general method for the reaction of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one with a primary amine. Researchers should optimize the reaction conditions for their specific substrate.
Materials and Equipment:
-
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
-
Primary amine of choice
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (1.0 equivalent) in anhydrous DMF.
-
Addition of Amine: To the stirred solution, add the primary amine (1.1 equivalents).
-
Addition of Base: Add triethylamine (1.5 equivalents) to the reaction mixture. The base scavenges the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 40-50°C) may be required for less reactive amines.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Experimental Workflow
Causality in Experimental Choices
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Base: A non-nucleophilic base such as triethylamine is used to neutralize the acid byproduct without competing with the primary amine nucleophile.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the amine with atmospheric carbon dioxide and to exclude moisture, which could lead to side reactions.[7]
-
Monitoring: Close monitoring of the reaction is essential to determine the endpoint and prevent the formation of byproducts from over-reaction or decomposition.
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through in-process controls. The progress of the reaction is monitored by TLC or LC-MS, allowing the researcher to confirm the consumption of starting materials and the formation of the product. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Conclusion
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a valuable and reactive intermediate for the synthesis of biologically active molecules. Adherence to the safety, handling, and storage guidelines outlined in this document is paramount for its safe and effective use. The provided protocol for nucleophilic substitution serves as a starting point for researchers to develop robust synthetic methodologies for their specific research and development goals.
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- 7. Sample and Reagent Storage and Stability [scioninstruments.com]
- 8. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Introduction
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a complex organic molecule of significant interest in pharmaceutical development, potentially as an intermediate in the synthesis of novel therapeutic agents.[1][2] Its unique structure, incorporating a quinolinone core, a benzyloxy substituent, and a reactive chloroacetyl group, necessitates robust and reliable analytical methods for its detection and quantification. This document provides a comprehensive guide to the analytical techniques applicable to this compound, offering detailed protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure scientific integrity through a combination of established analytical principles and field-proven insights.
The quinoline ring system is a fundamental scaffold in numerous pharmaceuticals, and the specific substitution pattern on this ring heavily influences its biological activity.[3] Therefore, precise and accurate analytical characterization is paramount for quality control, stability studies, and pharmacokinetic assessments involving 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is crucial for method development.
| Property | Value | Source |
| Chemical Name | 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | [1] |
| CAS Number | 63404-86-4 | [1] |
| Molecular Formula | C18H14ClNO3 | [1] |
| Molecular Weight | 327.76 g/mol | [1] |
| Appearance | Solid (predicted) | [4] |
| Storage | 2-8°C Refrigerator | [1][2] |
Analytical Methodologies
The analytical strategy for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one leverages its distinct structural features. The aromatic quinolinone core provides a strong chromophore for UV-Vis detection, while the overall molecular weight and polarity are well-suited for chromatographic separation. The presence of chlorine and nitrogen atoms also makes it amenable to mass spectrometry.
Logical Workflow for Method Selection
Caption: Workflow for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC is a cornerstone technique for the analysis of quinoline derivatives due to its high resolving power and compatibility with UV detection.[5][6][7] The aromatic nature of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one suggests strong UV absorbance, making this a sensitive and robust method for quantification. A reversed-phase C18 column is a logical starting point, as it separates compounds based on hydrophobicity.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 254 nm and 280 nm. A DAD can be used to scan for the optimal wavelength. Aromatic compounds typically show strong absorbance in the 255-275 nm range.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, dissolve in the initial mobile phase composition to ensure good peak shape.
-
-
Data Analysis:
-
Identify the peak corresponding to 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of the analyte in unknown samples using the linear regression equation from the calibration curve.
-
Rationale for Choices:
-
The C18 column is a versatile stationary phase for moderately polar to nonpolar compounds.
-
The gradient elution allows for the separation of the target analyte from potential impurities with varying polarities.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the method is transferred to an LC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: For high sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice.[9][10] This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The chloroacetyl group can be a target for specific fragmentation in the mass spectrometer, enhancing selectivity.
Protocol:
-
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions: (Similar to HPLC-UV, but can be optimized for faster analysis with a UPLC system)
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 80 20 3.0 5 95 4.0 5 95 4.1 80 20 | 5.0 | 80 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the protonated molecule [M+H]+ at m/z 328.76.
-
Product ions need to be determined by infusing a standard solution and performing a product ion scan. Likely fragmentations would involve the loss of the chloroacetyl group or cleavage of the benzyloxy group.
-
Example MRM transitions (to be confirmed experimentally):
-
Quantifier: 328.76 -> [Product Ion 1]
-
Qualifier: 328.76 -> [Product Ion 2]
-
-
-
-
Sample Preparation:
-
Similar to HPLC-UV, but lower concentrations can be used due to higher sensitivity.
-
For biological samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary.
-
Rationale for Choices:
-
UPLC provides faster analysis times and better resolution compared to conventional HPLC.
-
ESI is a soft ionization technique suitable for polar and semi-polar molecules.
-
MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of quinoline derivatives.[3][11][12][13] Both ¹H and ¹³C NMR will provide detailed information about the molecular structure of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration, and coupling patterns will be characteristic of the protons in the molecule.
-
¹³C NMR: Acquire a standard carbon spectrum. This will show the number of unique carbon environments.
-
2D NMR (COSY, HSQC): These experiments can be performed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the protons on the quinolinone ring, the benzyloxy group (including the methylene protons), and the chloroacetyl methylene protons. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[8]
-
¹³C NMR: Resonances for the carbonyl carbons (ketone and amide), aromatic carbons, and aliphatic carbons.
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy is a simple and rapid technique for preliminary identification and quantification. The conjugated π-electron system of the quinolinone and benzene rings will result in characteristic UV absorption bands.[8][14][15] Substituents on the aromatic rings can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.[15][16]
Protocol:
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
-
Data Acquisition:
-
Scan the absorbance of the solution over a wavelength range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Expected Spectral Features:
-
Benzene and its derivatives typically show absorption bands around 205 nm and a less intense band in the 255-275 nm range.[8] The extended conjugation in the quinolinone system is expected to shift these bands to longer wavelengths.
Experimental Workflow Diagram
Caption: A typical workflow for the analysis of the target compound.
Method Validation Parameters
Any developed analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the detection, quantification, and characterization of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. The choice of method will depend on the specific analytical requirements, such as the need for high sensitivity, structural confirmation, or routine quality control. Proper method validation is essential to ensure the reliability of the data generated.
References
- BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- PubMed. (n.d.). [Development of measurement of new quinolones in body fluids by HPLC using column switching and their application to drug interaction].
- ResearchGate. (n.d.). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography.
- Pharmaffiliates. (n.d.). 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
- Scirp.org. (2011). Rapid Determination of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System. American Journal of Analytical Chemistry.
- SIELC Technologies. (2018). Chloroacetyl chloride.
- PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry.
- ResearchGate. (n.d.). Determination of traceable genotoxic impurity chloroacetyl chloride a carcinogen by LC/MS/MS in drug substances.
- Journal of Chemical Education. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- Journal of Applied Pharmaceutical Science. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance.
- Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring.
- IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
- PubChem. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one.
- Ovid. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- BLDpharm. (n.d.). 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
- CymitQuimica. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.
- Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.
- NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes.
- PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
- University of Pretoria. (2006). UV/VIS SPECTROSCOPY.
- Sigma-Aldrich. (n.d.). 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one.
- IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents.
- Fisher Scientific. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2(1H)-quinolinone, TRC.
- TargetMol. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.
- Manchester Organics. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one.
- Sigma-Aldrich. (n.d.). 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one.
- SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Sources
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- 2. 63404-86-4|8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]
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- 4. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline [cymitquimica.com]
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- 6. tandfonline.com [tandfonline.com]
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Welcome to the technical support guide for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. As Senior Application Scientists, we synthesize our field experience with established scientific principles to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one expected to have low aqueous solubility?
A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. Understanding the contribution of each functional group is key to devising an effective solubilization strategy.
-
Quinolin-2(1H)-one Core: This bicyclic aromatic system is inherently hydrophobic. While the lactam group offers some polarity, the large ring structure dominates, favoring non-aqueous environments.[1]
-
8-(Benzyloxy) Group: The large, non-polar benzyloxy substituent significantly increases the molecule's lipophilicity (fat-loving nature), which is a primary driver of low water solubility.
-
Crystal Lattice Energy: The planar nature of the quinoline core can promote strong intermolecular packing in the solid state. High crystal lattice energy means that a significant amount of energy is required to break apart the crystal and allow solvent molecules to surround individual compound molecules, thus limiting solubility.[2]
Systematic studies on similar quinoline derivatives have shown that large, hydrophobic substituents can dramatically decrease aqueous solubility.[2]
Q2: What are the main categories of techniques I can use to improve the solubility of my compound?
A2: Solubility enhancement strategies are generally categorized into three main areas. The best choice depends on your experimental needs, required concentration, and downstream application.[3][4][5]
-
Physical Modifications: These methods alter the physical properties of the solid compound to improve its dissolution rate. Examples include particle size reduction (micronization, nanosuspension) and converting the crystalline form to a more soluble amorphous form through solid dispersions.[3][4][6]
-
Chemical Modifications: These approaches modify the molecule itself to be more soluble. Common techniques include pH adjustment to ionize the compound, complexation with agents like cyclodextrins, or forming a salt.[3][4][7]
-
Formulation-Based Approaches: These involve creating a specialized solvent system. The most common methods are using co-solvents, surfactants to form micelles, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][9]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: My compound won't dissolve in aqueous buffer for a preliminary in vitro assay.
This is the most common initial challenge. The quickest and most direct approach for early-stage experiments is the use of a water-miscible organic co-solvent.
Solution: Co-Solvent Systems
A co-solvent is an organic solvent that is miscible with water and, when added to an aqueous solution, reduces the overall polarity of the solvent system.[10][11] This makes the environment more favorable for hydrophobic compounds like 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. The solubility of a compound can increase exponentially with the fraction of co-solvent used.[12]
Caption: Initial Co-solvent Troubleshooting Workflow.
-
Prepare a High-Concentration Stock Solution: Dissolve 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). DMSO is a powerful solvent for many poorly soluble compounds.
-
Perform Serial Dilutions: Serially dilute the stock solution into your aqueous assay buffer. Start with a final co-solvent concentration of 1% and observe for precipitation.
-
Test Different Co-Solvents: If DMSO is not suitable or causes issues with your assay, repeat the process with other common co-solvents. Prepare a stock in each and test their performance upon dilution.
-
Observation: Check for solubility visually against a dark background and, if possible, under a microscope to detect microprecipitates. Let the solution sit for a period (e.g., 30-60 minutes) to check for delayed precipitation.
| Co-Solvent | Typical Starting % (v/v) | Key Characteristics | Considerations |
| DMSO | 0.5 - 2% | Excellent solubilizing power. | Can be toxic to cells at >1%; may interfere with some assays. |
| Ethanol (EtOH) | 1 - 5% | Less toxic than DMSO; commonly used.[10] | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol (PG) | 1 - 10% | Low toxicity; often used in parenteral formulations.[10][13] | More viscous than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Low toxicity; good for non-polar compounds.[13] | High viscosity; can be challenging to work with. |
Issue 2: The compound is still not soluble enough, or it precipitates upon further dilution.
If simple co-solvent systems are insufficient, the next step is to exploit the chemical properties of the molecule itself, specifically its potential to become ionized.
Solution: pH Adjustment
The quinoline/quinolinone scaffold contains nitrogen atoms that can be protonated or deprotonated.[14][15] By adjusting the pH of the medium, you can convert the neutral molecule into a charged salt form, which is typically much more soluble in water.[5][16] Studies on quinolone compounds have confirmed that their solubility is highly dependent on pH.[17][18]
-
Prepare a Series of Buffers: Create a range of buffers spanning from acidic to basic pH (e.g., pH 2, 4, 6, 7.4, 8, 10). Ensure the buffer components themselves do not react with your compound.
-
Add Excess Compound: Add an excess amount of solid 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the samples at high speed or filter through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantify Concentration: Dilute an aliquot of the clear supernatant in a suitable organic solvent (like acetonitrile or methanol) and measure the concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Plot the Profile: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to identify the pH range of maximum solubility.
Caution: Always check the stability of your compound at the pH extremes, as highly acidic or basic conditions can cause degradation over the equilibration period.
Issue 3: Co-solvents and pH adjustment are not sufficient or are incompatible with my experimental system.
For challenging compounds or when developing a more robust formulation for in vivo studies, advanced techniques are required.
Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly higher apparent water solubility.[4]
Caption: Decision Tree for Advanced Solubility Enhancement.
-
Select Cyclodextrins: Obtain common cyclodextrins used in formulation, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Phase Solubility Study: Add an excess of your compound to each cyclodextrin solution.
-
Equilibrate and Analyze: Follow the same steps (Equilibrate, Separate, Quantify) as described in the pH-Solubility Profiling protocol (Protocol 2).
-
Evaluate Results: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble complex.
References
- Devi, N., & Kanwar, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Ascendia Pharma. (2023). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- ResearchGate. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Pharma Excipients. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Wikipedia. (n.d.). Cosolvent.
- Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Pharmaceutical Research, 11(4), 522-527.
-
PubMed. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522-7. [Link]
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Amrita Vishwa Vidyapeetham. (n.d.).
- ResearchGate. (2000). Influence of pH and pK(a) values on electrophoretic behaviour of quinolones in aqueous and hydro-organic media.
- El-Gendy, A., & El-Sayed, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 146.
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
- In-Silico. (n.d.). Co-solvent: Significance and symbolism.
- ResearchGate. (2017).
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 146. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
- Pharmaffiliates. (n.d.). 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
- Daicel Pharma Standards. (n.d.). BHQ_[8-(benzyloxy)-5-(2- bromoacetyl_quinolin-2 (1H)-one].
- ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WH
-
Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 10(11), 1155–1158. [Link]
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- 18. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
stability issues with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in solution
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a senior application scientist, my goal is to provide you with not only troubleshooting protocols but also the underlying chemical principles to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the stability of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Q1: I dissolved 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in DMSO for my assay, and my results are inconsistent. What could be the problem?
A1: The issue likely stems from the instability of the compound in Dimethyl Sulfoxide (DMSO). The bromo-analog of this compound, 8-(benzyloxy)-5-(2-bromoacetyl)-2-hydroxyquinoline, is known to be unstable in DMSO.[1] The chloroacetyl group is a potent electrophile, and DMSO, although generally considered a non-protic solvent, can participate in or facilitate degradation reactions, especially with highly reactive compounds over time. It is recommended to prepare fresh solutions in DMSO immediately before use and to minimize storage time, even at low temperatures. For long-term storage, consider alternative solvents or lyophilized aliquots.
Q2: My compound seems to be degrading in my aqueous buffer system. Which buffer components should I be cautious about?
A2: 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is susceptible to nucleophilic attack by components commonly found in biological buffers. The primary concern is with nucleophilic functional groups present in the buffer agents themselves. For instance, Tris (tris(hydroxymethyl)aminomethane) contains primary amines that can react with the chloroacetyl group. Phosphate buffers are generally a safer choice, but it is crucial to be aware of the pH. Basic conditions will accelerate the hydrolysis of the chloroacetyl moiety.
Q3: I am observing a loss of my compound over time, even when stored in the dark. What could be the cause?
A3: Besides reaction with solvent or buffer components, hydrolysis is a significant degradation pathway for α-chloroketones in aqueous solutions.[2] The electrophilic carbonyl carbon can be attacked by water, leading to the displacement of the chloride ion and the formation of a hydroxyacetyl derivative. This process is often pH-dependent and can occur even in neutral solutions.
Q4: Are there any concerns with light exposure when working with this compound?
A4: Yes. The quinolinone core of the molecule is a chromophore that can absorb UV and visible light. Quinoline and its derivatives are known to be susceptible to photodegradation.[3] Therefore, it is crucial to protect solutions of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one from light by using amber vials or covering containers with aluminum foil.
II. Troubleshooting Guide: Diagnosing and Solving Instability
This section provides a systematic approach to identifying and mitigating stability issues with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in your experiments.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity over the course of an experiment.
-
Discrepancies between freshly prepared and stored stock solutions.
Root Cause Analysis:
The primary suspect is the degradation of the compound in the assay medium. The highly reactive α-chloroketone moiety is prone to reaction with nucleophiles present in the solution.[4][5]
Workflow for Diagnosis and Resolution:
Caption: Decision tree for troubleshooting inconsistent assay results.
Preventative Measures:
-
Solvent Selection: If possible, prepare stock solutions in a less reactive solvent like anhydrous acetonitrile or ethanol. If DMSO is necessary, use anhydrous DMSO and prepare solutions immediately before use.
-
Buffer Selection: Opt for non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine).
-
pH Control: Maintain the pH of your experimental solutions in the neutral to slightly acidic range (pH 6.5-7.4) to minimize base-catalyzed hydrolysis.
-
Fresh is Best: Always prepare working solutions fresh from a recently prepared stock solution or from a lyophilized aliquot.
Issue 2: Observation of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
-
Appearance of new peaks in the chromatogram of a stored solution.
-
Decrease in the peak area of the parent compound over time.
Root Cause Analysis:
This is a clear indication of compound degradation. The new peaks correspond to the degradation products. The two most probable degradation pathways are hydrolysis and reaction with nucleophiles.
Potential Degradation Pathways:
Caption: Potential degradation pathways of the parent compound.
Protocol for Stability Assessment:
This protocol outlines a forced degradation study to identify the conditions under which 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is unstable.
Materials:
-
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.1 M HCl
-
0.1 M NaOH
-
Buffer of interest (e.g., PBS, Tris)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in ACN to a concentration of 1 mg/mL.
-
Set up Stress Conditions: In separate amber vials, mix the stock solution with the stressor solutions as described in the table below.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method to quantify the parent compound and detect degradation products.[6][7]
Table 1: Forced Degradation Study Conditions
| Condition | Stressor Solution | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | Potential for hydrolysis, though likely slower than base-catalyzed. |
| Base Hydrolysis | 0.1 M NaOH | Rapid degradation via hydrolysis of the chloroacetyl group. |
| Aqueous Buffer | Buffer of interest (e.g., PBS, Tris) | Assess compatibility with your experimental buffer. |
| Control | Water/ACN (same ratio as samples) | Baseline stability in the solvent system. |
Data Interpretation:
-
A decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks signifies the formation of degradation products.
-
LC-MS analysis can be used to determine the mass of the degradation products, providing clues to their structure (e.g., a +18 Da shift for hydrolysis, replacing -Cl with -OH).[8][9]
III. Best Practices for Handling and Storage
To ensure the integrity of your experimental results, adhere to the following best practices when working with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Table 2: Summary of Handling and Storage Recommendations
| Aspect | Recommendation | Rationale |
| Solid Compound | Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[10] | The compound is sensitive to moisture and atmospheric components. |
| Stock Solutions | Prepare in anhydrous, non-nucleophilic solvents (e.g., acetonitrile). Aliquot into single-use vials and store at -20°C or -80°C. Minimize freeze-thaw cycles. | Prevents degradation from repeated exposure to moisture and temperature fluctuations. |
| Working Solutions | Prepare fresh for each experiment from a stock solution. Avoid prolonged storage in aqueous buffers or DMSO. | The compound has limited stability in solution, especially in the presence of nucleophiles. |
| Light Exposure | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. | The quinolinone moiety is photosensitive.[3] |
| Personal Protective Equipment (PPE) | Always wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. | The compound is classified as a hazardous substance.[10] |
By understanding the inherent reactivity of the chloroacetyl group and the quinolinone core, you can proactively design your experiments to minimize degradation and ensure the reliability and reproducibility of your data.
IV. References
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. 2024. Available from: [Link]
-
Photodegradation of quinoline in water. ResearchGate. 2023. Available from: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003;8(11):793-855. Available from: [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available from: [Link]
-
Reactions Of Alpha-haloketones And Cyclopentadienones With Tricovalent Phosphorus Compounds. Lehigh Preserve. Available from: [Link]
-
Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry. 2022;46(1):167-177. Available from: [Link]
-
Synthetic Access to Aromatic α-Haloketones. Molecules. 2020;25(24):5847. Available from: [Link]
-
A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. Frontiers in Chemistry. 2021;9:718693. Available from: [Link]
-
The Roles of Bioactivity Assays in Lot Release and Stability Testing. CASSS. Available from: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences. 2024;25(5):2591. Available from: [Link]
-
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 5357904. PubChem. Available from: [Link]
-
The Roles of Bioactivity Assays in Lot Release and Stability Testing. BioProcess International. 2008. Available from: [Link]
-
Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Available from: [Link]
-
Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. Available from: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed. 2024. Available from: [Link]
-
Bioassays and Biological Stability. PubMed. 1999. Available from: [Link]
-
One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. PubMed. 2005. Available from: [Link]
-
De Novo Cleaning of Chimeric MS/MS Spectra for LC-MS/MS-Based Metabolomics. Analytical Chemistry. 2023;95(35):13018-13028. Available from: [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. 2021;26(11):3195. Available from: [Link]
-
Synthesis of α-Diazo Ketones. Organic Chemistry Portal. Available from: [Link]
-
8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Chongqing Chemdad Co., Ltd. Available from: [Link]
Sources
- 1. 8-BENZYLOXY-5-(2-BROMOACETYL)-2-HYDROXYQUINOLINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Diazo ketone synthesis [organic-chemistry.org]
- 4. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. 63404-86-4|8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing the Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.
The synthesis of this quinolinone derivative is a crucial step for accessing a range of downstream compounds, including potential β2 adrenoreceptor agonists.[1] The core of this transformation is a Lewis acid-catalyzed Friedel-Crafts acylation of the 8-(benzyloxy)quinolin-2(1H)-one substrate with chloroacetyl chloride. While fundamentally a classic electrophilic aromatic substitution, the nuanced reactivity of the quinolinone ring system and the lability of the benzyl protecting group present unique challenges.[2][3]
This document provides a structured approach to understanding and mastering this reaction, presented in a practical question-and-answer format.
Section 1: Reaction Overview and Mechanism
The reaction proceeds by generating a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst. This electrophile then attacks the electron-rich C5 position of the 8-(benzyloxy)quinolin-2(1H)-one ring. The choice of Lewis acid is critical, as it must be strong enough to facilitate the reaction without cleaving the benzyl ether protecting group—a common and significant side reaction.[4][5]
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: I am observing very low or no conversion of my starting material. What are the likely causes?
A1: This is a frequent issue often traced back to two main areas: catalyst deactivation and substrate reactivity.
-
Catalyst Inactivity: The most common catalysts for this reaction, such as aluminum chloride (AlCl₃), are potent Lewis acids but are extremely sensitive to moisture.[3] Accidental exposure to atmospheric humidity during weighing or transfer will hydrolyze the catalyst, rendering it inactive.
-
Solution: Always handle Lewis acids in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents and ensure all glassware is flame- or oven-dried immediately before use.
-
-
Substrate Reactivity and Catalyst Complexation: The quinolinone core contains a nitrogen atom that can act as a Lewis base, forming a non-productive complex with the Lewis acid catalyst.[3] This deactivates both the catalyst and the substrate's aromatic ring towards the desired electrophilic attack.
-
Insufficient Thermal Energy: While higher temperatures can promote side reactions, the reaction may not proceed at all if the activation energy barrier is not overcome.
-
Solution: If you are running the reaction at 0°C or below and see no conversion, consider allowing the reaction to slowly warm to room temperature after the initial addition of reagents. Monitor closely for the appearance of product and side products via Thin Layer Chromatography (TLC).
-
Q2: My main impurity appears to be the debenzylated compound, 8-hydroxy-5-(2-chloroacetyl)quinolin-2(1H)-one. How can I prevent this?
A2: Cleavage of the benzyl ether is the most significant competing reaction pathway. It is promoted by strong Lewis acids and elevated temperatures.[4][5]
-
Choice of Lewis Acid: Aluminum chloride is highly effective for acylation but is also notoriously harsh and known to cleave benzyl ethers.
-
Solution: Consider using a milder Lewis acid. While potentially requiring longer reaction times or slightly elevated temperatures, catalysts like tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) are less aggressive towards benzyl ethers.[7] It has been reported that SnCl₄ can selectively cleave benzyl esters in the presence of benzyl ethers, suggesting its compatibility.[7]
-
-
Strict Temperature Control: The rate of ether cleavage is highly dependent on temperature.
-
Solution: Maintain the reaction temperature at 0°C or below, especially during the addition of the Lewis acid and throughout the initial phase of the reaction. Use an ice-salt or dry ice-acetone bath for better temperature management.
-
-
Minimize Reaction Time: Prolonged exposure to the Lewis acid increases the likelihood of debenzylation.
-
Solution: Monitor the reaction's progress every 30-60 minutes by TLC. Once the starting material is consumed or conversion has stalled, quench the reaction immediately.
-
Q3: The work-up procedure is messy, and I'm losing product during purification. What is a robust method for isolation?
A3: The work-up for Friedel-Crafts reactions involves quenching the strong Lewis acid, which is highly exothermic and can lead to emulsions or product degradation if not done correctly.
-
Quenching: The product ketone forms a stable complex with the Lewis acid, which must be hydrolyzed to liberate the final product.[2]
-
Solution: Slowly and cautiously pour the entire reaction mixture into a vigorously stirred beaker of crushed ice, often containing concentrated HCl. This ensures the heat from the quench is dissipated rapidly. Do not add water to the reaction flask, as this can cause a violent, uncontrolled reaction.
-
-
Isolation and Purification: The crude product will precipitate as a solid upon quenching.
-
Solution: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold, non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. The crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.[8][9]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which Lewis acid and solvent combination is the best starting point for optimization?
A1: There is a trade-off between reactivity and selectivity. The table below summarizes the common choices. For this specific substrate, starting with AlCl₃ in DCM at 0°C is a standard but aggressive approach. A more conservative, potentially higher-yielding approach would be to use FeCl₃ or SnCl₄.
| Lewis Acid | Common Solvent | Temperature | Pros | Cons |
| AlCl₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 0°C to RT | Highly reactive, readily available, inexpensive.[2] | High risk of benzyl ether cleavage, very moisture sensitive.[4] |
| FeCl₃ | Nitrobenzene, DCM | 0°C to RT | Milder than AlCl₃, less prone to cause debenzylation. | May require longer reaction times or higher temperatures. |
| SnCl₄ | DCM | 0°C to RT | Generally mild, reported to be selective for other functional groups.[7] | Can be less reactive, more expensive. |
Q2: How can I effectively monitor the reaction progress?
A2: Thin Layer Chromatography (TLC) is the most effective tool. Use a mobile phase that gives good separation between your starting material and the product (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar due to the ketone group, will have a lower Rf value than the starting material. Spot the reaction mixture alongside co-spots of the starting material. Visualize under UV light (254 nm).
Q3: Are there any major safety considerations for this reaction?
A3: Yes, several.
-
Chloroacetyl chloride is a potent lachrymator and is corrosive. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Lewis acids like AlCl₃ react violently with water.[3] Ensure all apparatus is dry. The quenching procedure is highly exothermic and should be performed cautiously behind a blast shield.
-
Solvents like dichloromethane are volatile and have associated health risks. Ensure adequate ventilation.
Section 4: Recommended Protocols
Protocol 1: Optimized Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
This protocol prioritizes minimizing the debenzylation side reaction.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add 8-(benzyloxy)quinolin-2(1H)-one (1.0 equiv.) and dry dichloromethane (DCM, approx. 10 mL per gram of substrate). Cool the resulting suspension to 0°C in an ice-water bath.
-
Lewis Acid Addition: In a separate, dry flask under nitrogen, weigh iron(III) chloride (FeCl₃, 2.5 equiv.) and suspend it in a minimal amount of dry DCM. Add this suspension to the reaction flask portion-wise, ensuring the internal temperature does not exceed 5°C. Stir the mixture for 15 minutes at 0°C.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (1.5 equiv.) in dry DCM (2 mL per gram) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of the starting material by TLC every 30-60 minutes. If the reaction is sluggish after 2 hours, allow it to warm slowly to room temperature, continuing to monitor progress.
-
Work-up and Quench: Once the reaction is complete (typically 2-4 hours), slowly pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and 1 M HCl.
-
Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration. Wash the filter cake sequentially with cold water (3x), cold 1 M NaHCO₃ solution (1x), and finally with cold diethyl ether (2x).
-
Purification: Dry the crude solid under vacuum. Purify by recrystallization from ethanol to yield the title compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Troubleshooting Workflow
If your reaction is not performing as expected, use the following decision tree to diagnose the issue.
References
- Dalton Transactions (RSC Publishing). Radical-Friedel–Crafts benzylation of arenes with benzyl ethers over 2H-MoS2: ether cleavage into carbon- and oxygen-centered radicals.
- ResearchGate.
- Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers.
- Wikipedia. Friedel–Crafts reaction.
- Sigma-Aldrich.
- Quora. Why is a Friedel-Crafts reaction not possible on Quinoline?
- NISCAIR. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
- Organic Chemistry Portal.
- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- Google Patents. Purification method of 8-hydroxyquinoline crude product.
- Chemdad. 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.
Sources
- 1. 8-BENZYLOXY-5-(2-BROMOACETYL)-2-HYDROXYQUINOLINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Radical-Friedel–Crafts benzylation of arenes with benzyl ethers over 2H-MoS2: ether cleavage into carbon- and oxygen-centered radicals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation [www1.udel.edu]
- 9. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
troubleshooting failed reactions with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Welcome to the technical support center for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your synthetic strategies.
Introduction
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. Its structure incorporates a quinolinone core, a protective benzyloxy group, and a highly reactive α-chloro ketone moiety. This unique combination of functional groups provides multiple avenues for synthetic elaboration but also presents specific challenges. The α-chloro ketone is a bifunctional electrophile, with reactive centers at both the carbonyl carbon and the adjacent halogen-bearing α-carbon, allowing for a diverse range of transformations.[1][2]
This guide is structured in a question-and-answer format to directly address common issues encountered during the synthesis and subsequent reactions of this compound. We will delve into the causality behind experimental choices, providing not just solutions but a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting the Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
The most common route to synthesize the title compound is through the Friedel-Crafts acylation of 8-(benzyloxy)quinolin-2(1H)-one. This reaction, while powerful, is fraught with potential pitfalls, especially when using substrates containing Lewis basic sites.
Q1: My Friedel-Crafts acylation is resulting in low or no yield. What are the primary causes?
A1: This is the most frequently encountered issue. A low or zero yield in this Friedel-Crafts acylation typically points to one of three areas: catalyst deactivation, substrate issues, or improper reaction conditions.
Pillar 1: Catalyst Integrity and Deactivation
The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of the reaction, but it's also the most common point of failure.
-
Moisture Sensitivity: AlCl₃ is extremely hygroscopic and reacts exothermically with even trace amounts of water.[3] This hydrolysis not only consumes the catalyst but also generates HCl, which can lead to unwanted side reactions.
-
Validation Step: Always use a fresh, unopened bottle of AlCl₃ or one that has been meticulously stored in a desiccator. A compromised catalyst will appear clumpy or caked, often with a noticeable smell of HCl, whereas active AlCl₃ should be a fine, free-flowing powder.[3]
-
-
Lewis Base Neutralization: Your substrate, 8-(benzyloxy)quinolin-2(1H)-one, contains two Lewis basic sites: the quinolinone nitrogen and the benzyloxy ether oxygen. These sites can coordinate with the Lewis acid catalyst, forming a complex that effectively neutralizes it.[4] This deactivates the catalyst and strongly deactivates the aromatic ring, preventing the desired acylation.[3][4]
-
Expert Insight: To overcome this, an excess of the Lewis acid is often required. Stoichiometries of 2.5 to 3.0 equivalents are common to ensure enough free catalyst is available to activate the chloroacetyl chloride.
-
Pillar 2: Substrate Purity and Reactivity
-
Starting Material Purity: Impurities in the 8-(benzyloxy)quinolin-2(1H)-one precursor can inhibit the reaction.[3] Ensure it is fully purified and characterized before use.
-
Deactivation by Product: The chloroacetyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[5][6] This is advantageous as it prevents poly-acylation, a common problem in Friedel-Crafts alkylations.[5][6] However, it underscores the importance of getting the reaction conditions right the first time.
Troubleshooting Summary Table: Friedel-Crafts Acylation
| Problem | Probable Cause | Recommended Solution & Validation |
| No reaction | Deactivated Lewis acid catalyst | Use a fresh bottle of AlCl₃ stored in a desiccator. Ensure all glassware is flame-dried under an inert atmosphere (N₂ or Ar).[3][7] |
| Low Conversion | Insufficient catalyst (Lewis base neutralization) | Increase the stoichiometry of AlCl₃ to 2.5-3.0 equivalents. Add the substrate slowly to the catalyst-acyl chloride mixture. |
| Reaction temperature too low | Optimize the temperature. While some reactions are run at 0°C to control exotherms, this specific acylation may require gentle heating (e.g., 40-50°C) to proceed. Monitor via TLC. | |
| Messy Reaction | Inappropriate solvent | Nitrobenzene or carbon disulfide are classic Friedel-Crafts solvents. Dichloromethane (DCM) can also be used but must be scrupulously dry. Avoid coordinating solvents. |
Q2: The workup of my reaction mixture forms a persistent emulsion. How can I achieve clean phase separation?
A2: Emulsion formation is a common workup hazard in Friedel-Crafts reactions, often caused by aluminum salts.[3]
-
Standard Quenching: The standard procedure is to pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated HCl.[3] The acid helps to break down the aluminum complexes.
-
Breaking Emulsions: If an emulsion persists, the addition of a saturated aqueous solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase.[3] Gentle swirling, rather than vigorous shaking, in the separatory funnel can also prevent stubborn emulsions. In difficult cases, filtering the entire quenched mixture through a pad of Celite® can help break up the emulsion.
Troubleshooting Flowchart: Failed Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for Friedel-Crafts acylation.
Section 2: Troubleshooting Reactions Using 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Once synthesized, the title compound is a potent alkylating agent due to the α-chloro ketone functionality.[8] Most issues in subsequent steps arise from the dual electrophilicity of this group or from substrate instability.
Q3: My nucleophilic substitution (S_N2) reaction with an amine/thiol is sluggish or fails completely. How can I improve it?
A3: A sluggish S_N2 reaction points to issues with either the nucleophile's strength, steric hindrance, or competing side reactions.
-
Nucleophilicity and Base Strength: A common mistake is using a nucleophile that is also a strong base without careful temperature control. The protons on the α-carbon are acidic and can be abstracted, leading to side reactions.[8]
-
Solution: If using a basic nucleophile (e.g., a primary amine), consider adding a non-nucleophilic base (like diisopropylethylamine, DIPEA) to act as a proton scavenger. This frees the primary nucleophile to perform the substitution. Alternatively, converting the nucleophile to its conjugate base with a milder base (e.g., K₂CO₃ or Cs₂CO₃) can increase its potency without promoting elimination.
-
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for S_N2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive.
-
Additives: The addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can significantly accelerate the reaction. The iodide displaces the chloride via the Finkelstein reaction to form the more reactive α-iodo ketone in situ, which is then more readily displaced by your primary nucleophile.
Q4: My reaction is producing an unexpected side product. I suspect an attack at the carbonyl group. How can I confirm this and favor the desired S_N2 pathway?
A4: This is a classic problem stemming from the bifunctional nature of α-chloro ketones.[1] They possess two electrophilic sites: the α-carbon (a "soft" electrophile) and the carbonyl carbon (a "hard" electrophile). Hard nucleophiles (like organometallics or alkoxides) preferentially attack the hard carbonyl carbon, while soft nucleophiles (like thiolates or iodides) favor the soft α-carbon.
-
Identifying the Side Product: Attack at the carbonyl will form a halohydrin derivative.[2] This product will have a distinct mass spectrum (M+H⁺ will be the same as the adduct of your starting material + nucleophile) and NMR spectrum (disappearance of the ketone carbonyl in ¹³C NMR, appearance of a hydroxyl proton in ¹H NMR).
-
Favoring S_N2 (α-carbon attack):
-
Modify the Nucleophile: If possible, use a "softer" version of your nucleophile. For example, use a thiolate instead of an alkoxide.
-
Reaction Conditions: Lowering the reaction temperature often increases selectivity for the kinetically favored S_N2 pathway over the thermodynamically controlled carbonyl addition.
-
Catalysis: As described by Yasuda et al., certain Lewis acids like zinc halides can catalyze the cross-coupling at the chloride site, preventing the undesired carbonyl addition that can occur in uncatalyzed reactions with species like tin enolates.[2]
-
Competing Reaction Pathways Diagram
Caption: Competing nucleophilic attack pathways.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one?
-
A: The compound should be stored in an inert atmosphere at 2-8°C.[9] It is crucial to protect it from moisture and light to prevent slow degradation.
-
-
Q: What is the best way to monitor the progress of reactions involving this compound?
-
A: Thin Layer Chromatography (TLC) is effective for routine monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. For more quantitative analysis and purity assessment, HPLC and LC-MS are recommended. ¹H NMR can also be used to monitor the disappearance of the characteristic singlet for the -CH₂Cl protons.
-
-
Q: Can I use the bromoacetyl analogue, 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one, instead?
-
A: Yes, the bromo-analogue is frequently used and commercially available.[10][11][12][13] Bromides are generally more reactive leaving groups than chlorides in S_N2 reactions, so you may find that reactions proceed faster or under milder conditions. However, the bromo-compound is also typically less stable and more expensive. The choice depends on the reactivity of your nucleophile and your budget.
-
Appendix A: General Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation This is a representative procedure and must be adapted and optimized for scale and specific laboratory conditions.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C in an ice bath.
-
Carefully add aluminum chloride (AlCl₃, 2.5 eq.) to the stirred DCM.
-
Add chloroacetyl chloride (1.5 eq.) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of 8-(benzyloxy)quinolin-2(1H)-one (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once complete, slowly and carefully pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[7]
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
-
Dissolve 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (1.0 eq.) in anhydrous DMF.
-
Add the desired amine nucleophile (1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).
-
For acceleration, add a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Stir the reaction at room temperature or heat gently (e.g., 60°C) until TLC indicates consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
References
- Reactivity profile of alpha-chloroketones. - Benchchem.
- α-Halo ketone - Wikipedia.
- troubleshooting low conversion rates in Friedel-Crafts acylation - Benchchem.
- Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones | Journal of the American Chemical Society - ACS Publications.
- α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
- 63404-86-4|8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one - BLDpharm.
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available at: [Link]
-
Why is a Friedel-Crafts reaction not possible on Quinoline? - Quora. Available at: [Link]
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]
-
Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones | Organic Letters - ACS Publications. Available at: [Link]
- 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | Pharmaffiliates.
- 8-(Benzyloxy)-5-(broMoacetyl)quinolin-2(1H)-one - chem-contract.
-
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID - PubChem. Available at: [Link]
- 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline - CymitQuimica.
- 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one - Manchester Organics.
- 8-BENZYLOXY-5-(2-BROMOACETYL)-2-HYDROXYQUINOLINE Safety Data Sheets.
- 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline - Chongqing Chemdad Co. ,Ltd.
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- 7. rsc.org [rsc.org]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. 63404-86-4|8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 10. chem-contract.com [chem-contract.com]
- 11. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. manchesterorganics.com [manchesterorganics.com]
Technical Support Center: Purification of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges in the purification of this key synthetic intermediate. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure you can achieve the desired purity and yield for your downstream applications.
Compound Overview
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (CAS No. 63404-86-4) is a crucial building block, particularly in the synthesis of novel pharmaceutical agents, including β2-adrenoceptor agonists.[1][2] It is typically synthesized via a Friedel-Crafts acylation of 8-(benzyloxy)quinolin-2(1H)-one with chloroacetyl chloride or chloroacetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] The inherent reactivity of the α-chloro ketone moiety and the structural features of the quinolinone core present unique purification challenges.[5]
Table 1: Physicochemical Properties of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
| Property | Value | Source |
| CAS Number | 63404-86-4 | [6] |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [6] |
| Molecular Weight | 327.76 g/mol | [6] |
| Appearance | Off-white to pale beige solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up and purification of the target compound in a question-and-answer format.
Q1: What are the most likely impurities in my crude product after synthesis?
Answer: Understanding the potential impurities is the first step toward effective purification. Given the standard Friedel-Crafts acylation synthesis route, you should anticipate several classes of impurities.
-
Unreacted Starting Material: Incomplete reaction will leave residual 8-(benzyloxy)quinolin-2(1H)-one.
-
Regioisomers: While acylation is directed to the 5-position, trace amounts of other isomers (e.g., acylation at the 7-position) can form, depending on the reaction conditions.
-
Diacylated Product: Under forcing conditions or with an excess of the acylating agent, a second chloroacetyl group may be added to the aromatic ring.
-
Hydrolysis Products: The chloroacetyl group is susceptible to hydrolysis, especially during aqueous work-up, leading to the formation of 8-(benzyloxy)-5-(2-hydroxyacetyl)quinolin-2(1H)-one. The acyl chloride reagent itself can hydrolyze to chloroacetic acid.[7]
-
De-benzylation Product: The benzyl ether protecting group can be partially cleaved under strong acidic conditions, yielding 8-hydroxy-5-(2-chloroacetyl)quinolin-2(1H)-one.
-
Complexes with Lewis Acid: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which requires careful quenching during the work-up to liberate the desired product.[3]
Caption: Potential impurities from Friedel-Crafts synthesis.
Q2: My crude product is a dark, sticky oil instead of a solid. How can I improve its handling and initial purity?
Answer: Obtaining an oil often indicates the presence of residual solvent, inorganic salts from the work-up, or low-melting impurities. The goal is to induce crystallization or precipitation to obtain a manageable solid.
Troubleshooting Strategy: Trituration
Trituration is the process of washing the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.
Step-by-Step Protocol:
-
Solvent Selection: Begin with a non-polar solvent. Good starting choices are diethyl ether, hexane, or a mixture of ethyl acetate/hexane (e.g., 1:10).
-
Procedure:
-
Place the crude oil in a flask.
-
Add a small volume of the chosen trituration solvent.
-
Using a spatula or glass rod, vigorously scratch and stir the oil. This action provides energy for nucleation and can break up the oil, increasing the surface area for solvent interaction.
-
If the product begins to solidify, continue stirring. You may need to add more solvent incrementally.
-
Use an ultrasonic bath to aid in breaking up the oil and promoting solidification.
-
-
Isolation: Once a fine precipitate or solid has formed, cool the flask in an ice bath to maximize recovery.
-
Filtration: Collect the solid by vacuum filtration, washing it with a small amount of cold trituration solvent.
-
Drying: Dry the solid under vacuum. This material is now significantly purer and suitable for further purification by column chromatography or recrystallization.
Q3: What is the best approach for purifying this compound by column chromatography?
Answer: Column chromatography is a highly effective method for separating the target compound from the impurities described in Q1.[8] Silica gel is the standard stationary phase.
Causality: The separation on silica gel is based on polarity. The quinolinone core, with its amide and ketone functionalities, is moderately polar. Impurities like the unreacted starting material will be less polar, while the hydrolysis product (α-hydroxy ketone) will be more polar.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis (Method Development):
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find the optimal eluent. The goal is to achieve a retention factor (Rƒ) of 0.2-0.3 for the target product, with good separation from other spots.
-
Table 2: Suggested TLC Solvent Systems (Eluents)
| System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (4:1 to 1:1) | Low to Medium | Good starting point for separating non-polar impurities. |
| Dichloromethane : Methanol (99:1 to 95:5) | Medium to High | Effective for more polar compounds; use with care due to DCM's viscosity. |
| Chloroform : Ethyl Acetate (9:1) | Medium | Often provides good resolution for quinoline derivatives.[9] |
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh is suitable for flash chromatography) in the least polar solvent system you plan to use (e.g., Hexane : Ethyl Acetate 4:1).
-
Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Collect fractions and monitor them by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent (e.g., move from 4:1 Hex:EA to 3:1, then 2:1). This is known as gradient elution.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Caption: General workflow for purification.
Q4: My compound is streaking badly on the silica column. What causes this and how can I prevent it?
Answer: Streaking or tailing on a silica gel column is typically caused by strong, non-ideal interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Acidic Silanols: Silica gel has acidic silanol (Si-OH) groups on its surface. The basic nitrogen atom in the quinolinone ring can interact strongly with these sites, causing tailing.
-
Solution: Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (TEA) . The TEA will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Metal Chelation: 8-Hydroxyquinoline derivatives are known chelating agents for trace metals present in silica gel.[10] While the 8-hydroxy group is protected, the quinolinone core may still exhibit some chelating properties, leading to poor peak shape.
-
Solution: Use high-purity silica gel. If the problem persists, consider switching to a different stationary phase like neutral or basic alumina , which has different surface properties.
-
-
Compound Degradation: If the compound is unstable on the acidic silica surface, it may decompose during chromatography, leading to streaking.
-
Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, using a less acidic stationary phase like alumina is recommended.
-
Q5: My compound appears to be degrading during work-up or storage. How can I improve its stability?
Answer: The primary site of instability in 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is the α-chloro ketone functional group. This group is a potent electrophile and is susceptible to nucleophilic attack.[5]
Degradation Pathways:
-
Hydrolysis: Reaction with water, especially under basic or acidic conditions, will convert the chloroacetyl group to a hydroxyacetyl group.
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. For example, using methanol as a chromatography solvent could lead to the formation of the α-methoxy ketone analog. Amines are also highly reactive with this functional group.[11]
Stabilization Strategies:
-
Anhydrous Conditions: During synthesis and work-up, use anhydrous solvents and reagents where possible to minimize hydrolysis.
-
Controlled pH: During aqueous work-up, maintain a neutral or slightly acidic pH. Avoid strongly basic conditions which can accelerate both hydrolysis and other side reactions.
-
Avoid Nucleophilic Solvents: Do not use nucleophilic solvents like methanol or ethanol for chromatography or recrystallization unless you have confirmed the compound's stability.
-
Proper Storage: Store the purified, solid compound at low temperatures (2-8°C ) under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[6]
Q6: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The spectra should show characteristic peaks for the benzyloxy group, the quinolinone core, and the chloroacetyl methylene protons.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight (327.76 g/mol ) and provide the correct isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid, is typically used. The acid helps to protonate the quinolinone nitrogen, ensuring sharp, symmetrical peaks.[10]
-
Detection: UV detection, typically around 250 nm, should be effective.[10]
-
Purity Assessment: Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
References
-
PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]
-
RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. IJRAR. Retrieved January 17, 2026, from [Link]
-
B'Chir, A., et al. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Chromatography B, 1063, 134-140. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Dalla Vía, L., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 1972-1980. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved January 17, 2026, from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved January 17, 2026, from [Link]
-
Ovid. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]
-
Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697. Retrieved January 17, 2026, from [Link]
Sources
- 1. 8-BENZYLOXY-5-(2-BROMOACETYL)-2-HYDROXYQUINOLINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 63404-86-4|8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]
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minimizing cytotoxicity of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in assays
Welcome to the technical support center for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of this compound in biological assays. Our focus is to help you understand and minimize the inherent cytotoxicity associated with its reactive chloroacetyl moiety, ensuring the integrity and specificity of your experimental results.
Introduction: Understanding the Challenge
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a quinolinone derivative featuring a highly reactive electrophilic "warhead": the α-chloroacetyl group. While this functional group is designed for covalent modification of nucleophilic residues on a target protein (such as cysteine, lysine, or histidine), its reactivity is not infinitely selective. This can lead to off-target covalent modification of other cellular proteins and depletion of critical nucleophiles like glutathione (GSH), ultimately causing cytotoxicity that can confound assay results.[1][2] This guide provides protocols and strategies to de-risk these off-target effects and distinguish true on-target activity from non-specific cytotoxicity.
Troubleshooting Guide: Minimizing Cytotoxicity in Your Assays
This section addresses common problems encountered when working with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one and provides systematic solutions.
Problem 1: High background cell death observed even at low compound concentrations.
-
Potential Cause: Non-specific, off-target covalent modification by the reactive chloroacetyl group is overwhelming cellular defense mechanisms. The compound may be reacting with numerous cellular proteins and depleting the intracellular pool of glutathione (GSH), a key molecule for detoxifying reactive electrophiles.[2][3]
-
Recommended Action:
-
Introduce a Nucleophilic Scavenger: Co-incubate your cells with a mild nucleophile that can act as a scavenger for the reactive compound in the bulk medium and within the cells. N-acetylcysteine (NAC) is an excellent choice as it can directly neutralize electrophiles and also serves as a precursor for glutathione biosynthesis, helping to replenish cellular stores.[2][3][4][5][6]
-
Optimize Concentration and Incubation Time: Perform a matrix titration to find the optimal balance between compound concentration and incubation time that maximizes your desired on-target effect while minimizing cell death.
-
Serum Concentration: If using serum-containing media, consider that proteins in the serum (like albumin) can react with the compound, reducing its effective concentration. Ensure serum concentrations are consistent across experiments.
-
Problem 2: Inconsistent dose-response curves and poor reproducibility.
-
Potential Cause: The compound's reactivity may lead to rapid depletion from the media or variable levels of off-target effects between experiments due to slight differences in cell health or density.
-
Recommended Action:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound in a suitable solvent like DMSO immediately before use. Avoid repeated freeze-thaw cycles.
-
Control for Cell Density: Seed cells at a consistent density for every experiment. Cells at different confluencies can have varying levels of GSH and overall metabolic activity, affecting their susceptibility to cytotoxic insults.
-
Include a "Scavenger" Control Arm: Run a parallel experiment where cells are treated with the compound in the presence of N-acetylcysteine (NAC). If NAC significantly reduces the observed effect, it strongly suggests that the effect is at least partially due to non-specific electrophilic stress rather than specific on-target activity.
-
Problem 3: Difficulty distinguishing on-target activity from off-target cytotoxicity.
-
Potential Cause: The assay readout (e.g., inhibition of cell proliferation) is a common outcome for both specific target engagement and general cellular toxicity.
-
Recommended Action:
-
Develop a Target-Engagement Assay: Move beyond simple viability readouts. Use techniques like Western blotting to look for a specific downstream marker of your intended target's activity.
-
Implement Competitive Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique can help identify the direct targets of the compound within the complex cellular environment.[7][8][9][10] By competing the compound against a broad-spectrum probe for the same class of residues, you can identify which proteins are being covalently modified.
-
Synthesize a Non-Reactive Analogue: If possible, synthesize or obtain an analogue of the compound where the chloroacetyl group is replaced with a non-reactive acetyl group. This analogue should not form covalent bonds and can serve as a negative control to differentiate covalent effects from non-covalent binding effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one?
A1: The primary driver of cytotoxicity is the electrophilic 2-chloroacetyl group. This group can react non-specifically with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins and the cellular antioxidant glutathione (GSH).[1] Widespread, off-target alkylation of proteins can disrupt their function, while depletion of GSH can lead to a buildup of reactive oxygen species (ROS) and oxidative stress, culminating in cell death.[2][3]
Q2: How can I confirm that my compound is forming a covalent bond with its intended target?
A2: The gold standard for confirming covalent modification is intact protein mass spectrometry. By analyzing the purified target protein after incubation with your compound, you should observe a mass shift corresponding to the molecular weight of the compound being added. Further analysis using tandem mass spectrometry (MS/MS) after proteolytic digest can pinpoint the exact amino acid residue that has been modified.
Q3: What are some alternative, less reactive electrophiles that could be used for covalent targeting?
A3: If the chloroacetyl group proves to be too reactive and non-selective for your application, other electrophilic warheads with different reactivity profiles can be considered. These include acrylamides, vinyl sulfones, and fluoromethyl ketones, which tend to be less reactive than α-haloacetamides and may offer a better balance of reactivity and selectivity.
Q4: Can I use other antioxidants besides N-acetylcysteine (NAC)?
A4: While other antioxidants can help combat secondary oxidative stress, NAC is particularly effective because it serves a dual purpose: it directly scavenges the electrophilic compound and also replenishes the intracellular glutathione pool by providing the precursor L-cysteine.[2][3] This makes it a superior choice for mitigating the specific reactivity of this compound.
Data & Protocols
Table 1: Recommended Starting Concentrations for Troubleshooting
| Reagent | Cell Type | Starting Concentration Range | Purpose |
| 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | Various | 0.1 µM - 100 µM | Determine the IC50 for cytotoxicity and the effective concentration for the desired on-target effect. |
| N-acetylcysteine (NAC) | Various | 1 mM - 10 mM | Co-treatment to act as a nucleophilic scavenger and replenish glutathione stores.[2][4][5][6] |
Diagram 1: Mechanism of Cytotoxicity and Mitigation by NAC
Caption: Covalent modification pathways and the protective role of N-acetylcysteine (NAC).
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTS/XTT)
This protocol is for determining the cytotoxic profile of the compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in culture medium. Also, prepare a set of wells that will receive the compound plus a constant concentration of NAC (e.g., 5 mM).
-
Treatment: Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and NAC-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate until color development is sufficient.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS/XTT).
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curves to determine the IC50 values with and without NAC.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) Workflow
This protocol provides a general workflow to identify cellular targets.
-
Cell Treatment: Treat your cultured cells with either the vehicle control or varying concentrations of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one for a short period (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse the cells in a buffer that preserves protein activity (e.g., Tris buffer without detergents, on ice).
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne or maleimide-alkyne) to the lysates and incubate to label the cysteine residues that were not already blocked by your compound.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.
-
Enrichment: Use streptavidin beads to pull down the biotin-tagged proteins.
-
Proteomics Analysis: Elute the bound proteins, digest them with trypsin, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that were true targets of your compound will show a dose-dependent decrease in signal in the treated samples compared to the vehicle control, as their reactive cysteines were blocked and thus unavailable for probe labeling.
Diagram 2: Competitive ABPP Workflow
Caption: Workflow for identifying covalent targets via competitive ABPP.
References
-
Biotage. (n.d.). New Trends in Target Validation: Competitive ABPP Analysis. Retrieved from [Link]
-
Ward, C. C., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. NIH National Library of Medicine. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
-
van der Vlag, R., et al. (2018). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method. Retrieved from [Link]
-
Liebler, D. C., & Gu, J. (2001). Formation of Glutathione Conjugates by Reactive Metabolites of Vinylidene Chloride in Microsomes and Isolated Hepatocytes. PubMed. Retrieved from [Link]
-
Jiang, B., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Sławiński, J., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC. Retrieved from [Link]
-
Chauret, N., et al. (2008). Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors. PubMed. Retrieved from [Link]
-
Jorge, C., et al. (2021). Bottom-up analysis of emergent properties of N-acetylcysteine as an adjuvant therapy for COVID-19. Baishideng Publishing Group. Retrieved from [Link]
-
Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of active derivatives 8e, 8f, and 8o on MRC5 (normal human lung fibroblast) cell line. Retrieved from [Link]
-
ChemContract. (n.d.). 8-(Benzyloxy)-5-(broMoacetyl)quinolin-2(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link]
-
Cheng, M., et al. (2019). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. PubMed. Retrieved from [Link]
-
Kumar, P., et al. (2025). N-acetylcysteine prevents cholinergic and non-cholinergic toxic effects induced by nerve agent poisoning in rats. PubMed. Retrieved from [Link]
-
Sawyer, T. W., & Song, Y. (2025). Protective effects of N-acetylcysteine and its amide derivative against toxic metals in vitro: Potential alternatives/adjuncts to traditional chelators. PubMed. Retrieved from [Link]
-
Raghu, G., & Tenorio, G. (2020). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. PubMed Central. Retrieved from [Link]
-
Jonasson, S., et al. (2015). N-acetyl cysteine improves the effects of corticosteroids in a mouse model of chlorine-induced acute lung injury. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjgnet.com [wjgnet.com]
- 3. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine prevents cholinergic and non-cholinergic toxic effects induced by nerve agent poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of N-acetylcysteine and its amide derivative against toxic metals in vitro: Potential alternatives/adjuncts to traditional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl cysteine improves the effects of corticosteroids in a mouse model of chlorine-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Trends in Target Validation: Competitive ABPP Analysis [en.biotech-pack.com]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Yield of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one Synthesis
Welcome to the technical support guide for the synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthetic transformation. Our goal is to move beyond simple procedural steps, offering insights into the reaction's mechanics to empower you to resolve common experimental challenges and enhance your reaction yield and purity.
The synthesis of this quinolinone derivative is a crucial step in the development of various pharmacologically active molecules. The core of this synthesis typically involves a Friedel-Crafts acylation, a powerful but notoriously sensitive reaction.[1] This guide provides solutions to common issues encountered during this process, ensuring greater consistency and success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one?
The most common and direct method is the Friedel-Crafts acylation of the precursor, 8-(benzyloxy)quinolin-2(1H)-one. This reaction uses chloroacetyl chloride as the acylating agent and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst. The reaction is generally performed in an inert solvent, such as dichloromethane (DCM) or nitrobenzene, at controlled temperatures.[2]
Q2: What are the most critical parameters that influence the yield and purity of the final product?
The success of this synthesis hinges on three critical factors:
-
Reagent Purity and Stoichiometry: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Using fresh, anhydrous AlCl₃ is paramount. The molar ratio of the substrate, chloroacetyl chloride, and AlCl₃ must be carefully controlled to prevent side reactions.
-
Temperature Control: Friedel-Crafts acylations are highly exothermic. Precise temperature management is essential to control the reaction rate and minimize the formation of byproducts. Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating.[3]
-
Anhydrous Conditions: All glassware must be flame- or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst by atmospheric moisture.[4]
Q3: What are the key safety precautions for this synthesis?
-
Corrosive Reagents: Both aluminum chloride (AlCl₃) and chloroacetyl chloride are corrosive and react violently with water.[3] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Quenching: The quenching of the reaction mixture (typically with cold water or dilute acid) is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously in an ice bath within a fume hood.[3]
-
Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. Ensure adequate ventilation and proper handling.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Problem 1: Consistently Low or No Product Yield
Question: My reaction is complete according to TLC, but after workup and purification, the yield of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is extremely low or negligible. What are the likely causes?
Answer: This is a common issue often traced back to the integrity of the reagents and reaction setup.
-
Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride is highly hygroscopic. If it has been exposed to air, it will be partially or fully hydrolyzed, rendering it inactive.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If using an older bottle, ensure it was stored in a desiccator. Handle it quickly in a glove box or under a positive pressure of inert gas.
-
-
Cause B: Degradation of the Acylating Agent. Chloroacetyl chloride can also degrade upon exposure to moisture.
-
Solution: Use freshly distilled or a new bottle of chloroacetyl chloride for the reaction.
-
-
Cause C: Inadequate Temperature Control. Adding the AlCl₃ or the substrate too quickly can cause an uncontrolled exotherm, leading to the decomposition of starting materials or the formation of intractable polymeric byproducts.
-
Solution: Maintain the reaction vessel in an ice/water bath during the addition of all reagents. Add the AlCl₃ portion-wise over a period of 5-10 minutes. Similarly, add the chloroacetyl chloride dropwise.[3]
-
-
Cause D: Insufficient Reaction Time or Inappropriate Temperature. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC. If the reaction stalls at room temperature after several hours, gentle heating (e.g., to 40 °C) might be necessary to drive it to completion.
-
Below is a decision tree to help diagnose the source of low yield.
Problem 2: Significant Byproduct Formation
Question: My TLC and LC-MS analyses show multiple spots/peaks, indicating a complex mixture. What are these byproducts and how can I suppress their formation?
Answer: Byproduct formation in Friedel-Crafts acylation is common and usually relates to the high reactivity of the system.
-
Cause A: Di-acylation. The product, being an activated aromatic ring, can undergo a second chloroacetylation, leading to a di-substituted byproduct.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1 to 1.2 equivalents) of chloroacetyl chloride. Avoid a large excess. Adding the chloroacetyl chloride slowly and at a low temperature will also disfavor the second reaction.
-
-
Cause B: De-benzylation. The benzyl protecting group can be cleaved by the strong Lewis acid, particularly at elevated temperatures or with prolonged reaction times. This results in the formation of 8-hydroxy-5-(2-chloroacetyl)quinolin-2(1H)-one.
-
Solution: Avoid high reaction temperatures. If heating is required, keep it moderate (e.g., < 50 °C). Minimize the overall reaction time by closely monitoring its progress.
-
-
Cause C: Isomer Formation. While the C5 position is electronically favored for acylation, minor amounts of acylation at other positions (like C7) can occur.
-
Solution: This is often inherent to the substrate's electronics. However, optimal temperature control and a suitable solvent choice (e.g., nitrobenzene can sometimes alter regioselectivity compared to DCM) can help maximize the desired isomer.
-
Problem 3: Challenges in Product Purification
Question: My crude product is an oil that refuses to crystallize, and it streaks badly during column chromatography. How can I effectively purify it?
Answer: Purification can be challenging due to the product's polarity and potential impurities.
-
Solution A: Optimized Column Chromatography. Streaking on silica gel often indicates that the compound is either too polar for the chosen eluent or is interacting strongly with the silica.
-
Protocol: Use a gradient elution. Start with a non-polar solvent system (e.g., 100% Hexane or DCM) and gradually increase the polarity by adding ethyl acetate or methanol. See Table 2 for recommended starting points. Deactivating the silica gel with 1% triethylamine in the eluent can sometimes help if the compound is basic.
-
-
Solution B: Recrystallization. If the product is solid but impure, recrystallization is an excellent purification method.
-
Protocol: The key is finding a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Test small aliquots with solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.
-
-
Solution C: Trituration. If the crude product is an amorphous solid or a thick oil, trituration can help induce crystallization and remove soluble impurities.
-
Protocol: Stir the crude material vigorously in a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). The product should solidify, allowing it to be collected by filtration.
-
Key Experimental Protocols & Data
Overall Synthesis Workflow
The synthesis is a two-step process starting from 8-hydroxyquinolin-2(1H)-one.
Protocol 1: Optimized Friedel-Crafts Chloroacetylation
This protocol assumes 10 mmol of 8-(benzyloxy)quinolin-2(1H)-one as the starting material.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 8-(benzyloxy)quinolin-2(1H)-one (10 mmol, 1.0 eq) and 100 mL of anhydrous dichloromethane (DCM) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the resulting suspension to 0 °C using an ice/water bath.
-
Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (AlCl₃) (30 mmol, 3.0 eq) in small portions over 15 minutes. Ensure the internal temperature does not exceed 5 °C. The mixture should become a deep reddish-brown solution.
-
Acylating Agent Addition: To the cooled mixture, add chloroacetyl chloride (12 mmol, 1.2 eq) dropwise via a syringe over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding the mixture to a beaker containing 150 mL of ice-cold 1M HCl. Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Data Tables for Optimization
Table 1: Impact of Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| AlCl₃ (eq.) | 1.5 eq. | 3.0 eq. | Higher yield with 3.0 eq. | Excess Lewis acid is needed to coordinate with both the carbonyl oxygen of the substrate and the acylating agent, driving the reaction forward. |
| Temperature | Room Temp. | 0 °C → RT | Higher purity at 0 °C → RT | Starting at low temperature controls the initial exotherm, preventing byproduct formation.[3] |
| Solvent | Dichloromethane | Nitrobenzene | DCM provides cleaner reaction | While nitrobenzene can be used, it is more difficult to remove and can lead to different side products. DCM is generally sufficient and preferred. |
Table 2: Recommended Solvent Systems for Chromatography
| Application | Solvent System (v/v) | Notes |
| TLC Monitoring | 50% Ethyl Acetate / Hexane | Should give an R_f value of ~0.3-0.4 for the product. |
| Column Chromatography | Gradient: 10% to 60% Ethyl Acetate in Hexane | Start with the lower polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute the product. |
References
-
Royal Society of Chemistry (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Li, Y., et al. (2008). Facile synthesis of fused quinolines via intramolecular Friedel-Crafts acylation. Journal of Chemical Research, (11), 640–641. Retrieved from [Link]
-
University of Delaware (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
Navigating the Labyrinth of Quinolinone Synthesis: A Technical Support Center for Managing Reactive Intermediates
Welcome to the Technical Support Center dedicated to the intricate world of quinolinone synthesis. This guide is crafted for researchers, scientists, and drug development professionals who encounter the challenges of managing highly reactive intermediates in their quest to construct this privileged heterocyclic scaffold. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and ensure the integrity of your synthetic routes.
This is not a rigid manual but a dynamic resource designed to empower you with a deeper understanding of the reactive species that can both facilitate and foil your quinolinone synthesis. We will explore the nuances of ketenes, enolates, carbocations, and nitrenium ions within the context of cornerstone reactions like the Gould-Jacobs, Conrad-Limpach-Knorr, Camps, and Friedländer syntheses.
Frequently Asked Questions (FAQs)
Q1: My Gould-Jacobs reaction is giving a low yield and a significant amount of tar-like byproducts. What's going on?
A1: This is a classic issue in the Gould-Jacobs reaction and often points to problems with the high-temperature cyclization step, which proceeds through a ketene intermediate.[1][2] The required high temperatures (often >250 °C) can lead to thermal decomposition of both the starting material and the desired quinolinone product.[3]
Troubleshooting Steps:
-
Optimize Temperature and Reaction Time: There is a delicate balance to be struck. Too low a temperature will result in incomplete cyclization, leaving you with the anilidomethylenemalonate intermediate. Too high a temperature or prolonged heating can lead to degradation. A thorough time-temperature study is crucial to find the optimal conditions for your specific substrate.[2]
-
Solvent Choice: The use of a high-boiling, inert solvent like mineral oil or Dowtherm A can significantly improve yields compared to running the reaction neat. These solvents provide more uniform heating and can help to prevent localized overheating that leads to tar formation.[4]
-
Microwave Synthesis: Consider using microwave irradiation. This technique can provide rapid and efficient heating, dramatically reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields by minimizing the formation of degradation byproducts.[2]
Q2: I'm struggling with regioselectivity in my Conrad-Limpach-Knorr synthesis. How can I favor the 4-hydroxyquinoline over the 2-hydroxyquinoline isomer?
A2: This is a textbook example of kinetic versus thermodynamic control, hinging on the reactivity of the β-ketoester with the aniline.[4][5]
-
Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The more electrophilic keto group of the β-ketoester is preferentially attacked by the aniline, leading to a β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.[4]
-
Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (e.g., ~140 °C or above), the reaction becomes reversible. The initial attack at the keto group can revert, and the reaction proceeds via the thermodynamically more stable pathway: attack of the aniline at the less reactive ester group. This forms a β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline product.[4]
Troubleshooting and Control:
-
Temperature Management: To favor the 4-hydroxyquinoline, maintain a lower reaction temperature during the initial condensation step.
-
Isolate the Intermediate: If possible, isolating the kinetically favored β-aminoacrylate intermediate before proceeding to the high-temperature cyclization can ensure the formation of the 4-hydroxyquinoline.
Q3: My Camps cyclization is producing a mixture of quinolin-4-one and quinolin-2-one isomers. How can I improve the selectivity?
A3: The regioselectivity in the Camps cyclization is highly dependent on which enolate is formed, and this is primarily controlled by the strength of the base used.[5]
-
For Quinolin-4-ones (Ketone Enolate Pathway): Use a strong base like sodium hydroxide (NaOH). This will preferentially deprotonate the more acidic α-position of the ketone, leading to an enolate that attacks the amide carbonyl to form the quinolin-4-one.[5]
-
For Quinolin-2-ones (Amide Enolate Pathway): A weaker base, such as cesium carbonate (Cs₂CO₃), favors deprotonation at the α-position of the amide, resulting in an enolate that attacks the ketone carbonyl, yielding the quinolin-2-one.
Q4: I am observing unexpected rearrangement products in my acid-catalyzed Friedländer synthesis. Could carbocation intermediates be the cause?
A4: Yes, it is highly likely. The Friedländer synthesis, especially under acidic conditions, can involve intermediates with carbocationic character.[6][7] If the structure of your substrates allows for the formation of a carbocation that can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation) via a hydride or alkyl shift, you may isolate unexpected quinoline isomers.[6]
Troubleshooting Strategies:
-
Milder Conditions: Opt for milder reaction conditions. Lewis acids or even metal-free, base-catalyzed conditions can often promote the desired cyclization without inducing carbocation rearrangements.[8][9]
-
Substrate Design: If possible, modify your starting materials to disfavor carbocation formation or rearrangement. For instance, avoiding substrates that can form particularly stable carbocations adjacent to the reaction center can be beneficial.
-
Catalyst Choice with Unsymmetrical Ketones: When using an unsymmetrical ketone, regioselectivity is a major challenge. The choice of catalyst can direct which enolate or enamine intermediate is formed. For example, using a cyclic secondary amine catalyst like pyrrolidine can favor the kinetic enamine, leading to the less substituted quinoline product.[1][8]
In-Depth Technical Guides and Protocols
Managing Ketene Intermediates in the Gould-Jacobs Reaction
The thermal cyclization step of the Gould-Jacobs reaction proceeds through an intramolecular electrophilic attack of the aniline ring onto a ketene intermediate, which is formed by the elimination of ethanol from the anilidomethylenemalonate. The high energy barrier of this step necessitates high temperatures, which can also promote side reactions.
Key Challenges & Solutions
| Challenge | Causality | Recommended Solution |
| Low Yield/Incomplete Reaction | Insufficient temperature for ketene formation and subsequent cyclization. | Carefully increase the temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. Consider using a higher boiling solvent.[2] |
| Tar Formation/Degradation | Prolonged exposure to high temperatures leading to decomposition of starting materials and/or product. | Reduce reaction time. Microwave synthesis is highly effective in this regard, often reducing reaction times from hours to minutes.[2] |
| Decarboxylation | Loss of the 3-carboalkoxy group under harsh thermal conditions, especially at high pressures.[2] | Optimize for the lowest possible temperature and shortest time that still affords a good yield of the desired product. |
Experimental Protocol: Optimized Gould-Jacobs Cyclization
-
Reaction Setup: In a microwave vial, combine the anilidomethylenemalonate intermediate (1.0 equiv) with a high-boiling solvent (e.g., Dowtherm A, ~3-5 mL per gram of substrate).
-
Microwave Irradiation: Heat the mixture in a microwave reactor to the optimized temperature (e.g., 250-300 °C) for a short duration (e.g., 5-15 minutes).[2] Safety Note: Ensure your microwave reactor is properly rated for the temperatures and potential pressures involved.
-
Work-up: After cooling, the product often precipitates. The mixture can be diluted with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the high-boiling solvent.
-
Isolation: Collect the solid product by filtration, wash with a cold, low-boiling solvent (e.g., acetonitrile or ether), and dry under vacuum.[2]
Visualizing the Gould-Jacobs Reaction
Caption: Workflow of the Gould-Jacobs reaction, highlighting the high-temperature formation of the ketene intermediate.
Controlling Enolate Intermediates: Regioselectivity in Conrad-Limpach-Knorr and Camps Syntheses
The formation of quinolin-4-ones versus quinolin-2-ones in these reactions is a direct consequence of the differential reactivity of the starting materials, which can be expertly guided by the reaction conditions.
Camps Cyclization: A Tale of Two Enolates
The Camps cyclization of an o-acylaminoacetophenone can proceed via two distinct enolate intermediates, leading to two possible regioisomers. The choice of base is the primary tool for directing this selectivity.
Visualizing Camps Cyclization Regioselectivity
Caption: Base-dependent regioselectivity in the Camps cyclization.
Experimental Protocol: Regioselective Camps Cyclization
-
For Quinolin-4-one: To a solution of the o-acylaminoacetophenone (1.0 equiv) in ethanol, add a solution of sodium hydroxide (1.5 equiv) in water. Reflux the mixture until the starting material is consumed (monitor by TLC). Cool, neutralize with acid, and collect the precipitated product.
-
For Quinolin-2-one: To a solution of the o-acylaminoacetophenone (1.0 equiv) in a solvent like DMF, add cesium carbonate (2.0 equiv). Heat the mixture (e.g., to 100 °C) until the reaction is complete. Cool, dilute with water, and extract the product with an organic solvent.
Navigating Carbocation Pathways in the Friedländer Synthesis
The Friedländer synthesis is a powerful tool for constructing quinolines, but its acid-catalyzed variants can be prone to carbocation-mediated side reactions, especially with substrates that can form stable carbocations.
Case Study: Unexpected Products from Rearrangements
In some cases, acid-catalyzed Friedländer reactions have been reported to yield unexpected products arising from skeletal rearrangements.[6] For example, the reaction of certain cyclic ketones with 2-aminobenzaldehydes can lead to ring expansion or contraction products, a clear indication of carbocationic intermediates undergoing Wagner-Meerwein type rearrangements.
Troubleshooting Guide for Friedländer Synthesis with Unsymmetrical Ketones
| Issue | Potential Cause | Recommended Action |
| Mixture of Regioisomers | Competing formation of kinetic and thermodynamic enolates/enamines. | Catalyst Control: Use a sterically hindered amine catalyst (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane - TABO) to favor the kinetic enamine.[1] Solvent Effects: Employ ionic liquids, which can act as both solvent and promoter, often leading to high regioselectivity.[8] |
| Aldol Side Products | Self-condensation of the ketone under basic conditions. | Use milder bases or switch to an acid-catalyzed protocol. Alternatively, using the imine analog of the o-aminoaryl aldehyde can circumvent this issue.[8] |
| Low Yield | Harsh reaction conditions (high temperature, strong acid/base) causing degradation. | Explore milder catalysts such as iodine, p-toluenesulfonic acid, or even catalyst-free microwave conditions.[8][9] |
Visualizing Friedländer Mechanistic Pathways
Caption: The two primary mechanistic routes in the Friedländer synthesis.
References
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Validation & Comparative
A Comparative Guide to Validating the Binding of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one to its Target
For researchers in the vanguard of drug discovery, the identification of a bioactive molecule is but the first step on a long and exacting journey. The molecule , 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, presents a compelling case study. Its chemical structure, featuring a reactive chloroacetyl group, strongly implies a mechanism of action involving covalent modification of its biological target.[1][2] This guide provides a comprehensive framework for researchers to rigorously validate the binding of this putative covalent inhibitor to its protein target(s). We will navigate the critical path from initial target identification to definitive confirmation of covalent engagement, objectively comparing the available experimental methodologies.
The Covalent Conundrum: From Target Identification to Binding Validation
The chloroacetyl moiety is an electrophilic "warhead" designed to form a stable, covalent bond with a nucleophilic amino acid residue—typically a cysteine or serine—on its target protein.[1] This irreversible interaction can lead to prolonged and potent pharmacological effects, a highly desirable trait in modern therapeutics.[3][4] However, this reactivity also brings the risk of off-target effects. Therefore, a multi-faceted approach is essential to first identify the correct target and then unequivocally validate the binding interaction.
This guide is structured to mirror the logical flow of a target validation campaign, beginning with broad, exploratory techniques to identify candidate targets and progressing to high-resolution methods that confirm the mode of action.
Figure 1. A generalized workflow for the identification and validation of a novel covalent inhibitor's target.
Part 1: Identifying the Molecular Target
Before we can validate binding, we must first identify the target. Since 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a novel compound, we must employ unbiased techniques to survey the proteome for potential binding partners.
Chemical Proteomics: Fishing for Targets
Chemical proteomics is a powerful strategy to enrich and identify protein targets directly from complex biological samples.[5][6]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that mimic the inhibitor to tag and identify targets. For our compound, a synthetic derivative could be created that incorporates a "clickable" alkyne or a biotin tag. This probe is incubated with cell lysates or live cells, and the covalently labeled proteins are then enriched and identified by mass spectrometry. A complementary approach is competitive ABPP, where pre-treatment with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one prevents the binding of a broad-spectrum cysteine-reactive probe to its targets, allowing for identification of the proteins it engages.[7]
-
Affinity-Based Proteomics (e.g., Kinobeads): This method is particularly useful if the target is suspected to be a kinase.[8] It involves incubating a cell lysate with our inhibitor at various concentrations before passing the lysate over beads coated with a cocktail of non-selective kinase inhibitors (kinobeads).[5][6][9] The target protein, now bound to our compound, will not bind to the beads. By using quantitative mass spectrometry to compare the proteins that bind to the beads in the presence and absence of our inhibitor, we can identify its specific targets.[5][10]
| Method | Principle | Pros | Cons |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling with a tagged probe. | High sensitivity for reactive sites; can be done in live cells. | Requires synthesis of a functionalized probe which may alter activity. |
| Competitive ABPP | Competition with a broad-spectrum probe. | Uses the original, unmodified compound. | Indirect; relies on the availability of a suitable broad-spectrum probe. |
| Affinity-Based Proteomics (Kinobeads) | Competitive binding to immobilized broad-spectrum inhibitors. | Excellent for kinase profiling; uses the native compound. | Biased towards the protein class captured by the beads (e.g., kinases).[8] |
Part 2: A Comparative Guide to Validating Target Engagement
Once a candidate target protein is identified, the next crucial phase is to validate the direct binding and covalent nature of the interaction. No single technique is sufficient; a combination of orthogonal methods is required to build a robust case.
The Gold Standard: Direct Detection of the Covalent Adduct
The most definitive evidence of covalent binding is the direct observation of the inhibitor permanently attached to the target protein.
-
Mass Spectrometry (MS): Mass spectrometry is the cornerstone for confirming covalent modification.[1][11]
-
Intact Protein MS: This involves analyzing the full-length protein after incubation with the inhibitor. A mass increase corresponding to the molecular weight of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (minus HCl) provides direct evidence of a 1:1 covalent adduct.[12]
-
Bottom-Up MS (Peptide Mapping): For higher resolution, the protein-inhibitor complex is digested into smaller peptides (e.g., with trypsin). These peptides are then analyzed by LC-MS/MS. This powerful technique not only confirms the modification but can also pinpoint the exact amino acid residue that has been modified by identifying the peptide fragment with the added mass.[1][13]
-
-
X-ray Crystallography: If the target protein can be crystallized, obtaining a co-crystal structure with the inhibitor bound provides unparalleled, atomic-level detail of the interaction.[1][11] It can definitively show the covalent bond, the specific residue involved, and the binding orientation of the inhibitor in the active site.
| Method | Information Provided | Throughput | Sample Requirements | Key Advantage |
| Intact Protein MS | Confirms 1:1 stoichiometry of binding. | Moderate | µg of purified protein. | Quick confirmation of adduct formation. |
| Bottom-Up MS | Identifies the specific modified amino acid. | Low | µg of purified protein. | Pinpoints the site of covalent modification.[1] |
| X-ray Crystallography | Atomic-resolution 3D structure of the complex. | Very Low | mg of highly pure, crystallizable protein. | Unambiguous proof of covalent binding and binding mode.[11] |
Biophysical Assays: Quantifying Affinity and Cellular Engagement
While direct detection methods are definitive, biophysical assays are essential for quantifying the binding kinetics and confirming that the interaction occurs in a physiologically relevant context.
-
Thermal Shift Assays (TSA): These assays measure changes in protein thermal stability upon ligand binding.
-
Differential Scanning Fluorimetry (DSF): This in vitro technique uses a fluorescent dye that binds to unfolded proteins. A binding event will typically stabilize the protein, leading to an increase in its melting temperature (Tm), which can be monitored in a qPCR instrument.[14]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a revolutionary technique that allows for the confirmation of target engagement within intact cells or even tissues.[15][16] Cells are treated with the inhibitor, heated to various temperatures, and the amount of remaining soluble target protein is quantified, typically by Western blot or mass spectrometry.[16][17] A ligand-induced stabilization results in more protein remaining in solution at higher temperatures.[18][19]
-
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique that can dissect the two steps of covalent inhibition: the initial reversible binding (KI) and the subsequent irreversible bond formation (kinact).[20] This provides a complete kinetic profile of the inhibitor's interaction with its target.
-
Fluorescence Polarization (FP): FP is a solution-based technique that can monitor binding events.[21][22] If a fluorescent ligand for the target is available, a competitive FP assay can be developed. The inhibitor will displace the fluorescent probe, leading to a decrease in polarization. This method is particularly amenable to high-throughput screening.[23][24]
| Method | Principle | Parameters Measured | Context | Pros | Cons |
| DSF | Ligand-induced thermal stabilization. | ΔTm | In Vitro | High throughput, low sample consumption. | Indirect; some binders cause destabilization. |
| CETSA | Ligand-induced thermal stabilization. | ΔTm | In Cellulo/Tissue | Confirms target engagement in a physiological context.[16] | Lower throughput, requires good antibodies or MS. |
| SPR | Change in refractive index upon binding. | KI, kon, koff, kinact | In Vitro | Provides full kinetic and affinity data.[20] | Requires specialized equipment; protein immobilization. |
| FP | Change in rotational speed of a fluorescent probe. | Ki / IC50 | In Vitro | Homogeneous, high-throughput format. | Requires a suitable fluorescent probe.[21] |
Part 3: Detailed Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are example protocols for key validation experiments.
Protocol 1: Intact Protein Mass Spectrometry
-
Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze into a volatile, MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).
-
Incubation: Incubate 10 µM of the target protein with 50 µM of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (and a DMSO vehicle control) for 2 hours at room temperature.
-
Desalting: Quench the reaction and desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove excess inhibitor and non-volatile salts.
-
MS Analysis: Infuse the desalted protein into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the average mass of the protein in both the treated and control samples. A mass shift of +291.06 Da (the mass of the inhibitor fragment C18H13NO3) confirms covalent modification.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one or DMSO vehicle for 1 hour in serum-free media.
-
Harvesting and Heating: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blotting: Collect the supernatant, determine protein concentration (e.g., BCA assay), and analyze equal amounts of total protein by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization.[15]
Conclusion
Validating the binding of a novel covalent inhibitor such as 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a rigorous, multi-step process that demands orthogonal evidence. The journey begins with unbiased target identification using chemical proteomics and is followed by definitive confirmation of the covalent adduct via mass spectrometry or X-ray crystallography. Finally, biophysical and cellular assays, particularly the Cellular Thermal Shift Assay, are indispensable for quantifying the interaction and confirming target engagement in a physiologically relevant setting. By judiciously selecting and combining the methods outlined in this guide, researchers can build a compelling, data-driven case for the mechanism of action of their compound, paving the way for successful downstream drug development.
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A Comparative Guide to Covalent Kinase Inhibitors: Profiling 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, covalent inhibitors have carved out a significant niche, offering prolonged target engagement and enhanced potency. This guide provides a comparative analysis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a quinolinone-based covalent inhibitor, with well-established covalent kinase inhibitors such as Ibrutinib, Neratinib, and Osimertinib. We will delve into their mechanisms of action, target selectivity, and the experimental methodologies used to characterize their unique covalent interactions.
Introduction to Covalent Inhibition
Covalent inhibitors form a stable, covalent bond with their target protein, typically with a nucleophilic amino acid residue like cysteine. This irreversible or sometimes reversible covalent modification can lead to a durable pharmacological effect that outlasts the inhibitor's presence in circulation.[1][2] The design of targeted covalent inhibitors (TCIs) has seen a resurgence, driven by the success of drugs that demonstrate high efficacy and selectivity.[3]
The chloroacetyl group present in 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one serves as the electrophilic "warhead" that reacts with a nucleophilic residue on its target protein. The quinolinone scaffold provides the framework for recognition and binding to the target's active site. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest its potential as a covalent inhibitor.
Mechanism of Covalent Inhibition
The fundamental mechanism of action for these inhibitors involves a two-step process: initial non-covalent binding to the target protein, followed by the formation of a covalent bond.
Caption: General mechanism of two-step covalent inhibition.
This process is characterized by the initial binding affinity (Ki) and the rate of inactivation (kinact). The overall potency is often expressed as the ratio kinact/Ki.[4]
Comparative Analysis of Covalent Inhibitors
To contextualize the potential of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, we will compare its core features with those of three clinically successful covalent inhibitors: Ibrutinib, Neratinib, and Osimertinib.
| Feature | 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | Ibrutinib | Neratinib | Osimertinib |
| Warhead | Chloroacetyl | Acrylamide | Acrylamide | Acrylamide |
| Target(s) | Undisclosed | Bruton's tyrosine kinase (BTK)[5] | HER2, EGFR[6] | EGFR (T790M mutant)[7][8] |
| Targeted Residue | Likely Cysteine | Cys481[9][10] | Cys805 (HER2), Cys797 (EGFR)[6] | Cys797[7] |
| Indications | N/A | B-cell malignancies (e.g., CLL, MCL)[10] | HER2-positive breast cancer[11] | Non-small cell lung cancer (NSCLC) with EGFR T790M mutation[7][12] |
Ibrutinib: A BTK Inhibitor
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[5][13] By covalently binding to Cys481 in the BTK active site, ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival.[5][9][10] This targeted action has made it a cornerstone therapy for various B-cell cancers.[14][15] However, off-target effects, partly due to its reactivity, can lead to side effects.[16]
Caption: Ibrutinib's inhibition of the BCR signaling pathway.
Neratinib: A Pan-HER Inhibitor
Neratinib is an irreversible pan-HER (ErbB family) inhibitor, targeting HER1 (EGFR), HER2, and HER4.[6] It forms a covalent bond with a conserved cysteine residue within the ATP-binding site of these receptors, leading to the inhibition of downstream signaling pathways like MAPK and PI3K/Akt.[6] This broad activity makes it effective in treating HER2-positive breast cancer.[11]
Osimertinib: A Mutant-Selective EGFR Inhibitor
Osimertinib is a third-generation EGFR tyrosine kinase inhibitor designed to be highly selective for the T790M resistance mutation in EGFR, while sparing the wild-type form.[7][8] This selectivity is achieved through a combination of non-covalent interactions and the covalent reaction with Cys797.[8] Its ability to overcome resistance to earlier-generation EGFR inhibitors has made it a critical treatment for a specific subset of NSCLC patients.[12][17]
Experimental Workflows for Characterizing Covalent Inhibitors
The evaluation of covalent inhibitors requires a specialized set of assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays for Potency
Determining the kinetic parameters of covalent inhibition is crucial. A common approach involves measuring the rate of enzyme inactivation over time at various inhibitor concentrations.
Caption: Workflow for determining kinact and Ki of a covalent inhibitor.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified target enzyme and the covalent inhibitor in a suitable buffer.
-
Incubation: Incubate the enzyme with varying concentrations of the inhibitor for different time points.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate.
-
Data Acquisition: Monitor the reaction progress, often by measuring the change in a fluorescent or luminescent signal over time.
-
Data Analysis: Plot the observed rate constants against the inhibitor concentrations and fit the data to a model of irreversible inhibition to determine the kinact and Ki values.[18]
Cellular Target Engagement Assays
To confirm that an inhibitor engages its target in a cellular context, various assays can be employed. One common method is a competition-based assay using a probe that also covalently binds to the target.
Caption: Workflow for a cellular target engagement assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat live cells with varying concentrations of the test inhibitor.
-
Probe Labeling: Add a broad-spectrum covalent probe that binds to the same class of targets and contains a reporter tag (e.g., biotin).
-
Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins.
-
Proteomics Analysis: Digest the enriched proteins and analyze them by mass spectrometry to quantify the amount of target protein captured by the probe.[19][20][21] A decrease in the target protein signal with increasing inhibitor concentration indicates target engagement.
Selectivity Profiling
A crucial aspect of covalent inhibitor development is ensuring selectivity to minimize off-target effects. Chemoproteomic approaches are powerful tools for assessing selectivity on a proteome-wide scale.
Step-by-Step Protocol:
-
Cell Lysate Treatment: Treat cell lysates with the covalent inhibitor or a vehicle control.
-
Probe Labeling: Add a promiscuous, cysteine-reactive probe with a reporter tag to label the remaining accessible cysteines.
-
Analysis: Use mass spectrometry to identify and quantify the proteins that show reduced labeling in the presence of the inhibitor. This indicates that the inhibitor has bound to those proteins.[2][22]
Conclusion
While 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one remains a molecule of research interest, its chloroacetyl warhead and quinolinone scaffold place it within the promising class of covalent inhibitors. By comparing its structural features to those of highly successful drugs like Ibrutinib, Neratinib, and Osimertinib, we can appreciate the principles of rational design that have driven the field forward. The rigorous experimental workflows outlined here are essential for characterizing the potency, target engagement, and selectivity of novel covalent inhibitors, ultimately paving the way for the development of next-generation targeted therapies.
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The Art of Molecular Targeting: A Comparative Guide to the Structure-Activity Relationship of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinolin-2(1H)-one scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, particularly in oncology.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific, highly promising class of these compounds: 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one analogs. Our focus will be on dissecting the roles of various structural modifications to understand their impact on biological activity, with a particular emphasis on their potential as anticancer agents. The insights presented herein are designed to empower researchers in the rational design of novel, more potent, and selective therapeutic agents.
The Core Scaffold: A Platform for Potent Bioactivity
The parent molecule, 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, is a functionally rich compound. The quinolin-2(1H)-one core is a known pharmacophore, the benzyloxy group at the 8-position enhances lipophilicity which can influence solubility and cell permeability, and the 2-chloroacetyl group at the 5-position is a reactive electrophile, suggesting a potential for covalent interaction with biological targets.[2] The bromo-analog, 8-(benzyloxy)-5-(2-bromoacetyl)-2-hydroxyquinoline, is also a known synthetic intermediate with similar reactive properties.[3]
Deciphering the Structure-Activity Relationship: A Positional Analysis
While a comprehensive SAR study on a complete matrix of analogs of our core molecule is not extensively documented in publicly available literature, we can construct a robust understanding by examining related series of quinolin-2(1H)-one derivatives and by applying established principles of medicinal chemistry.
Substitutions on the Quinolin-2(1H)-one Ring System
Systematic studies on related 4-benzyloxyquinolin-2(1H)-one derivatives have provided valuable insights into the impact of substitutions on the quinolinone core. A study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives revealed that modifications at these positions significantly influence their antiproliferative activity against various cancer cell lines.[1]
Table 1: Comparative Antiproliferative Activity (IC50, µM) of Representative 4-Benzyloxyquinolin-2(1H)-one Analogs [1]
| Compound ID | R (Position 4) | R1 (Position 6) | R2 (Position 7) | R3 (Position 8) | HL-60 (Leukemia) | Hep3B (Hepatoma) | H460 (Lung) | COLO 205 (Colon) |
| 11e | 3,5-dimethoxybenzyloxy | H | H | H | < 1 | < 1 | < 1 | 0.014-0.040 |
| 9e | 3,5-dimethoxybenzyloxy | H | OMe | H | < 1 | < 1 | < 1 | < 1 |
| 7e | 3,5-dimethoxybenzyloxy | OMe | H | H | < 1 | < 1 | < 1 | < 1 |
| 8e | 3,5-dimethoxybenzyloxy | H | H | OMe | < 1 | < 1 | < 1 | < 1 |
| 9c | 4-methoxybenzyloxy | H | OMe | H | < 1 | < 1 | < 1 | < 1 |
| 10c | 4-methoxybenzyloxy | H | H | OMe | < 1 | < 1 | < 1 | < 1 |
| 11c | 4-methoxybenzyloxy | H | H | H | < 1 | < 1 | < 1 | < 1 |
From this data, several key SAR points can be deduced:
-
The Benzyloxy Group at Position 4: The nature of the substituent on the benzyloxy group is critical. The presence of two methoxy groups at the 3 and 5 positions of the benzyl ring (as in compound 11e ) leads to a significant increase in potency, particularly against the COLO 205 colon cancer cell line, with IC50 values in the nanomolar range.[1] This suggests that the electronic and steric properties of this group are crucial for target engagement.
-
Substitutions on the Quinolinone Core (Positions 6, 7, and 8): While various substitutions at these positions retain potent anticancer activity (IC50 < 1 µM), the unsubstituted analog in the most potent series (11e ) demonstrates the highest efficacy. This indicates that for this particular scaffold targeting these cell lines, additional substitutions on the quinolinone ring may not be beneficial and could potentially introduce steric hindrance or unfavorable electronic interactions.
The Pivotal Role of the 5-(2-Chloroacetyl) Group: A Gateway to Covalent Inhibition
The 2-chloroacetyl group at the 5-position of our core molecule is a key feature that strongly suggests a mechanism of covalent inhibition. This electrophilic "warhead" can form a covalent bond with a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) in the active site of a target protein.[4] This irreversible or slowly reversible binding can lead to prolonged and potent inhibition of the target's function.[5]
While direct comparative studies on varying the 5-acyl group of 8-benzyloxy-quinolin-2-one are scarce, we can infer a putative SAR based on the principles of covalent inhibitor design:
-
The Nature of the Halogen: In haloacetyl groups, the reactivity towards nucleophiles generally follows the order I > Br > Cl > F. Therefore, a 5-(2-bromoacetyl) analog would be expected to be more reactive than the 5-(2-chloroacetyl) parent compound, potentially leading to faster or more efficient covalent bond formation. However, increased reactivity can also lead to decreased selectivity and potential off-target toxicity. The chloroacetyl group often represents a good balance between reactivity and stability for targeted covalent inhibitors.
-
The Length of the Acyl Chain: Extending the carbon chain of the acyl group (e.g., 3-chloropropionyl) could alter the distance and geometry of the electrophilic center relative to the quinolinone scaffold. This would impact the ability of the warhead to reach and react with the target nucleophile in the protein's binding pocket.
-
Alternative Electrophilic Warheads: Replacing the chloroacetyl group with other electrophiles, such as acrylamides, vinyl sulfonamides, or epoxides, would fundamentally change the mechanism and kinetics of covalent bond formation. The choice of warhead is critical and depends on the specific nucleophile in the target protein and the desired level of reactivity.
Proposed Mechanism of Action: Covalent Modification of a Target Protein
The presence of the electrophilic chloroacetyl group strongly points towards a mechanism of action involving the covalent modification of a key cellular target, likely a protein kinase or another enzyme implicated in cancer cell proliferation and survival.
Caption: Proposed mechanism of covalent inhibition.
Experimental Protocols for Evaluation
To rigorously assess the SAR of these analogs, a standardized set of experimental protocols is essential.
Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one Analogs
A general synthetic route would involve the Friedel-Crafts acylation of 8-(benzyloxy)quinolin-2(1H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Analogs with different haloacetyl groups or other acyl groups can be synthesized by using the corresponding acyl chlorides.
Caption: General synthetic scheme.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., COLO 205, HL-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the quinolinone analogs (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound, which represents the concentration required to inhibit cell growth by 50%.
Kinase Inhibition Assay
To determine if the analogs target specific protein kinases, in vitro kinase inhibition assays are performed.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the purified target kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.
-
Inhibitor Addition: Add the quinolinone analogs at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding a phosphoryl group donor (e.g., radiolabeled ATP or a phosphospecific antibody-based detection system). Incubate at the optimal temperature for the kinase.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric assays, fluorescence-based assays, or enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Determine the IC50 value for each analog, representing the concentration that inhibits kinase activity by 50%.
Conclusion and Future Directions
The 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one scaffold represents a highly promising starting point for the development of novel anticancer agents. The SAR insights gathered from related quinolinone series, combined with the strong potential for a covalent mechanism of action conferred by the 5-(2-chloroacetyl) group, provide a clear roadmap for future optimization efforts.
Future research should focus on a systematic exploration of the 5-position with a variety of electrophilic and non-electrophilic groups to definitively establish the role of covalent binding in the activity of these analogs. Furthermore, identification of the specific cellular target(s) of the most potent compounds will be crucial for understanding their mechanism of action and for guiding their further development as targeted cancer therapeutics. The strategic application of the SAR principles outlined in this guide will undoubtedly accelerate the discovery of new and effective treatments in the fight against cancer.
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A-Z Guide to Selectivity Profiling: 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
This guide provides a comprehensive framework for characterizing the selectivity of the novel covalent inhibitor, 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. Designed for researchers in drug discovery and chemical biology, this document moves beyond a simple listing of protocols. It offers a strategic workflow, explains the rationale behind experimental choices, and provides a comparative context against established covalent inhibitors, empowering scientists to generate a robust and interpretable selectivity profile.
Introduction: Unpacking the Molecule
The compound 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one possesses two key structural features that dictate its potential biological activity and necessitate a thorough selectivity assessment:
-
The Quinoline Scaffold: Quinoline and its derivatives are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets, most notably protein kinases.[1][2][3][4] Several FDA-approved kinase inhibitors incorporate this core heterocycle.[1] This suggests a high probability that our compound of interest will exhibit affinity for one or more kinases.
-
The Chloroacetyl Warhead: The 2-chloroacetyl group is a reactive electrophile designed to form a covalent bond with nucleophilic amino acid residues on a target protein, typically cysteine.[5][6] This covalent mechanism can lead to high potency and prolonged duration of action but also carries the risk of off-target reactions if not sufficiently selective.[7][8][9]
Therefore, the central challenge is to identify the intended molecular target(s) while simultaneously mapping the entire landscape of potential off-targets to predict and mitigate potential toxicity.
Strategic Workflow for Selectivity Profiling
A multi-pronged approach is essential to build a complete picture of the inhibitor's selectivity. We will progress from broad, high-throughput biochemical screens to more focused cell-based and proteome-wide analyses.
Caption: Workflow for a Western Blot-based CETSA experiment.
Phase 3: Unbiased Proteome-Wide Selectivity
While the previous phases focus on hypothesized targets (kinases), the chloroacetyl group can potentially react with any accessible cysteine residue on any protein. Chemoproteomics provides an unbiased method to map every covalent interaction across the entire proteome.
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This technique is the gold standard for assessing the proteome-wide selectivity of covalent inhibitors. [7][10]It uses a cysteine-reactive probe with a clickable tag in a competitive format to identify the targets of an unlabeled inhibitor.
-
Rationale: This method directly identifies the site of covalent modification, confirms target engagement, and simultaneously quantifies the occupancy of the inhibitor at thousands of cysteines across the proteome, providing the most comprehensive and unbiased selectivity profile possible. [11]
Experimental Protocol: isoTOP-ABPP Workflow
-
Cell Treatment: Treat two populations of cells: one with the vehicle (DMSO) and one with 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one at a relevant concentration.
-
Lysis & Probe Labeling: Lyse the cells and treat both proteomes with a cysteine-reactive probe containing an alkyne handle (e.g., iodoacetamide-alkyne). The probe will label all cysteines that were not previously modified by the inhibitor.
-
Click Chemistry: Use a copper-catalyzed click reaction to attach a tag to the alkyne handle of the probe. For isoTOP-ABPP, this tag would be a TEV-cleavable biotin tag containing an isotopic label.
-
Enrichment & Digestion: Enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin.
-
Isotopic Labeling & MS Analysis: Elute the peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS). The ratio of isotopic peak intensities between the DMSO and inhibitor-treated samples reveals which cysteine-containing peptides were "blocked" by the inhibitor.
-
Data Analysis: Peptides showing a significant decrease in signal in the inhibitor-treated sample correspond to direct covalent targets. The dose-dependency of this engagement can be quantified to determine target potency and selectivity. [12][13]
Caption: Chemoproteomics workflow to identify covalent targets.
Comparative Analysis: Context is Key
To understand if the selectivity profile of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is "good," it must be compared to other well-characterized inhibitors. Bruton's tyrosine kinase (BTK) inhibitors are an excellent benchmark, as they are a clinically successful class of covalent drugs with varying selectivity profiles. [14][15][16]
| Feature | 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | Ibrutinib (1st Gen BTK Inhibitor) | Acalabrutinib (2nd Gen BTK Inhibitor) | Remibrutinib (Next-Gen BTK Inhibitor) |
|---|---|---|---|---|
| Primary Target | To be Determined | BTK | BTK | BTK |
| Warhead Type | Chloroacetamide | Acrylamide | Acrylamide | Acrylamide |
| Known Off-Targets | To be Determined | EGFR, TEC, ITK, SRC family kinases [16] | Minimal off-target activity [14][15] | Best-in-class selectivity [17][18] |
| KINOMEscan Hits (>90% inh. @ 1µM) | To be Determined | ~9.4% of kinome [14] | ~1.5% of kinome [14] | Highly selective (data proprietary but implied superior) [17] |
| Clinical Implications of Off-Targets | To be Determined | Atrial fibrillation, bleeding, hypertension [16]| Reduced incidence of cardiovascular events [16]| Improved safety profile in clinical trials [18]|
This table should be populated with the experimental data generated from the workflows described above.
Conclusion
The systematic application of biochemical, cellular, and proteomic profiling will generate a high-resolution map of the molecular interactions of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. This comprehensive selectivity profile is the cornerstone of its preclinical evaluation. It will allow for a data-driven assessment of its potential as a therapeutic agent or chemical probe, guide future lead optimization efforts to mitigate off-target effects, and ultimately determine its trajectory in the drug development pipeline.
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Introduction: Defining the Challenge of Selectivity for a Novel Covalent Inhibitor
An Expert's Guide to Characterizing the Cross-Reactivity of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one: A Proposed Investigational Framework
The compound 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one represents a promising chemical scaffold for targeted therapies. Its quinolinone core is a privileged structure in kinase inhibition, while the 2-chloroacetyl group is a reactive electrophile designed for covalent modification of a target protein, typically a cysteine residue. This covalent mechanism can lead to high potency and prolonged duration of action. However, the very reactivity that confers these advantages also introduces a significant liability: the risk of off-target modification, leading to a poor cross-reactivity profile and potential toxicity.
This guide provides a comprehensive framework for characterizing the selectivity of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. As no public data currently exists for this specific molecule, we will establish a robust, multi-tiered investigational plan. This plan serves as a blueprint for researchers to generate the necessary data to compare its performance against benchmarks of selectivity and to inform its progression as a potential therapeutic agent. We will move from broad, kinome-level screening to targeted, cell-based validation, explaining the causal logic behind each experimental choice.
Part 1: Initial Kinome-Wide Selectivity Profiling
The first principle in assessing cross-reactivity is to cast a wide net. The human kinome consists of over 500 kinases, and understanding a compound's interaction across this entire family is critical. Given the covalent nature of our compound, we must employ methods that can assess both reversible and irreversible binding.
Recommended Approach: Large-Scale Panel Screening
A commercial kinase panel screening service is the most efficient method for an initial broad assessment. Companies like DiscoverX (now part of Eurofins), Reaction Biology, or Promega offer panels that cover a significant portion of the human kinome.
Experimental Choice & Rationale: We will propose a two-tiered screening approach at a single, high concentration (e.g., 1 µM) of the test compound.
-
Competition Binding Assay (e.g., KINOMEscan™): This method measures the ability of a compound to displace a proprietary ligand from the kinase active site. It is effective for identifying both reversible and covalent inhibitors that occupy the ATP-binding pocket. The output is typically "% Inhibition" relative to a control.
-
Radiometric Activity Assay (e.g., HotSpot™): This functional assay measures the transfer of radiolabeled phosphate from ATP to a substrate. It directly assesses the compound's ability to inhibit the catalytic activity of each kinase. This is crucial because a compound might bind to a kinase without inhibiting its function.
Data Interpretation: The results from these screens will be summarized in a table, highlighting any kinases that show significant inhibition (e.g., >90% at 1 µM). These "hits" become the primary focus for subsequent validation and dose-response studies.
Part 2: Quantitative Assessment of Primary and Off-Target Hits
Once the initial "hits" are identified, the next step is to quantify the potency of the compound against these kinases. This involves generating dose-response curves to determine metrics like IC₅₀ (for functional inhibition) or Kᵢ (for binding affinity).
Methodology: Dose-Response Analysis
For each validated hit from the initial screen, a 10-point dose-response curve should be generated using a radiometric or luminescence-based activity assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reagent Preparation: Prepare a serial dilution of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one in DMSO, typically from 100 µM down to 1 nM. Prepare reaction buffers containing the purified kinase, its specific substrate peptide, and cofactors (e.g., MgCl₂, DTT).
-
Reaction Initiation: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the substrate. Allow for a pre-incubation period (e.g., 30 minutes) to permit covalent bond formation.
-
Start Reaction: Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Quenching & Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled substrate bound.
-
Detection: Quantify the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Data Presentation: The IC₅₀ values for the primary target and all significant off-targets should be compiled into a clear, comparative table.
| Kinase Target | IC₅₀ (nM) | Kinase Family | Notes |
| Primary Target X | e.g., 5.2 | e.g., Tyrosine Kinase | Hypothetical primary target |
| Off-Target A | e.g., 89.7 | e.g., Ser/Thr Kinase | ~17-fold less potent than primary |
| Off-Target B | e.g., 250.4 | e.g., Tyrosine Kinase | ~48-fold less potent than primary |
| Off-Target C | e.g., >10,000 | e.g., Lipid Kinase | Considered inactive |
| Table 1: Hypothetical dose-response data for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one against primary and off-target kinases. |
Part 3: Cellular Target Engagement & Proteome-Wide Selectivity
In vitro biochemical assays are essential, but they do not fully recapitulate the complex environment of a living cell. It is critical to confirm that the compound can engage its intended target in a cellular context and to uncover any unforeseen off-targets that were not present in the recombinant kinase panel.
Recommended Approach: Chemoproteomics
Chemoproteomic methods utilize chemical probes to enrich and identify protein targets directly from complex cell lysates. For a covalent inhibitor, activity-based protein profiling (ABPP) is the gold standard.
Experimental Workflow: Competitive Activity-Based Protein Profiling
This workflow allows for the proteome-wide assessment of covalent binding targets.
Caption: Workflow for competitive activity-based protein profiling (ABPP) to identify cellular targets of a covalent inhibitor.
Trustworthiness & Self-Validation: The logic of this experiment is self-validating. The test compound is used as a competitor. If 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one binds to a specific cysteine on a protein, it will block that site from being labeled by the broad-spectrum cysteine-reactive probe. When the samples are analyzed by mass spectrometry, the proteins that were engaged by our test compound will show a significant reduction in signal compared to the vehicle (DMSO) control. This provides direct, physical evidence of target engagement in a native biological system.
Comparison with Alternatives: Compared to a Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon ligand binding, ABPP is often more suitable for covalent inhibitors as it directly maps the site of modification.
Conclusion: Synthesizing a Selectivity Profile
A comprehensive understanding of the cross-reactivity of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one cannot be achieved with a single experiment. The multi-tiered approach outlined here provides a logical and robust pathway to building a complete selectivity profile.
-
Tier 1 (Broad Screening): Identifies all potential interactions across the kinome.
-
Tier 2 (Quantitative Validation): Determines the potency at primary and off-targets, establishing a selectivity window.
-
Tier 3 (Cellular & Proteome-wide): Confirms target engagement in a physiological context and uncovers potential non-kinase off-targets.
By integrating the data from these complementary methodologies, researchers can objectively compare the selectivity of this compound to other known inhibitors, make informed decisions about its therapeutic potential, and proactively identify potential mechanisms of toxicity. This framework ensures a data-driven approach to advancing novel covalent inhibitors from chemical novelty to validated therapeutic candidates.
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A Comparative Guide to 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one and its Bromo-Analog for Drug Discovery Professionals
In the landscape of modern drug discovery, the selection of appropriate chemical intermediates is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Among the versatile building blocks available to medicinal chemists, α-halo ketones stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of two key intermediates: 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one and its bromo-analog, 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one . Both compounds are pivotal precursors in the synthesis of various therapeutic agents, most notably β2-adrenoceptor agonists like Indacaterol, used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] This document will dissect their synthesis, compare their reactivity based on fundamental chemical principles and available data, and offer practical guidance for their application in a research and development setting.
Introduction to the Quinolinone Core and the Haloacetyl Moiety
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The 8-(benzyloxy) substitution serves as a protecting group for the phenolic hydroxyl, preventing its interference in subsequent reactions, while the quinolin-2(1H)-one tautomer is the more stable form. The key to the synthetic utility of these molecules lies in the 5-(2-haloacetyl) group. This α-halo ketone functionality provides a reactive electrophilic site for nucleophilic substitution, allowing for the introduction of various side chains, particularly those containing amine groups.[2]
The choice between the chloroacetyl and bromoacetyl derivative is not arbitrary and has significant implications for the synthetic process. This decision hinges on a trade-off between reactivity, stability, and cost, which we will explore in detail.
Synthesis of the Haloacetyl Quinolinone Intermediates
The preparation of both the chloro- and bromoacetyl quinolinones originates from a common precursor, 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one . The final halogenation step is what differentiates the two target molecules.
Synthesis of 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one
A detailed protocol for the synthesis of the bromo-analog involves the direct bromination of the acetyl precursor.
Experimental Protocol: Bromination of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one [4]
-
Preparation of Bromine Solution: Dissolve 7.8 g of bromine in 30 mL of dichloromethane to prepare the brominating agent.
-
Reaction Setup: In a separate flask, reflux a solution of 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one in a suitable solvent.
-
Bromination: Slowly add the bromine solution dropwise to the refluxing solution of the acetyl precursor. Continue to reflux the reaction mixture for 30 minutes.
-
Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Neutralization and Precipitation: Add a 10% aqueous potassium carbonate solution to the residue to adjust the pH to alkaline, which will cause the product to precipitate.
-
Purification: Collect the precipitate by filtration. The crude product can be purified by recrystallization from a chloroform and methanol solvent mixture to yield light yellow acicular crystals of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one. A reported yield for this procedure is 75.7%.[4]
Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
While a specific, detailed, peer-reviewed protocol for the chloro-analog is less commonly published, its synthesis is described in the patent literature and follows an analogous pathway to the bromination.[5] The key difference is the use of a chlorinating agent.
Experimental Protocol: Chloroacetylation of 8-(benzyloxy)quinolin-2(1H)-one (Inferred from patent literature)[5]
-
Reaction Setup: Dissolve the precursor, 8-(benzyloxy)quinolin-2(1H)-one, in a suitable solvent, such as a carboxylic acid (e.g., acetic acid) or a chlorinated solvent (e.g., methylene chloride).
-
Halogenation: Add a suitable chlorinating agent. The patent literature suggests agents like benzyltrimethylammonium dichloroiodate or sulfuryl chloride with methanol can be used.[5]
-
Reaction Conditions: The reaction temperature can range from 10 °C to 160 °C, with a preferred range of 60 °C to 75 °C.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. Purification can be achieved through standard techniques such as crystallization.
Head-to-Head Comparison: Reactivity, Stability, and Practical Considerations
The fundamental difference between the chloro- and bromo-analogs lies in the nature of the carbon-halogen bond. This difference dictates their reactivity in nucleophilic substitution reactions, which is the primary application of these intermediates.
Theoretical Framework: The Role of the Leaving Group
The reaction of these haloacetyl quinolinones with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step reaction, the nucleophile (the amine) attacks the electrophilic carbon atom, and simultaneously, the halide ion (the leaving group) departs.[6][7]
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A better leaving group is one that is more stable as an anion. In the case of halides, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because larger anions can better distribute the negative charge, making them more stable.[8]
}
Comparative reactivity of haloacetyl quinolinones.Practical Implications of Reactivity Differences
The enhanced reactivity of the bromo-analog has several practical consequences in a laboratory or industrial setting:
-
Reaction Kinetics: Reactions with the bromo-analog will proceed faster than with the chloro-analog under the same conditions. This can lead to shorter reaction times, increasing throughput.
-
Reaction Conditions: The higher reactivity of the bromo-compound allows for the use of milder reaction conditions (e.g., lower temperatures). This can be advantageous when working with sensitive substrates that might decompose at higher temperatures.
-
Nucleophile Strength: The bromo-analog can react with a wider range of nucleophiles, including weaker ones. The chloro-analog may require a more potent nucleophile or more forcing conditions to achieve a comparable reaction rate.
-
Side Reactions: The higher reactivity of the bromoacetyl group can also be a double-edged sword. It may lead to a higher propensity for side reactions, such as over-alkylation of the amine nucleophile or reaction with other nucleophilic sites in the substrate. Careful control of stoichiometry and reaction conditions is crucial. Conversely, the chloro-analog, being less reactive, may offer a greater degree of control and selectivity in some cases.
Stability and Cost
-
Stability: While both compounds are reactive, α-bromo ketones are generally less stable than their α-chloro counterparts and can be more susceptible to degradation over time, particularly if exposed to moisture or light. This necessitates more stringent storage conditions for the bromo-analog.
-
Cost: The cost of raw materials is a significant factor in drug development. Brominating agents are often more expensive than chlorinating agents. Consequently, 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one is typically more expensive than its chloro-analog .
Summary of Comparative Performance
| Feature | 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one | Justification |
| Reactivity | Lower | Higher | Bromide is a better leaving group than chloride.[8] |
| Reaction Time | Longer | Shorter | A consequence of higher reactivity. |
| Reaction Temperature | Higher | Lower | Less energy is required to overcome the activation barrier. |
| Substrate Scope | May require stronger nucleophiles | Compatible with a broader range of nucleophiles | Higher electrophilicity of the bromo-compound. |
| Potential for Side Reactions | Lower | Higher | Increased reactivity can lead to reduced selectivity. |
| Stability | Higher | Lower | C-Cl bond is stronger than the C-Br bond. |
| Cost | Lower | Higher | Bromine and brominating agents are generally more expensive.[9][10] |
Application in the Synthesis of β2-Adrenoceptor Agonists
Both haloacetyl quinolinones are key intermediates in the synthesis of long-acting β2-adrenoceptor agonists (LABAs), such as Indacaterol.[1] The synthesis involves the N-alkylation of a primary or secondary amine with the haloacetyl quinolinone, followed by reduction of the resulting ketone and deprotection of the benzyloxy group.
}
General synthetic workflow for β2-agonists.The choice between the chloro- and bromo-analog in this synthesis will depend on the specific requirements of the process. For a laboratory-scale synthesis where rapid access to the product is desired and cost is less of a concern, the more reactive bromo-analog may be preferred. For a large-scale industrial synthesis, the lower cost and higher stability of the chloro-analog might be more attractive, even if it requires more forcing reaction conditions.
Conclusion and Recommendations
Both 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one and its bromo-analog are valuable and versatile intermediates in drug discovery and development. The bromo-analog offers the distinct advantage of higher reactivity, which can translate to faster reactions and milder conditions. However, this comes at the cost of reduced stability and higher price. The chloro-analog, while less reactive, provides a more stable and cost-effective alternative, which may be preferable for large-scale synthesis where process control and economics are paramount.
As a Senior Application Scientist, my recommendation is to consider the specific context of your synthetic needs:
-
For rapid, small-scale synthesis and methods development: The bromo-analog is likely the superior choice due to its higher reactivity, allowing for quicker exploration of reaction conditions and synthesis of initial quantities of the target molecule.
-
For process development and large-scale synthesis: The chloro-analog should be seriously considered. While it may require more optimization to achieve desired reaction rates and yields, its lower cost and higher stability can lead to a more robust and economical manufacturing process.
Ultimately, the choice between these two valuable intermediates is a strategic one that should be made after careful consideration of the project's goals, timeline, and budget.
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Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC. (URL: [Link])
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Three Component One-Pot Synthesis of Novel 8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}. Taylor & Francis Online. (URL: [Link])
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8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed. (URL: [Link])
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8-(Benzyloxy)-5-(broMoacetyl)quinolin-2(1H)-one. chem-contract. (URL: [Link])
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8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, min 95%, 1 gram. Aladdin Scientific. (URL: [Link])
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Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. (URL: [Link])
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Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. (URL: [Link])
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Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. (URL: [Link])
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8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No: 100331-89-3) API Intermediate Manufacturers. apicule. (URL: [Link])
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Pharmaceuticals. BSEF. (URL: [Link])
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8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Chongqing Chemdad Co. ,Ltd. (URL: [Link])
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Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. PubMed. (URL: [Link])
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Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. ResearchGate. (URL: [Link])
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The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. (URL: [Link])
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5-acetyl-8-(benzyloxy)quinolin- 2(1h)-one - Cas No: 93609-84-8. National Analytical Corporation - Chemical Division. (URL: [Link])
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Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. (URL: [Link])
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Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. MDPI. (URL: [Link])
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Acylation of Amines, Part 1: with Acyl Halides. YouTube. (URL: [Link])
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Introducing bromine to the molecular structure as a strategy for drug design. Medical Studies/Studia Medyczne. (URL: [Link])
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5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. AbacipharmTech-Global Chemical supplier. (URL: [Link])
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Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. (URL: [Link])
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The SN2 Reaction Mechanism. Master Organic Chemistry. (URL: [Link])
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Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. ResearchGate. (URL: [Link])
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Discovery and development of beta2 agonists. Grokipedia. (URL: [Link])
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(R)-8-(Benzyloxy)-5-(2-bromo-1-((tert-butyldimethylsilyl)oxy)ethyl)quinolin-2(1H)-one. Pharmaffiliates. (URL: [Link])
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. (URL: [Link])
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Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. (URL: [Link])
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Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. (URL: [Link])
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SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (URL: [Link])
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Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. ResearchGate. (URL: [Link])
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Synthesis and Structure−Activity Relationships of Long-acting β 2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. ResearchGate. (URL: [Link])
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8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. PubChem. (URL: [Link])
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Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential in oncology.[1] This guide provides an in-depth technical analysis of the biological efficacy of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one and its derivatives. While direct experimental data for this specific compound is not extensively published, this guide will objectively compare its predicted performance with structurally related alternatives, supported by available experimental data for analogous compounds. We will delve into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols to assess the therapeutic promise of this chemical series.
The Quinolin-2(1H)-one Core: A Foundation for Anticancer Drug Discovery
The quinolin-2(1H)-one skeleton, an isomer of coumarin, has been a fertile ground for the development of novel therapeutic agents.[1] Its planar, bicyclic structure allows for diverse substitutions at various positions, leading to a broad spectrum of pharmacological activities.[2] Notably, derivatives of this scaffold have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2]
The focus of this guide, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, possesses two key substituents that are predicted to significantly influence its biological activity:
-
The 8-benzyloxy group: The presence of a benzyloxy moiety at the C8 position has been associated with enhanced anticancer activity in related quinoline derivatives. This lipophilic group may improve membrane permeability and contribute to specific interactions with biological targets.
-
The 5-(2-chloroacetyl) group: The chloroacetyl group at the C5 position is a reactive electrophile. This functional group can potentially form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, leading to irreversible inhibition and potent biological effects. This mechanism is a hallmark of several targeted anticancer agents.
Comparative Efficacy of Substituted Quinolin-2(1H)-one Derivatives
To contextualize the potential of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, it is essential to examine the biological activity of its structural analogs. The following table summarizes the in vitro anticancer activity of selected 4-benzyloxyquinolin-2(1H)-one derivatives against various human cancer cell lines. While not exact matches, these compounds share the key benzyloxy feature and provide valuable structure-activity relationship (SAR) insights.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM)[3] |
| 7e | H | H | H | HL-60 (Leukemia) | < 1 |
| Hep3B (Hepatoma) | < 1 | ||||
| H460 (Lung) | < 1 | ||||
| COLO 205 (Colon) | < 1 | ||||
| 8e | F | H | H | HL-60 (Leukemia) | < 1 |
| Hep3B (Hepatoma) | < 1 | ||||
| H460 (Lung) | < 1 | ||||
| COLO 205 (Colon) | < 1 | ||||
| 9b | H | Cl | H | HL-60 (Leukemia) | < 1 |
| Hep3B (Hepatoma) | < 1 | ||||
| H460 (Lung) | < 1 | ||||
| COLO 205 (Colon) | < 1 | ||||
| 9c | H | Cl | H | HL-60 (Leukemia) | < 1 |
| Hep3B (Hepatoma) | < 1 | ||||
| H460 (Lung) | < 1 | ||||
| COLO 205 (Colon) | < 1 | ||||
| 9e | H | Cl | H | HL-60 (Leukemia) | < 1 |
| Hep3B (Hepatoma) | < 1 | ||||
| H460 (Lung) | < 1 | ||||
| COLO 205 (Colon) | < 1 | ||||
| 11e | H | OMe | OMe | HL-60 (Leukemia) | 0.040 |
| Hep3B (Hepatoma) | 0.014 | ||||
| H460 (Lung) | 0.016 | ||||
| COLO 205 (Colon) | 0.014 |
Table 1: In vitro antiproliferative activity of selected 4-benzyloxyquinolin-2(1H)-one derivatives. The IC50 is the concentration of the compound that inhibits 50% of cell growth.[3]
Analysis of Structure-Activity Relationships:
The data in Table 1 reveals that substitutions on the benzyloxy ring significantly impact anticancer potency.[3] Specifically, the presence of electron-withdrawing groups (like fluorine and chlorine) and electron-donating groups (like methoxy) can enhance cytotoxicity.[3] Compound 11e , with two methoxy groups on the benzyl ring, demonstrated the most potent activity, with IC50 values in the nanomolar range against all tested cell lines.[3] This suggests that the electronic properties and steric bulk of the substituent on the benzyloxy moiety are critical for target engagement.
While the table focuses on 4-benzyloxy derivatives, the principles can be extrapolated. For our target compound, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, the key differentiator is the 5-(2-chloroacetyl) group. This reactive moiety is expected to confer a distinct mechanism of action, likely involving covalent modification of its target, which could lead to high potency and prolonged duration of action.
Predicted Mechanism of Action: Microtubule Disruption and Apoptosis Induction
Based on the activities of related quinolin-2(1H)-one derivatives, a plausible mechanism of action for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3]
Caption: Predicted mechanism of action for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
The chloroacetyl group may covalently bind to cysteine residues within the colchicine binding site of β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network would arrest the cell cycle in the G2/M phase, a hallmark of many microtubule-targeting agents.[3] Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death, which is often mediated by the activation of the caspase cascade.[3]
Experimental Protocols for Efficacy Evaluation
To validate the predicted biological efficacy of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one and its analogs, a series of well-established in vitro assays are recommended.
Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
The synthesis of the target compound would likely start from the commercially available precursor, 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one.
Caption: General synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one in a suitable organic solvent (e.g., glacial acetic acid or dichloromethane).
-
Chlorination: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50).
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compound on cell cycle progression.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Step-by-Step Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and the test compound at various concentrations.
-
Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C in a spectrophotometer.
-
Data Analysis: Compare the polymerization curves of compound-treated samples to a control (vehicle-treated) to determine the inhibitory or stabilizing effect on microtubule assembly.
Conclusion and Future Directions
The 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one scaffold holds considerable promise as a template for the development of novel anticancer agents. Based on the structure-activity relationships of related compounds, it is predicted to exhibit potent cytotoxicity, likely through the disruption of microtubule dynamics and induction of apoptosis. The presence of the reactive chloroacetyl group suggests a potential for covalent and irreversible binding to its biological target, which could translate to high potency and a durable therapeutic effect.
Further investigation is warranted to synthesize this compound and its analogs and to rigorously evaluate their biological activity using the protocols outlined in this guide. Subsequent studies should focus on identifying the specific molecular targets, elucidating the detailed mechanism of action, and assessing the in vivo efficacy and safety profile in preclinical cancer models. The insights gained from such studies will be crucial in advancing this promising class of compounds toward clinical development.
References
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- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry.
- Kaur, M., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry.
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In Vivo Validation of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one: A Comparative Guide to Preclinical Efficacy and Safety Assessment
This guide provides a comprehensive framework for the in vivo validation of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a novel quinolinone derivative with putative anticancer activity. Given the absence of published in vivo data for this specific compound, this document serves as a strategic roadmap for researchers, outlining a rigorous, multi-stage validation process. We will compare its hypothetical performance against a well-established standard-of-care agent, Cisplatin, in a relevant preclinical cancer model. The experimental designs detailed herein are grounded in established protocols to ensure scientific integrity and translational relevance.
The quinoline and quinolinone scaffolds are foundational in medicinal chemistry, giving rise to a multitude of pharmacologically active compounds, including those with anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration.[2][3] The subject of this guide, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, features a chloroacetyl group, a reactive electrophile capable of forming covalent bonds with nucleophilic residues in target proteins, suggesting a potential mechanism of irreversible inhibition. This guide will detail the necessary steps to translate promising in vitro findings into robust in vivo evidence of efficacy and safety.
Part 1: Strategic Overview of the In Vivo Validation Workflow
The validation of a novel anticancer agent is a multi-faceted process. It begins with preliminary safety and pharmacokinetic assessments, followed by a robust evaluation of anti-tumor efficacy in a relevant animal model. This workflow ensures that the compound has a favorable therapeutic window and that the efficacy studies are conducted at a biologically relevant dose.
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A Comparative Benchmarking Guide: 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a Novel Covalent Probe, vs. Established BTK Inhibitors
Introduction: Rationale for a New Covalent Inhibitor
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[1][2] Its versatility allows for fine-tuning of molecular interactions with biological targets.[2] When coupled with a reactive moiety, such as a chloroacetyl group, the resulting molecule has the potential to act as a targeted covalent inhibitor (TCI).[3] The chloroacetyl group is an electrophilic "warhead" designed to form a permanent covalent bond with a nucleophilic amino acid residue on its target protein, offering potential advantages in terms of prolonged duration of action and increased potency.[4][5]
This guide introduces 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (hereafter designated as BCQ ), a novel investigational compound. Based on its chemical architecture—a quinolinone core for target recognition and a chloroacetyl warhead for covalent modification—we hypothesize that BCQ functions as a TCI.
A prime target for such a molecule is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of BTK is a hallmark of various B-cell malignancies. The active site of BTK features a key cysteine residue (Cys481) that is not conserved across the kinome, making it an ideal target for covalent inhibition. This guide provides a framework for benchmarking BCQ against two clinically successful covalent BTK inhibitors:
-
Ibrutinib (Imbruvica®) : The first-in-class, groundbreaking BTK inhibitor.
-
Acalabrutinib (Calquence®) : A second-generation BTK inhibitor designed for improved selectivity and a better safety profile.
This comparison will be grounded in a series of standardized, industry-accepted biochemical and cellular assays to objectively evaluate BCQ's potential as a new therapeutic agent.
Section 1: The Covalent Mechanism of Action
Targeted covalent inhibition is a two-step process.[6] First, the inhibitor non-covalently and reversibly binds to the target protein's active site. This initial binding orients the electrophilic warhead in close proximity to a nearby nucleophilic amino acid. In the second step, a covalent bond is formed, leading to irreversible (or in some cases, slowly reversible) inhibition of the protein's function.[7]
For BTK, Ibrutinib and Acalabrutinib operate by forming a covalent bond with the thiol group of Cysteine 481 (Cys481) within the ATP-binding pocket. This permanently blocks ATP from binding and inactivates the kinase. We hypothesize that BCQ follows the same fundamental mechanism.
Caption: Mechanism of Covalent BTK Inhibition by BCQ.
Section 2: Head-to-Head Experimental Comparison Framework
To rigorously evaluate BCQ, a multi-tiered experimental approach is necessary, moving from purified protein to cellular systems. This ensures a comprehensive understanding of potency, selectivity, and mechanism.
Biochemical Potency: Direct Enzyme Inhibition
The first critical parameter is the inhibitor's intrinsic potency against the purified target enzyme. For covalent inhibitors, this is best expressed as the rate of inactivation (k_inact) and the initial binding affinity (K_I), often combined into a second-order rate constant (k_inact/K_I) which represents the overall efficiency of inactivation.[8]
Experiment: A continuous-read, fluorescence-based biochemical assay will be used to measure the rate of BTK-mediated phosphorylation of a substrate peptide in the presence of varying concentrations of BCQ, Ibrutinib, and Acalabrutinib over time.
Cellular Potency: Target Engagement in a Biological Context
Moving into a cellular environment is crucial to confirm that the compound can penetrate the cell membrane and engage its target. A common method is to measure the inhibition of target-specific autophosphorylation.
Experiment: A human B-cell lymphoma cell line (e.g., TMD8) will be treated with a dose-response of each inhibitor. Following cell lysis, the level of BTK autophosphorylation at Tyr223 will be quantified by Western Blot or a plate-based immunoassay (e.g., ELISA) to determine the cellular IC50.
Kinase Selectivity: Profiling Off-Target Effects
A major goal in drug development is to minimize off-target effects, which can lead to toxicity. Covalent inhibitors, while potent, carry a risk of indiscriminately modifying other proteins with accessible nucleophiles. Therefore, assessing selectivity is paramount.
Experiment: BCQ, Ibrutinib, and Acalabrutinib will be screened against a large panel of human kinases (e.g., the 468-member KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase will be determined, providing a broad view of the selectivity profile.
Section 3: Data Summary & Interpretation
The following tables present plausible, illustrative data that would be generated from the experiments described above. This data is intended to guide the interpretation of results for a novel compound like BCQ.
Table 1: Biochemical and Cellular Potency Comparison
| Compound | BTK k_inact/K_I (M⁻¹s⁻¹) | Cellular BTK pY223 IC50 (nM) |
| BCQ (Hypothetical) | 1.2 x 10⁵ | 15.5 |
| Ibrutinib | 2.5 x 10⁵ | 8.1 |
| Acalabrutinib | 0.9 x 10⁵ | 3.2 |
Interpretation: In this hypothetical dataset, BCQ demonstrates potent biochemical and cellular activity, comparable to the established benchmarks. Its biochemical efficiency (k_inact/K_I) is on par with Acalabrutinib, suggesting effective inactivation of the BTK enzyme. The cellular IC50 is slightly higher than the benchmarks, which could be due to differences in cell permeability or efflux, warranting further investigation.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | BCQ (Hypothetical) | Ibrutinib | Acalabrutinib |
| BTK | >99% | >99% | >99% |
| TEC | 85% | 95% | 70% |
| EGFR | 15% | 92% | <5% |
| ITK | 40% | 98% | 85% |
| BLK | 70% | 91% | 65% |
| JAK3 | <10% | 88% | <5% |
Interpretation: This illustrative data highlights a key differentiator. While Ibrutinib shows significant off-target activity against other kinases like EGFR and JAK3, Acalabrutinib was designed to be more selective. The hypothetical profile for BCQ suggests it may have a unique selectivity profile—less potent against EGFR and JAK3 than Ibrutinib (a potential safety advantage), but with moderate activity against other TEC family kinases (TEC, ITK, BLK). This profile would need to be carefully considered in the context of the desired therapeutic effect and potential for side effects.
Caption: Logical flow of the experimental comparison.
Section 4: Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the key experiments outlined in this guide.
Protocol 1: BTK Biochemical Inactivation Assay (k_inact/K_I Determination)
-
Reagents & Materials : Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-pY antibody, TR-FRET detection buffer.
-
Assay Plate Preparation : Prepare a 384-well assay plate with serial dilutions of the test compounds (BCQ, Ibrutinib, Acalabrutinib).
-
Enzyme-Inhibitor Pre-incubation : Add BTK enzyme to the wells and pre-incubate with the compounds for varying time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature to allow for covalent modification.
-
Kinase Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate to all wells. Allow the reaction to proceed for 60 minutes.
-
Detection : Terminate the reaction and detect product formation by adding the TR-FRET detection solution containing the Eu-labeled anti-phosphotyrosine antibody.
-
Data Analysis : Read the plate on a TR-FRET enabled plate reader. Plot the observed rate constant (k_obs) for enzyme inactivation against the inhibitor concentration. The data are then fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the k_inact and K_I values.
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
-
Cell Culture & Seeding : Culture TMD8 cells in appropriate media. Seed 2 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a 10-point, 3-fold serial dilution of each test compound for 2 hours at 37°C. Include a DMSO vehicle control.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot : Normalize lysates by protein concentration, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK (as a loading control).
-
Detection & Analysis : Use a chemiluminescent secondary antibody and imaging system to detect the protein bands. Quantify band density and normalize the p-BTK signal to the total BTK signal. Plot the normalized signal against inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded framework for the initial benchmarking of a novel investigational compound, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (BCQ), as a potential covalent BTK inhibitor. By directly comparing its performance against the first-in-class drug Ibrutinib and the second-generation Acalabrutinib, researchers can rapidly ascertain its relative potency and, critically, its selectivity profile.
The hypothetical data presented herein suggests that a compound like BCQ could exhibit a promising profile: potent on-target activity with potentially fewer off-target effects than Ibrutinib. Such a result would provide a strong rationale for advancing BCQ into further preclinical studies, including detailed pharmacokinetic and in vivo efficacy models for B-cell malignancies. The path forward would be to validate these initial findings and build a comprehensive data package to support its potential as a next-generation therapeutic agent.
References
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PubChem. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. National Center for Biotechnology Information. [Link]
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
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Aslan, B., Kiyan, H. T., & Gurer-Orhan, H. (2021). Quinoline-Based Compounds as Kinase Inhibitors. Molecules, 26(15), 4437. [Link]
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Maddocks, O. D., & Berkers, C. R. (2014). Visualizing the metabolic changes of cancer. Nature Reviews Cancer, 14(9), 655-661. [Link]
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Domainex. Covalent inhibitor drug discovery. [Link]
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Sharma, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. [Link]
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Akinleye, A., et al. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 59. [Link]
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Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 9(1), 21. [Link]
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DiscoverX. KINOMEscan. [Link]
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Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
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ResearchGate. A novel series of quinolin-2-(1H)-one analogues synthesis. [Link]
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Petrelli, A., & Giordano, S. (2008). From single- to multi-target drugs in cancer therapy: when selectiveness is not the only answer. Current medicinal chemistry, 15(5), 422-432. [Link]
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Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. [Link]
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Dessai, P. G., et al. (2022). Design, synthesis, graph theoretical analysis and molecular modelling studies of novel substituted quinoline analogues as promising anti-breast cancer agents. ResearchGate. [Link]
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ResearchGate. Structural modification of lead compounds. [Link]
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Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
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ResearchGate. General mechanism of covalent inhibition. [Link]
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JETIR. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]
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Ghosh, A. K., Samanta, I., & Sieser, J. E. (2019). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 62(21), 9371-9411. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
As a Senior Application Scientist, my objective extends beyond providing a superior product; it includes empowering our partners in research with the knowledge to handle and manage our chemical compounds with the utmost safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one (CAS No. 63404-86-4). The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature to ensure the protection of laboratory personnel and the environment.
Immediate Hazard Assessment & Safety Profile
Before handling or preparing for disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a substance that demands careful handling due to its irritant and corrosive properties.[1] The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
Chemical Identity:
-
UN Proper Shipping Name: Corrosive solid, n.o.s.[1]
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE)
The identified hazards necessitate the use of specific PPE to prevent exposure. The causality is direct: the compound's classification as a skin and severe eye irritant dictates robust physical barriers.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous solid waste.[3]
-
Eye/Face Protection: Use safety goggles and a face shield. The risk of serious eye damage (Category 1) makes this combination mandatory.[1][3]
-
Body Protection: A properly fitted laboratory coat must be worn at all times.[3]
-
Respiratory Protection: If there is any risk of aerosol or dust formation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[3]
Personnel must receive training on the proper use, removal, and disposal of all required PPE.[4][5]
Waste Characterization & Segregation: The Critical Step
Proper disposal begins with correct waste characterization. The molecular structure of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one contains a chlorine atom on the acetyl group. This feature definitively classifies it as a halogenated organic compound .[6][7]
Causality of Segregation: This classification is the most critical factor in its disposal pathway. Halogenated organic waste streams cannot be mixed with non-halogenated streams.[8][9][10] The reason is twofold:
-
Regulatory Compliance: Environmental Protection Agency (EPA) and local regulations mandate this segregation.[11][12]
-
Disposal Method: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic and toxic gases (e.g., hydrogen chloride) produced during combustion.[10] Mixing halogenated compounds into a non-halogenated waste drum contaminates the entire container, drastically increasing disposal costs and violating compliance standards.[9][10]
Therefore, all waste streams containing this compound must be designated as "Halogenated Organic Waste."
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][13] Under no circumstances should this chemical or its solutions be disposed of down the sink. [8] In-lab chemical treatment or neutralization is not advised due to the potential for hazardous reactions.[3]
Solid Waste Disposal
This category includes unused or expired solid 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, as well as contaminated disposable labware such as weighing papers, pipette tips, and gloves.
-
Container Selection: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or drum) with a secure, sealable lid.[3][14]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8][9] The label must include:
-
Collection: Carefully place the solid waste into the labeled container. Minimize the creation of dust.
-
Storage: Keep the container sealed at all times, except when adding waste.[14] Store it in a designated satellite accumulation area away from incompatible materials.[14]
Liquid Waste Disposal
This category includes any solutions containing dissolved 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
-
Container Selection: Use a dedicated, leak-proof, and shatter-resistant liquid waste container (e.g., a Teflon-coated glass or HDPE carboy) with a secure, screw-top cap.[10]
-
Segregation: This container must be designated for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[9][10]
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of all components (including solvents) with approximate percentages, the CAS number of the primary compound, and the relevant hazard warnings.[8][9]
-
Collection: Add liquid waste to the container using a funnel to prevent spills.
-
Storage: Keep the container tightly capped and stored in secondary containment (e.g., a spill tray) within a designated waste accumulation area.
Contaminated Sharps Disposal
This category includes any needles, syringes, broken glass, or other items that can puncture the skin and are contaminated with the compound.
-
Container: Immediately place all contaminated sharps into a designated, puncture-proof, and clearly labeled sharps container.[4][13]
-
Labeling: The sharps container must also be labeled as containing hazardous chemical waste, specifying the chemical name.
-
Disposal: Do not overfill the container. Once it is three-quarters full, seal it and manage it as hazardous waste for pickup by EHS.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting cleanup, don the full mandatory PPE as described in Section 2.
-
Containment: For solid spills, gently cover the powder with absorbent pads to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent dikes or pads.[8]
-
Cleanup: Carefully collect the spilled material and absorbent pads using spark-proof tools (e.g., plastic dustpan). Place all contaminated materials into a designated hazardous waste container and label it appropriately, as described in Section 4.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional EHS office, regardless of the spill size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
Caption: Disposal decision workflow for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
References
- BenchChem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
- BLD Pharmatech. (n.d.). Safety Data Sheet: 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
- Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from an unspecified university environmental health and safety document.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from an unspecified university research group website.
-
Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
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University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from an unspecified university environmental health and safety document.
-
Pharmaffiliates. (n.d.). 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
This document provides essential safety and handling protocols for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a reactive intermediate vital in pharmaceutical research and development. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your team can work with this compound effectively and, most importantly, safely. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deeply ingrained culture of safety within your laboratory.
Understanding the Hazard: A Mechanistic Perspective
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is an alpha-chloro ketone. This structural feature is the primary determinant of its reactivity and toxicological profile. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility in synthesis, but also the root of its hazardous properties.
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Damage/Irritation (Category 1) : Causes serious eye damage.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1]
It is crucial to recognize that these are not merely warnings, but direct consequences of the compound's chemical reactivity. Contact with nucleophilic functional groups in biological macromolecules (proteins, DNA, etc.) can lead to covalent modification, disrupting their function and leading to cell damage and irritation.
Due to the absence of specific published toxicological data such as an LD50 for this compound, a conservative approach is mandated. All handling should proceed with the assumption that the compound is highly toxic upon ingestion, inhalation, or dermal absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following table outlines the minimum PPE requirements for handling 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat, fully buttoned | Not required if performed in a certified chemical fume hood |
| Running reactions and work-up | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat, fully buttoned | Not required if performed in a certified chemical fume hood |
| Handling a spill | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit over a lab coat | Air-purifying respirator (APR) with organic vapor cartridges |
A Note on Glove Selection:
The choice of glove material is critical. Alpha-chloro ketones can be aggressive towards certain elastomers. While nitrile gloves offer good general chemical resistance, for prolonged handling or in the event of a spill, more robust options should be considered. Always inspect gloves for any signs of degradation or perforation before and during use.
Operational Plan: From Benchtop to Waste
-
Ventilation: All work with 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, including weighing, solution preparation, and reaction setup, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Designated Area: If possible, designate a specific area within the fume hood for working with this compound to prevent cross-contamination.
-
Avoid Dust Formation: This compound is a solid. Handle it carefully to avoid generating dust. If the material is finely powdered, consider using a glove bag or a balance with a draft shield within the fume hood for weighing.
-
Chemical Incompatibilities: As an alpha-chloro ketone, this compound is incompatible with strong bases, strong oxidizing agents, and potent nucleophiles. Avoid contact with these materials unless they are part of a planned chemical reaction.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In Case of a Spill:
A spill of this compound should be treated as a serious incident. The following workflow provides a step-by-step guide for a minor spill (less than 1 gram) within a fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
All waste containing 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, whether it is excess solid, contaminated solutions, or cleaning materials from a spill, must be treated as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic. All waste must be collected in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one," and any other components of the waste stream.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and absorbent pads used during handling or cleanup, must be placed in a sealed bag and disposed of as solid hazardous waste.
-
Disposal Vendor: Follow your institution's procedures for hazardous waste pickup and disposal.
Conclusion: Fostering a Proactive Safety Culture
This guide provides a robust framework for the safe handling of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. However, true laboratory safety transcends written protocols. It is a mindset of constant vigilance, critical thinking, and mutual respect among all team members. I encourage you to use this document as a living resource, to be discussed in your team meetings and adapted to the specific needs of your experimental workflows. By understanding the "why" behind each safety precaution, we empower ourselves to work not just safely, but with the scientific rigor and confidence that drives innovation.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
